molecular formula C26H25Cl2FN4O B6416092 CP-465022 hydrochloride CAS No. 1785666-59-2

CP-465022 hydrochloride

Katalognummer: B6416092
CAS-Nummer: 1785666-59-2
Molekulargewicht: 499.4 g/mol
InChI-Schlüssel: YKYDGCRJPYLXHY-GVYCEHEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CP-465022 hydrochloride is a useful research compound. Its molecular formula is C26H25Cl2FN4O and its molecular weight is 499.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride is 498.1389450 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDGCRJPYLXHY-GVYCEHEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CP-465022 Hydrochloride: A Technical Guide to its Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system.[1] Its unique mechanism of action and selectivity profile make it a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors. This technical guide provides an in-depth overview of the selectivity profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist, meaning its inhibitory effect is not dependent on the concentration of the agonist, such as glutamate (B1630785).[1] It exerts its function by binding to an allosteric site on the AMPA receptor, distinct from the glutamate binding site.[2] This allosteric binding modulates the receptor's conformation, leading to the inhibition of ion channel function. Structural studies have identified the binding site for CP-465022 and similar negative allosteric modulators at the interface region of the transmembrane domain of the AMPA receptor.[3][4]

Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for AMPA receptors over other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2][5] It also exhibits some activity on the voltage-gated sodium channel subtype Nav1.6.

Quantitative Selectivity Data

The following table summarizes the available quantitative data on the potency and selectivity of this compound.

TargetAssay TypeSpecies/Cell LinePotency (IC50)Reference
AMPA Receptor Inhibition of AMPA receptor-mediated currentsRat cortical neurons25 nM[1][6]
Kainate Receptor Inhibition of kainate-induced whole-cell currentsRat hippocampal neuronsNearly complete inhibition at 500 nM - 1 µM[6][7]
NMDA Receptor Inhibition of peak NMDA-induced currentsRat cortical neurons36% inhibition at 10 µM[6][7]
Inhibition of sustained NMDA-induced currentsRat cortical neurons70% inhibition at 10 µM[6][7]
Inhibition of peak NMDA-induced currentsRat cerebellar granule neurons19% inhibition at 1 µM[6][7]
Inhibition of sustained NMDA-induced currentsRat cerebellar granule neurons45% inhibition at 1 µM[6][7]
Nav1.6 Channel Blockade of persistent currentNot specifiedSignificant blockade

Experimental Protocols

The characterization of the selectivity profile of this compound involves a combination of electrophysiological and radioligand binding assays.

Electrophysiology: Whole-Cell Patch Clamp

Objective: To measure the inhibitory effect of CP-465022 on ion channel function.

Methodology:

  • Cell Preparation: Primary cultures of neurons (e.g., rat cortical or hippocampal neurons) are prepared and maintained in appropriate culture conditions.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a specific resistance are filled with an internal solution and used to form a high-resistance seal with the cell membrane.

  • Agonist Application: A baseline current is established by applying an agonist specific to the receptor of interest (e.g., AMPA, kainate, or NMDA) via a perfusion system.

  • Compound Application: this compound is then co-applied with the agonist at various concentrations to determine its inhibitory effect on the agonist-induced current.

  • Data Analysis: The reduction in the current amplitude in the presence of CP-465022 is measured and used to calculate the IC50 value, which represents the concentration of the compound that causes 50% inhibition of the maximal response.

G cluster_prep Cell Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Neuron_Culture Primary Neuron Culture Patch_Pipette Patch Pipette Formation Neuron_Culture->Patch_Pipette Select cell Giga_Seal Giga-Seal Formation Patch_Pipette->Giga_Seal Approach cell Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Rupture membrane Agonist_Application Agonist Application Whole_Cell->Agonist_Application Record baseline Compound_Application CP-465022 Application Agonist_Application->Compound_Application Co-apply Current_Measurement Measure Current Inhibition Compound_Application->Current_Measurement IC50_Calculation Calculate IC50 Current_Measurement->IC50_Calculation

Whole-Cell Patch Clamp Experimental Workflow
Radioligand Binding Assay

Objective: To determine the binding affinity of CP-465022 to the AMPA receptor.

Methodology:

  • Membrane Preparation: Membranes expressing the target receptor are prepared from cell lines or brain tissue.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: A radiolabeled ligand that binds to the allosteric site of the AMPA receptor is incubated with the prepared membranes in the presence of varying concentrations of unlabeled CP-465022.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity retained on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibition constant) of CP-465022 can be calculated. The Ki value is an indicator of the binding affinity of the compound.

Signaling Pathways and Logical Relationships

CP-465022, by inhibiting the AMPA receptor, modulates downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.

G Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site CP465022 CP-465022 CP465022->AMPAR Binds to allosteric site Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPAR->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Downstream Downstream Signaling (e.g., CaMKII, CREB) Depolarization->Downstream Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Synaptic_Plasticity

AMPA Receptor Signaling and CP-465022 Inhibition

The logical relationship of CP-465022's selectivity can be visualized as a primary, high-potency interaction with the AMPA receptor and secondary, lower-potency interactions with other ion channels.

G cluster_targets Molecular Targets CP465022 CP-465022 Hydrochloride AMPAR AMPA Receptor CP465022->AMPAR High Potency (IC50 = 25 nM) KainateR Kainate Receptor CP465022->KainateR Lower Potency NMDAR NMDA Receptor CP465022->NMDAR Lower Potency Nav16 Nav1.6 Channel CP465022->Nav16 Lower Potency

Logical Relationship of CP-465022 Selectivity

Conclusion

This compound is a highly selective, non-competitive AMPA receptor antagonist. Its primary target is the AMPA receptor, which it inhibits with high potency. While it shows some off-target activity on kainate and NMDA receptors, as well as Nav1.6 channels, this occurs at significantly higher concentrations. This selectivity profile makes CP-465022 an invaluable pharmacological tool for the specific investigation of AMPA receptor function in both normal and disease states, and a potential starting point for the development of novel therapeutics targeting excitatory neurotransmission. Researchers utilizing this compound should be mindful of its potential off-target effects at higher concentrations to ensure accurate interpretation of experimental results.

References

The Effect of CP-465022 Hydrochloride on AMPA Receptor Subunits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] As a member of the quinazolin-4-one class of compounds, it has been investigated for its potential therapeutic applications, particularly in conditions associated with excessive glutamatergic neurotransmission, such as epilepsy.[4] This technical guide provides an in-depth overview of the effects of CP-465022 on AMPA receptor subunits, detailing its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action

CP-465022 acts as a non-competitive antagonist, meaning it does not directly compete with the endogenous agonist, glutamate (B1630785), for its binding site on the AMPA receptor.[1] Instead, it binds to an allosteric site, a distinct location on the receptor complex.[3] This binding event is not dependent on the receptor's activity (use-dependent) or the membrane voltage.[1] The allosteric binding of CP-465022 is thought to occur at the interface between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the AMPA receptor subunits.[5] More specifically, it is proposed to interact with the S1-M1 and S2-M4 linkers, which are crucial for transducing the conformational change from agonist binding to the opening of the ion channel. By binding to this site, CP-465022 is believed to disrupt this transduction process, thereby preventing the ion channel from opening, even when glutamate is bound to the receptor.

Quantitative Data Summary

ParameterValueCell TypeAgonist UsedReference
IC50 25 nMRat Cortical NeuronsKainate[1][4]

Note on Subunit Specificity: The reported equipotency suggests that the allosteric binding site for CP-465022 is highly conserved across the different AMPA receptor subunits. Therefore, the IC50 value of 25 nM is considered representative of its inhibitory activity on all functional AMPA receptor subunit assemblies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of CP-465022.

Whole-Cell Patch-Clamp Electrophysiology in Rat Cortical Neurons

This technique was fundamental in determining the IC50 and the non-competitive mechanism of action of CP-465022.

1. Cell Culture:

  • Primary cortical neurons were harvested from embryonic day 18 (E18) Sprague-Dawley rats.

  • The cerebral cortices were dissected, dissociated, and plated onto poly-L-lysine-coated glass coverslips.

  • Neurons were maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Experiments were typically performed on neurons cultured for 7-14 days.

2. Electrophysiological Recording:

  • Apparatus: An inverted microscope equipped with micromanipulators and a patch-clamp amplifier.

  • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (0.5 µM) was often included to block voltage-gated sodium channels, and picrotoxin (B1677862) (50 µM) to block GABAA receptors.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.

  • Recording Procedure:

    • Coverslips with cultured neurons were transferred to a recording chamber continuously perfused with the external solution.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ were filled with the internal solution and used to form a high-resistance (>1 GΩ) seal with the neuronal membrane.

    • The membrane patch was then ruptured to achieve the whole-cell configuration.

    • Cells were voltage-clamped at -60 mV.

    • Agonists (e.g., Kainate, 100 µM) were applied to the cell using a rapid perfusion system to evoke inward currents.

    • CP-465022 was co-applied with the agonist at varying concentrations to determine its inhibitory effect.

    • The current amplitude in the presence of CP-465022 was compared to the control current amplitude to calculate the percentage of inhibition.

    • The IC50 value was determined by fitting the concentration-response data to a logistic equation.

Visualizations

Signaling Pathway of CP-465022 Action

CP-465022_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_Receptor AMPA Receptor (Ligand-Binding Domain) Glutamate->AMPA_Receptor Binds TMD Transmembrane Domain (Ion Channel) AMPA_Receptor->TMD Conformational Change Ion_Flow Cation Influx (Na+, Ca2+) TMD->Ion_Flow Channel Opening No_Ion_Flow No Cation Influx CP465022_Site Allosteric Site (LBD-TMD Interface) CP465022_Site->TMD Prevents Conformational Change CP465022_Site->No_Ion_Flow Leads to CP465022 CP-465022 CP465022->CP465022_Site Binds

Caption: Mechanism of non-competitive antagonism by CP-465022.

Experimental Workflow for IC50 Determination

IC50_Workflow Start Start Cell_Culture Primary Rat Cortical Neuron Culture Start->Cell_Culture Patch_Clamp_Setup Whole-Cell Patch-Clamp Configuration Cell_Culture->Patch_Clamp_Setup Control_Current Apply Agonist (Kainate) Record Control Current Patch_Clamp_Setup->Control_Current Drug_Application Co-apply Agonist and Varying [CP-465022] Control_Current->Drug_Application Record_Inhibited_Current Record Inhibited Current at each Concentration Drug_Application->Record_Inhibited_Current Data_Analysis Calculate % Inhibition vs. [CP-465022] Record_Inhibited_Current->Data_Analysis IC50_Calculation Fit Data to Logistic Equation Determine IC50 Data_Analysis->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for determining the IC50 of CP-465022.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of AMPA receptors. Its equipotent action across different subunit compositions makes it a valuable tool for studying the physiological and pathological roles of AMPA receptors without the confounding factor of subunit selectivity. The non-competitive mechanism, involving an allosteric site at the LBD-TMD interface, provides a clear pathway for its inhibitory action. The detailed experimental protocols outlined in this guide offer a basis for the replication and further investigation of the effects of CP-465022 and similar compounds on AMPA receptor function. This information is critical for researchers and drug development professionals working on novel therapeutics for neurological disorders involving glutamatergic dysfunction.

References

An In-depth Technical Guide to CP-465022 Hydrochloride: A Selective Non-Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CP-465022 hydrochloride. It is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting glutamatergic signaling. This document includes a detailed summary of the compound's characteristics, its mechanism of action, and representative experimental protocols for its in vitro and in vivo evaluation.

Chemical Structure and Properties

This compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride
SMILES CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl[4]
CAS Number 1785666-59-2
Molecular Formula C₂₆H₂₄ClFN₄O·HCl[1]
Molecular Weight 499.41 g/mol [1]
Purity ≥98% (HPLC)
Solubility Soluble to 100 mM in DMSO and 10 mM in water[1]
IC₅₀ 25 nM in rat cortical neurons for kainate-induced response[1][2][3]

Mechanism of Action

This compound exerts its biological effects through the non-competitive antagonism of AMPA receptors.[1][2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, non-competitive antagonists like CP-465022 bind to an allosteric site on the receptor-channel complex. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound to its recognition site. This mechanism effectively reduces the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby dampening excitatory neurotransmission.

The selectivity of CP-465022 for AMPA receptors over other glutamate receptors, such as NMDA and kainate receptors, makes it a valuable tool for dissecting the specific roles of AMPA receptor-mediated signaling in various physiological and pathological processes.[1][5]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Activates AMPA_R->Ion_Channel Prevents opening Na_Ca_influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_influx Opens to allow Depolarization Postsynaptic Depolarization Na_Ca_influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Binds to allosteric site

AMPA Receptor Signaling and Inhibition by CP-465022

Experimental Protocols

The following sections outline representative experimental methodologies for the characterization of this compound. It is important to note that these are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Electrophysiology: Whole-Cell Voltage-Clamp Recordings

This protocol describes the measurement of AMPA receptor-mediated currents in cultured neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured on poly-D-lysine-coated glass coverslips.

  • Electrophysiological Recording:

    • Coverslips with adherent neurons are transferred to a recording chamber on the stage of an inverted microscope.

    • The extracellular recording solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, and 0.2 GTP-Na, pH adjusted to 7.2 with CsOH.

    • Whole-cell voltage-clamp recordings are made from visually identified pyramidal neurons. Neurons are held at a membrane potential of -60 mV.

  • Drug Application:

    • AMPA receptor-mediated currents are evoked by the local application of an AMPA receptor agonist (e.g., 100 µM kainate) using a rapid solution exchange system.

    • This compound is prepared as a stock solution in DMSO and diluted to the final concentration in the extracellular solution.

    • The effect of CP-465022 is assessed by pre-incubating the neurons with the compound for a defined period before co-application with the agonist.

  • Data Analysis:

    • The peak amplitude of the inward current is measured.

    • The inhibitory effect of CP-465022 is calculated as the percentage reduction in the agonist-evoked current amplitude in the presence of the compound compared to the control response.

    • An IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal function.

start Start culture Culture Primary Cortical Neurons start->culture prepare_solutions Prepare Extracellular and Intracellular Solutions culture->prepare_solutions patch_clamp Establish Whole-Cell Voltage-Clamp Configuration prepare_solutions->patch_clamp record_control Record Baseline AMPA/Kainate-Evoked Currents patch_clamp->record_control apply_cp465022 Apply this compound record_control->apply_cp465022 record_treated Record AMPA/Kainate-Evoked Currents in Presence of CP-465022 apply_cp465022->record_treated washout Washout CP-465022 record_treated->washout record_washout Record Recovery of AMPA/Kainate-Evoked Currents washout->record_washout analyze Analyze Current Amplitudes and Calculate Inhibition record_washout->analyze end End analyze->end

Workflow for Whole-Cell Voltage-Clamp Electrophysiology
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol describes a common method to assess the anticonvulsant efficacy of a compound in rodents.

Methodology:

  • Animals: Adult male mice or rats are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration:

    • This compound is dissolved in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).

    • The compound is administered via a specific route (e.g., intraperitoneal, subcutaneous, or oral) at various doses to different groups of animals. A vehicle control group is also included.

  • Seizure Induction:

    • At a predetermined time after drug administration (to allow for drug absorption and distribution), a convulsant dose of pentylenetetrazole (PTZ) is administered (e.g., 60-85 mg/kg, subcutaneously).

  • Behavioral Observation:

    • Immediately after PTZ injection, animals are placed in individual observation chambers.

    • Seizure activity is observed and scored for a set period (e.g., 30 minutes) using a standardized scoring system (e.g., Racine scale). Key parameters to measure include the latency to the first seizure, the severity of seizures, and the percentage of animals exhibiting tonic-clonic seizures.

  • Data Analysis:

    • The data from the drug-treated groups are compared to the vehicle control group.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the dose-dependent anticonvulsant effects of CP-465022.

start Start acclimatize Acclimatize Rodents start->acclimatize group_animals Group Animals (Vehicle and CP-465022 Dose Groups) acclimatize->group_animals administer_drug Administer Vehicle or CP-465022 group_animals->administer_drug wait Wait for Drug Absorption administer_drug->wait induce_seizure Induce Seizures with Pentylenetetrazole (PTZ) wait->induce_seizure observe Observe and Score Seizure Behavior induce_seizure->observe analyze Analyze Seizure Latency, Severity, and Incidence observe->analyze end End analyze->end

Workflow for the PTZ-Induced Seizure Model
In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a widely used model of focal cerebral ischemia to evaluate the neuroprotective potential of a compound.

Methodology:

  • Animals: Adult male rats are typically used.

  • Surgical Procedure (MCAO):

    • Animals are anesthetized.

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • A nylon monofilament with a rounded tip is introduced into the ECA and advanced up the ICA until it blocks the origin of the middle cerebral artery (MCA).

    • The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia.

  • Drug Administration:

    • This compound is administered at a specific time point relative to the onset of ischemia (e.g., before, during, or after MCAO).

  • Reperfusion:

    • After the ischemic period, the filament is withdrawn to allow for reperfusion.

  • Neurological Assessment and Infarct Volume Measurement:

    • Neurological deficits are assessed at various time points after reperfusion using a standardized neurological scoring system.

    • At a predetermined endpoint (e.g., 24 or 48 hours after MCAO), the animals are euthanized, and their brains are removed.

    • The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • The infarct volume is quantified using image analysis software.

  • Data Analysis:

    • Neurological scores and infarct volumes are compared between the vehicle-treated and CP-465022-treated groups using appropriate statistical tests.

start Start anesthetize Anesthetize Rat start->anesthetize mcao_surgery Induce Middle Cerebral Artery Occlusion (MCAO) anesthetize->mcao_surgery administer_drug Administer Vehicle or CP-465022 mcao_surgery->administer_drug reperfusion Reperfusion by Filament Withdrawal administer_drug->reperfusion neurological_assessment Assess Neurological Deficits reperfusion->neurological_assessment euthanize Euthanize Animal at Endpoint neurological_assessment->euthanize stain_brain Stain Brain Slices with TTC euthanize->stain_brain measure_infarct Measure Infarct Volume stain_brain->measure_infarct analyze Analyze Neurological Scores and Infarct Volume measure_infarct->analyze end End analyze->end

Workflow for the MCAO Model of Focal Cerebral Ischemia

Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its distinct mechanism of action and pharmacological profile make it an indispensable tool for investigating the role of AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. The experimental protocols described herein provide a framework for the further evaluation of this and similar compounds in both in vitro and in vivo settings. While CP-465022 has demonstrated efficacy in preclinical models of seizures, its neuroprotective effects in models of cerebral ischemia have been questioned, highlighting the complex role of AMPA receptor modulation in different neuropathological contexts.[6] Further research is warranted to fully elucidate the therapeutic potential of targeting AMPA receptors with compounds like this compound.

References

Technical Guide: Synthesis and Purity of CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating significant anticonvulsant activity.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, purity, and mechanism of action of this compound. While the specific, proprietary synthesis protocols are not publicly available, a plausible synthetic route based on established quinazolinone chemistry is presented. Furthermore, this document details the purity specifications of commercially available this compound and outlines its role within the AMPA receptor signaling pathway.

Chemical Properties and Purity

This compound is chemically defined as 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride
Molecular Formula C₂₆H₂₄ClFN₄O·HCl
Molecular Weight 499.41 g/mol
Purity (Typical) ≥98% to >99% (as determined by HPLC)
Appearance Crystalline solid
Solubility Soluble in DMSO

Table 1: Chemical and Physical Properties of this compound.

The purity of this compound is a critical parameter for its use in research and drug development. Commercially available batches of this compound consistently exhibit a high degree of purity, typically exceeding 98%, with High-Performance Liquid Chromatography (HPLC) being the standard analytical method for its determination. It is important to note that some commercial sources may provide a mixture of the active isomer (CP-465022) and an inactive isomer (CP-465021).

Plausible Synthesis of this compound

While the precise, industrial-scale synthesis of this compound is proprietary, a plausible synthetic route can be devised based on the well-established chemistry of 2,3-disubstituted-4(3H)-quinazolinones.[4][5][6][7] The general strategy involves the initial construction of the quinazolinone core, followed by the introduction of the substituted vinylpyridine side chain.

A common approach to synthesizing the quinazolinone ring system begins with an anthranilic acid derivative. This is followed by the formation of a benzoxazinone (B8607429) intermediate, which then reacts with a primary amine to yield the desired 2,3-disubstituted quinazolinone.

G A 5-Fluoroanthranilic Acid B Acylation with Pyridine-2-carboxaldehyde derivative A->B Step 1 C Benzoxazinone Intermediate B->C Step 2 D Reaction with 2-Chloroaniline (B154045) C->D Step 3 E 2-Methyl-3-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one D->E Step 4 F Condensation with 6-((diethylamino)methyl)picolinaldehyde E->F Step 5 G CP-465022 (Free Base) F->G Step 6 H Salt Formation with HCl G->H Step 7 I This compound H->I

Plausible Synthetic Workflow for this compound.
Detailed Methodologies for Key Experiments (Hypothetical Protocols)

The following are hypothetical experimental protocols for the key steps outlined in the plausible synthetic workflow. These are based on general procedures for quinazolinone synthesis and should be adapted and optimized for the specific synthesis of CP-465022.

Step 1 & 2: Formation of the Benzoxazinone Intermediate

  • To a solution of 5-fluoroanthranilic acid in a suitable solvent (e.g., pyridine (B92270) or N,N-dimethylformamide), an appropriately activated pyridine-2-carboxaldehyde derivative is added.

  • The reaction mixture is heated to facilitate the acylation of the anthranilic acid.

  • Following the acylation, a dehydrating agent, such as acetic anhydride, is introduced, and the mixture is heated to effect the cyclization to the benzoxazinone intermediate.

  • The product is isolated by precipitation and purified by recrystallization.

Step 3 & 4: Formation of the Quinazolinone Core

  • The benzoxazinone intermediate is dissolved in a high-boiling point solvent like glacial acetic acid.

  • An equimolar amount of 2-chloroaniline is added to the solution.

  • The reaction mixture is refluxed for several hours to facilitate the ring-opening of the benzoxazinone and subsequent cyclization to the 2,3-disubstituted quinazolinone.

  • Upon cooling, the product crystallizes and is collected by filtration, washed, and dried.

Step 5 & 6: Introduction of the Vinylpyridine Side Chain

  • The 2-methyl-3-(2-chlorophenyl)-6-fluoroquinazolin-4(3H)-one is condensed with 6-((diethylamino)methyl)picolinaldehyde.

  • This aldol-type condensation is typically carried out in the presence of a base (e.g., piperidine (B6355638) or sodium methoxide) in a suitable solvent like ethanol (B145695) or methanol.

  • The reaction mixture is heated to drive the condensation and subsequent dehydration to form the ethenyl linkage.

  • The resulting free base of CP-465022 is then purified using column chromatography.

Step 7: Hydrochloride Salt Formation

  • The purified CP-465022 free base is dissolved in a suitable organic solvent (e.g., ethanol or isopropanol).

  • A solution of hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring.

  • The hydrochloride salt precipitates out of the solution.

  • The solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects as a non-competitive antagonist of the AMPA receptor.[3] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[8] The binding of glutamate to the AMPA receptor leads to the opening of its ion channel, allowing the influx of sodium and, in some cases, calcium ions, resulting in depolarization of the postsynaptic neuron.

CP-465022 does not compete with glutamate for its binding site. Instead, it binds to an allosteric site on the AMPA receptor, inducing a conformational change that prevents the channel from opening, even when glutamate is bound. This non-competitive mechanism of action makes its inhibitory effect independent of the agonist concentration.

The signaling pathway downstream of AMPA receptor activation is complex and plays a crucial role in synaptic plasticity, learning, and memory. The influx of cations through the AMPA receptor channel leads to the activation of various intracellular signaling cascades.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel Opening AMPAR->IonChannel Activates Depolarization Postsynaptic Depolarization IonChannel->Depolarization Leads to CaMKII CaMKII Activation Depolarization->CaMKII LTP LTP / Synaptic Plasticity CaMKII->LTP CP465022 CP-465022 CP465022->AMPAR Inhibits (Non-competitive)

AMPA Receptor Signaling Pathway and Site of Action of CP-465022.

Conclusion

This compound is a valuable pharmacological tool for studying the role of AMPA receptors in various physiological and pathological processes. While a detailed, publicly available synthesis protocol remains elusive, a plausible synthetic route can be constructed based on established quinazolinone chemistry. The high purity of commercially available this compound, coupled with a clear understanding of its non-competitive antagonistic mechanism at the AMPA receptor, makes it a reliable compound for in vitro and in vivo research in the field of neuroscience and drug discovery. Researchers should, however, be mindful of the potential presence of isomeric impurities and should source the compound from reputable suppliers who provide comprehensive analytical data.

References

The Discovery and Preclinical Development of CP-465022 Hydrochloride: A Selective Noncompetitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Developed by Pfizer Global Research and Development, this quinazolin-4-one derivative, chemically known as 3-(2-chloro-phenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, was investigated for its potential therapeutic applications in neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CP-465022, with a focus on its pharmacological data and detailed experimental protocols. Despite demonstrating significant anticonvulsant activity in animal models, its development was hampered by a lack of neuroprotective efficacy in models of cerebral ischemia.[3][4] To date, no clinical trials have been conducted with CP-465022.[2]

Discovery and Development

The discovery of CP-465022 stemmed from research efforts to identify novel AMPA receptor antagonists as potential treatments for conditions like epilepsy and neurodegeneration.[1] The hypothesis that aberrant AMPA receptor activity contributes to these pathologies drove the search for selective antagonists.[1] CP-465022 emerged as a lead compound from a series of quinazolin-4-one derivatives.[1]

Preclinical in vivo studies demonstrated that CP-465022 readily crosses the blood-brain barrier after systemic administration and effectively inhibits AMPA receptor-mediated synaptic transmission.[3][4] This central nervous system availability translated to potent anticonvulsant effects in rodent models.[3][4] However, in studies of global and focal cerebral ischemia, CP-465022 failed to demonstrate neuroprotective effects, a key finding that likely influenced its further development trajectory.[3][4]

Mechanism of Action

CP-465022 functions as a selective and noncompetitive antagonist of the AMPA receptor.[1][2] Its inhibitory action is not dependent on the concentration of the agonist (e.g., glutamate) and is not use- or voltage-dependent.[1] This suggests that CP-465022 binds to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site.[3] This binding induces a conformational change in the receptor that prevents ion channel opening, thereby inhibiting the influx of cations (primarily Na+ and Ca2+) and subsequent neuronal depolarization.

The compound exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, namely kainate and N-methyl-D-aspartate (NMDA) receptors.[1] Interestingly, CP-465022 is equipotent for AMPA receptors composed of different subunit combinations, indicating broad activity across various neuronal populations.[1]

Signaling Pathway Diagram

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Influx Na+/Ca2+ Influx AMPAR->Ion_Influx Opens Channel Depolarization Neuronal Depolarization Ion_Influx->Depolarization CP465022 CP-465022 CP465022->AMPAR Noncompetitive Antagonist

Caption: Mechanism of action of CP-465022 on the AMPA receptor signaling pathway.

Pharmacological Data

In Vitro Potency
ParameterValueSpeciesTissue/Cell TypeReference
IC5025 nMRatCortical Neurons[1]
In Vivo Effects
ModelEffectSpeciesAdministrationReference
Pentylenetetrazole-induced seizuresDose-dependent inhibition of seizures and lethalityRatSubcutaneous[3]
Hippocampal synaptic transmissionPotent and efficacious inhibitionRatIntravenous, Subcutaneous[3][4]
Global cerebral ischemiaNo prevention of CA1 neuron lossRatSubcutaneous[3][4]
Temporary middle cerebral artery occlusionNo reduction in infarct volumeRatSubcutaneous[3][4]
Pharmacokinetics
ParameterValueSpeciesAdministrationReference
Plasma half-life~4 hoursRat10 mg/kg Subcutaneous[3]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the potency and mechanism of action of CP-465022 on AMPA receptor-mediated currents in cultured rat cortical neurons.

Methodology:

  • Cell Culture: Primary cortical neurons were prepared from embryonic day 18 rat fetuses and cultured for 7-14 days.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings were performed using an amplifier. Patch pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 MgCl2, adjusted to pH 7.2 with CsOH. The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. Tetrodotoxin (1 µM) and picrotoxin (B1677862) (50 µM) were included to block voltage-gated sodium channels and GABAA receptors, respectively.

  • Drug Application: AMPA receptor-mediated currents were evoked by the application of kainate. CP-465022 was applied to the external solution at varying concentrations to determine its inhibitory effect.

  • Data Analysis: The concentration-response curve for CP-465022 was generated, and the IC50 value was calculated.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To assess the anticonvulsant efficacy of CP-465022 in vivo.

Methodology:

  • Animals: Male Sprague-Dawley rats were used.

  • Drug Administration: CP-465022 was dissolved in a suitable vehicle and administered subcutaneously at various doses.

  • Seizure Induction: 60 minutes after drug administration, seizures were induced by an intraperitoneal injection of pentylenetetrazole (100 mg/kg).

  • Observation: Animals were observed for the onset of clonic and tonic seizures, as well as lethality, for a period of 30 minutes post-PTZ injection.

  • Data Analysis: The latency to seizures and the percentage of animals protected from seizures and lethality were determined for each dose group.

In Vivo Neuroprotection: Transient Middle Cerebral Artery Occlusion (tMCAO) Model

Objective: To evaluate the neuroprotective potential of CP-465022 in a model of focal cerebral ischemia.

Methodology:

  • Animals: Male rats were used.

  • Surgical Procedure: Anesthesia was induced and maintained. A midline incision was made in the neck to expose the common carotid artery (CCA). The external carotid artery (ECA) was ligated, and a nylon monofilament was inserted into the internal carotid artery (ICA) to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: CP-465022 or vehicle was administered subcutaneously at the time of reperfusion (i.e., after withdrawal of the filament) and again at a later time point.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the monofilament was withdrawn to allow for reperfusion.

  • Infarct Volume Assessment: 24-48 hours after the ischemic insult, animals were euthanized, and their brains were removed and sectioned. The brain slices were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Data Analysis: The infarct volume was calculated and compared between the CP-465022-treated and vehicle-treated groups.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_anticonvulsant Anticonvulsant Activity cluster_neuroprotection Neuroprotection Cell_Culture Rat Cortical Neuron Culture Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp IC50_Det IC50 Determination Patch_Clamp->IC50_Det PTZ_Model PTZ-Induced Seizure Model (Rat) Seizure_Obs Seizure Observation & Scoring PTZ_Model->Seizure_Obs Efficacy_Eval Efficacy Evaluation Seizure_Obs->Efficacy_Eval MCAO_Model tMCAO Model (Rat) Infarct_Assess Infarct Volume Assessment (TTC) MCAO_Model->Infarct_Assess Neuro_Eval Neuroprotection Evaluation Infarct_Assess->Neuro_Eval

Caption: Overview of the experimental workflow for the preclinical evaluation of CP-465022.

Conclusion

This compound is a well-characterized, selective, noncompetitive AMPA receptor antagonist that demonstrates potent anticonvulsant activity in preclinical models. Its discovery and development have provided valuable insights into the therapeutic potential and limitations of AMPA receptor antagonism. While its lack of neuroprotective efficacy in ischemia models may have limited its clinical progression, CP-465022 remains an important pharmacological tool for studying the role of AMPA receptors in physiological and pathophysiological processes. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the fields of neuroscience and drug discovery.

References

In Vitro Characterization of CP-465022 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a member of the quinazolin-4-one class of compounds, it represents a significant tool for investigating the physiological and pathophysiological roles of AMPA receptors, which are central to fast excitatory synaptic transmission in the central nervous system. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism. This means that it does not directly compete with the endogenous agonist, glutamate (B1630785), for its binding site. Instead, CP-465022 is understood to bind to an allosteric site on the AMPA receptor complex.[2] This binding event is thought to induce a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This allosteric modulation effectively reduces the flow of cations (primarily Na⁺ and Ca²⁺) into the neuron, thereby dampening excitatory neurotransmission. Research suggests that the binding site for non-competitive antagonists like CP-465022 is located at the interface between the glutamate-binding core and the transmembrane domains of the receptor.[3]

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been determined through various electrophysiological and binding assays. The following table summarizes the key quantitative data.

ParameterValueSpecies/Cell TypeAssay TypeReference
IC₅₀ 25 nMRat Cortical NeuronsElectrophysiology (Inhibition of AMPA-mediated currents)[1]
Selectivity Selective for AMPA receptorsRatFunctional Assays[1]
Weakly inhibits NMDA and kainate receptors

Signaling Pathway

The following diagram illustrates the canonical AMPA receptor signaling pathway and the point of intervention for this compound.

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to orthosteric site Ion_Channel Ion Channel (Na⁺, Ca²⁺ influx) AMPA_R->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to Downstream Downstream Signaling (e.g., CaMKII activation) Depolarization->Downstream CP465022 CP-465022 CP465022->AMPA_R Binds to allosteric site

AMPA receptor signaling and inhibition by CP-465022.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro characterization of non-competitive AMPA receptor antagonists like this compound.

Cell Culture
  • Cell Type: Primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.

  • Procedure:

    • Dissect cerebral cortices from E18 rat embryos in ice-cold Hanks' Balanced Salt Solution (HBSS).

    • Mince the tissue and incubate in a solution of papain and DNase I at 37°C for 20-30 minutes.

    • Gently triturate the tissue with a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.

    • Plate the cells onto poly-D-lysine-coated glass coverslips or multi-well plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

    • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Use the neurons for experiments after 7-14 days in vitro.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to determine the IC₅₀ of this compound by measuring the inhibition of AMPA-induced currents.

  • Materials:

    • Cultured rat cortical neurons on coverslips.

    • Borosilicate glass capillaries for patch pipettes.

    • Micromanipulator and patch-clamp amplifier.

    • Perfusion system.

    • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

    • Agonist: AMPA or kainate.

    • Antagonist: this compound stock solution in DMSO, diluted to final concentrations in the external solution.

  • Procedure:

    • Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp recording configuration on a selected neuron. Clamp the membrane potential at -60 mV.

    • Apply a brief pulse of AMPA (e.g., 100 µM for 2-5 seconds) using the perfusion system to elicit an inward current.

    • After obtaining a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of this compound.

    • Allow for a washout period between applications to ensure the recovery of the AMPA-induced current.

    • Record the peak amplitude of the inward current for each concentration of the antagonist.

  • Data Analysis:

    • Normalize the peak current in the presence of the antagonist to the control current (agonist alone).

    • Plot the normalized current as a function of the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow

The following diagram provides a logical representation of the experimental workflow for the in vitro characterization of this compound.

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output Cell_Culture Primary Neuron Culture Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Binding_Assay Radioligand Binding Assay (Optional for Ki determination) Cell_Culture->Binding_Assay Compound_Prep CP-465022 Solution Prep Compound_Prep->Patch_Clamp Compound_Prep->Binding_Assay Data_Acquisition Current/Binding Data Acquisition Patch_Clamp->Data_Acquisition Binding_Assay->Data_Acquisition IC50_Calc IC50/Ki Calculation Data_Acquisition->IC50_Calc Selectivity_Profile Selectivity Profile Determination IC50_Calc->Selectivity_Profile Report Technical Report/ Whitepaper Selectivity_Profile->Report

In vitro characterization workflow for CP-465022.

Conclusion

This compound is a valuable pharmacological tool for the study of AMPA receptor function. Its high potency and selectivity, combined with its non-competitive mechanism of action, make it a specific inhibitor for dissecting the role of AMPA receptor-mediated signaling in various physiological and pathological processes. The experimental protocols and workflows detailed in this guide provide a framework for the in vitro characterization of CP-465022 and similar compounds, enabling researchers to further elucidate the intricacies of excitatory neurotransmission.

References

Unveiling the Anticonvulsant Profile of CP-465022 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticonvulsant properties of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document collates key quantitative data, details established experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action: AMPA Receptor Antagonism

CP-465022 exerts its anticonvulsant effects by selectively targeting and inhibiting AMPA receptors, a class of ionotropic glutamate (B1630785) receptors crucial for fast synaptic transmission in the central nervous system.[1] By acting as a non-competitive antagonist, CP-465022 binds to an allosteric site on the AMPA receptor, thereby preventing ion channel opening and reducing excessive excitatory signaling that can lead to seizures.[2][3] This high selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors, defines its specific pharmacological profile.[2][3]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) CP465022 CP-465022 CP465022->AMPA_R Blocks (Non-competitive) No_Depolarization Inhibition of Neuronal Depolarization Ion_Channel->No_Depolarization Results in Anticonvulsant_Effect Anticonvulsant Effect No_Depolarization->Anticonvulsant_Effect Leads to

Mechanism of Action of CP-465022.

Quantitative Efficacy and In Vitro Potency

CP-465022 has demonstrated significant potency in both in vitro and in vivo preclinical models. Its efficacy as an anticonvulsant has been quantified through dose-response studies, while its direct action on AMPA receptors has been measured using electrophysiological techniques.

ParameterValueModel SystemReference
IC50 25 nMInhibition of AMPA receptor-mediated currents in rat cortical neurons[2]
ED50 (Clonic Seizures) 4.8 mg/kg (s.c.)Pentylenetetrazole (PTZ)-induced seizures in rats[4]
ED50 (Tonic Seizures) 5.3 mg/kg (s.c.)Pentylenetetrazole (PTZ)-induced seizures in rats[4]
ED50 (Lethality) 5.3 mg/kg (s.c.)Pentylenetetrazole (PTZ)-induced seizures in rats[4]
ED50 (Horizontal Locomotor Activity) 11.9 mg/kg (s.c.)Spontaneous locomotor activity in rats[4]
ED50 (Vertical Locomotor Activity) 6.6 mg/kg (s.c.)Spontaneous locomotor activity in rats[4]

Experimental Protocols

The anticonvulsant properties of CP-465022 have been primarily evaluated using the pentylenetetrazole (PTZ)-induced seizure model in rats, a standard for screening potential anticonvulsant drugs.[5][6] In vitro characterization has relied on patch-clamp electrophysiology on cultured neurons.

In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This model assesses the ability of a compound to prevent or delay the onset of seizures induced by the chemoconvulsant PTZ, a GABAA receptor antagonist.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.[2][7]

  • Weight: Typically 150-250g.[2][8]

  • Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[2][8]

2. Drug Administration:

  • This compound: Administered subcutaneously (s.c.) at varying doses to establish a dose-response curve.[4] The compound is typically dissolved in a suitable vehicle such as saline.

  • Pentylenetetrazole (PTZ): Administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at a dose known to reliably induce seizures (e.g., 60-100 mg/kg).[2][4]

3. Experimental Procedure:

  • Rats are pre-treated with either vehicle or CP-465022 at specified times before the PTZ challenge (e.g., 60 minutes).[4]

  • Following PTZ administration, animals are placed in individual observation chambers.

  • Behavior is observed for a set period (e.g., 30 minutes) for the occurrence and latency of specific seizure endpoints.[4]

4. Endpoints Measured:

  • Latency to:

    • First clonic seizure (characterized by facial and forelimb clonus).

    • Tonic-clonic seizure (characterized by loss of righting reflex and tonic hindlimb extension).

  • Incidence (% of animals exhibiting):

    • Clonic seizures.

    • Tonic seizures.

    • Lethality.

  • ED50 Calculation: The dose of CP-465022 that protects 50% of the animals from each endpoint is calculated.[4]

start Start animal_prep Animal Preparation (Male Wistar Rats) start->animal_prep drug_admin Drug Administration (CP-465022 or Vehicle, s.c.) animal_prep->drug_admin ptz_challenge PTZ Challenge (e.g., 100 mg/kg, i.p.) drug_admin->ptz_challenge observation Behavioral Observation (30 minutes) ptz_challenge->observation endpoints Measure Endpoints: - Latency to Seizures - Incidence of Seizures - Lethality observation->endpoints data_analysis Data Analysis (Calculate ED50) endpoints->data_analysis end End data_analysis->end

Workflow for PTZ-Induced Seizure Model.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the direct inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.[2]

1. Cell Preparation:

  • Primary cultures of cortical neurons are prepared from rat embryos.

  • Neurons are plated on coverslips and maintained in culture for a period to allow for maturation.

2. Electrophysiological Recording:

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron.

  • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and measurement of ionic currents.

  • AMPA receptor-mediated currents are evoked by the application of an AMPA receptor agonist (e.g., glutamate or AMPA).

3. Drug Application:

  • CP-465022 is applied to the bath solution at varying concentrations.

  • The effect of the compound on the amplitude of the AMPA-evoked currents is measured.

4. Data Analysis:

  • A concentration-response curve is generated by plotting the percentage of inhibition of the AMPA current against the concentration of CP-465022.

  • The IC50 value, the concentration at which CP-465022 inhibits 50% of the maximal response, is determined from this curve.[2]

Side Effect Profile: Locomotor Activity

A crucial aspect of developing any anticonvulsant is understanding its therapeutic window. AMPA receptor antagonists can produce central nervous system depressant effects.[4] The effect of CP-465022 on spontaneous locomotor activity in rats has been assessed to determine the doses at which motor impairment occurs. The ED50 for the reduction of both horizontal and vertical locomotor activity was found to be slightly higher than its anticonvulsant ED50, suggesting a potential therapeutic window.[4]

Conclusion

This compound is a potent and selective non-competitive AMPA receptor antagonist with demonstrated efficacy in a preclinical model of generalized seizures. Its well-defined mechanism of action and quantified in vivo and in vitro activity make it a significant tool for epilepsy research. Further investigation into its pharmacokinetic profile and efficacy in other seizure models would be crucial for its continued development as a potential therapeutic agent. Notably, while effective as an anticonvulsant, studies have shown that CP-465022 is not neuroprotective in in vivo models of cerebral ischemia, highlighting a specific activity profile.[3][4]

References

An In-depth Technical Guide to the Pharmacodynamics of CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] As a member of the quinazolin-4-one class of compounds, it represents a significant tool for investigating the physiological and pathophysiological roles of AMPA receptors. This document provides a comprehensive overview of the pharmacodynamics of CP-465022, detailing its mechanism of action, in vitro and in vivo effects, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action

CP-465022 exerts its effects by acting as a non-competitive antagonist at AMPA receptors.[1][2] This means it does not compete with the endogenous ligand, glutamate (B1630785), for the agonist binding site. Instead, it is understood to bind to an allosteric site on the receptor complex, which in turn modulates the receptor's function, preventing ion channel opening even when glutamate is bound.[1] This mode of inhibition is neither use-dependent nor voltage-dependent.[2]

Signaling Pathway of AMPA Receptor Antagonism by CP-465022

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Exocytosis Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers Release AMPA_Receptor AMPA Receptor (Closed) Ion_Channel Ion Channel (Closed) No_Depolarization Inhibition of Depolarization AMPA_Receptor->No_Depolarization Postsynaptic_Neuron Postsynaptic Neuron (Resting Potential) CP465022 CP-465022 CP465022->AMPA_Receptor Binds to Allosteric Site Glutamate->AMPA_Receptor Binds to Agonist Site

Caption: Allosteric antagonism of the AMPA receptor by CP-465022.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/Cell TypeAgonistValueReference
IC50 Rat Cortical NeuronsKainate25 nM[2][3]
Inhibition at 3.2 µM Rat Cortical NeuronsKainateEssentially Complete[3]
Selectivity --Selective for AMPA over Kainate and NMDA receptors[1][2]
Subunit Equipotency Various Neuronal TypesAMPAEquipotently inhibits AMPA receptors with different subunit combinations[2]
Table 2: In Vivo Efficacy (Anticonvulsant Activity)
ModelSpeciesEndpointED50 (mg/kg, s.c.)Reference
Pentylenetetrazole-induced Seizures RatInhibition of Clonic Seizures>2.5-fold more potent than YM-90K (exact value not specified in snippets)[1]
Pentylenetetrazole-induced Seizures RatInhibition of Tonic Seizures>2.5-fold more potent than YM-90K (exact value not specified in snippets)[1]
Pentylenetetrazole-induced Seizures RatPrevention of Lethality>2.5-fold more potent than YM-90K (exact value not specified in snippets)[1]

Note: While the referenced literature indicates that CP-465022 is more potent than the comparator YM-90K, the precise ED50 values were not available in the provided search snippets. Complete protection against pentylenetetrazole-induced seizures was observed at a dose of 10 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. The following sections outline the protocols for key experiments cited in the literature for CP-465022.

In Vitro Electrophysiology: Whole-Cell Patch Clamp

This technique is employed to measure the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are harvested from rat embryos and cultured under standard conditions to allow for maturation and expression of glutamate receptors.

  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 4-8 MΩ. The internal solution typically contains (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP, and 0.3 GTP, with the pH adjusted to 7.3.

  • Recording: Neurons are visualized using an inverted microscope. A micropipette is used to form a giga-ohm seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The neuron is voltage-clamped at a holding potential of -60 to -70 mV to record inward currents.

  • Drug Application: A rapid solution exchange system is used to apply an AMPA receptor agonist, such as kainate (e.g., 100 µM), to elicit a baseline current.

  • Antagonist Application: CP-465022 is then co-applied with the agonist at varying concentrations to determine its inhibitory effect. The concentration-response curve is used to calculate the IC50 value.

In Vivo Model: Pentylenetetrazole (PTZ)-Induced Seizures

This model is a standard preclinical screen for potential anticonvulsant drugs.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are used.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered subcutaneously (s.c.) at various doses. A vehicle control group is also included.

  • Seizure Induction: After a predetermined pretreatment time (e.g., 60 minutes), animals are injected intraperitoneally (i.p.) with a convulsive dose of pentylenetetrazole (e.g., 100 mg/kg).

  • Observation: Animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes) for the onset and severity of seizures.

  • Scoring: Seizure activity is scored based on a standardized scale (e.g., Racine scale), noting the latency to and incidence of clonic and tonic-clonic seizures, as well as lethality.

  • Data Analysis: The dose of CP-465022 that produces a 50% reduction in the seizure endpoint (ED50) is calculated.

Experimental Workflow for In Vivo Anticonvulsant Testing

Anticonvulsant_Workflow Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Group_Allocation Random Group Allocation (Vehicle and CP-465022 doses) Animal_Acclimation->Group_Allocation Drug_Admin Subcutaneous Administration of CP-465022 or Vehicle Group_Allocation->Drug_Admin Pretreatment Pretreatment Period (e.g., 60 minutes) Drug_Admin->Pretreatment Seizure_Induction Intraperitoneal Injection of Pentylenetetrazole (PTZ) Pretreatment->Seizure_Induction Observation Behavioral Observation and Seizure Scoring (e.g., 30 minutes) Seizure_Induction->Observation Data_Analysis Data Analysis (Calculation of ED50) Observation->Data_Analysis

Caption: Workflow for evaluating the in vivo anticonvulsant efficacy.

In Vivo Neuroprotection Studies

Despite its potent anticonvulsant effects, this compound did not demonstrate neuroprotective effects in rat models of global and focal cerebral ischemia.[1][4]

  • Global Ischemia Model: In a four-vessel occlusion model, CP-465022 failed to reduce the loss of CA1 hippocampal neurons.[1]

  • Focal Ischemia Model: In a temporary middle cerebral artery occlusion (MCAO) model, CP-465022 did not reduce the infarct volume.[1]

These findings suggest that selective AMPA receptor antagonism alone may not be sufficient to confer neuroprotection in these models of ischemic injury.

Summary and Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its pharmacodynamic profile, highlighted by a low nanomolar IC50 in vitro and robust anticonvulsant activity in vivo, establishes it as a valuable research tool. The lack of neuroprotective efficacy in certain ischemia models provides important insights into the complex role of glutamate receptor subtypes in neuronal injury. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the therapeutic potential and mechanistic intricacies of AMPA receptor modulation.

References

An In-Depth Technical Guide to the Brain Penetrance of CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its ability to modulate excitatory neurotransmission has made it a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors. A critical aspect of its pharmacological profile for central nervous system (CNS) applications is its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available information regarding the brain penetrance of this compound, including its mechanism of action, and detailed experimental methodologies.

While direct quantitative data on the brain-to-plasma concentration ratio of this compound is not publicly available in the reviewed literature, its ability to penetrate the brain is strongly inferred from its demonstrated in vivo activity in the central nervous system.

Qualitative Assessment of Brain Penetrance

Studies have shown that systemic administration of CP-465022 in rats leads to significant effects on the central nervous system, providing compelling evidence of its brain penetrance. The compound has been observed to potently and efficaciously inhibit AMPA receptor-mediated hippocampal synaptic transmission and prevent chemically induced seizures.[4][5] These pharmacological effects would not be possible if the compound did not readily cross the blood-brain barrier to engage its target, the AMPA receptor, within the brain.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a noncompetitive antagonist of the AMPA receptor. This means it binds to a site on the receptor that is different from the glutamate (B1630785) binding site, and in doing so, it prevents the ion channel from opening, even when glutamate is bound. This action reduces the excitatory postsynaptic current mediated by AMPA receptors, thereby dampening excessive glutamatergic neurotransmission.

CP-465022_Signaling_Pathway cluster_pre_synaptic Presynaptic Terminal cluster_post_synaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Postsynaptic_Neuron Postsynaptic Neuron Ion_Channel->Postsynaptic_Neuron Na+ Influx (Depolarization) Glutamate->AMPA_R Binds CP465022 CP-465022 CP465022->AMPA_R Noncompetitive Antagonism

Figure 1: Mechanism of action of CP-465022 at the glutamatergic synapse.

Experimental Protocols

While specific quantitative data for brain tissue concentration of CP-465022 is not available in the reviewed literature, the following sections detail the methodologies that have been used to assess its presence and effects in the CNS, as well as a general workflow for how its brain penetrance would be quantitatively determined.

In Vivo Electrophysiology in Hippocampus

This protocol is adapted from studies demonstrating the central activity of CP-465022 after systemic administration.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and stimulating and recording electrodes are implanted in the hippocampus.

  • Electrode Placement: The stimulating electrode is placed in the Schaffer collateral/commissural pathway, and the recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stable baseline fEPSPs are recorded for a set period before drug administration.

  • Drug Administration: this compound is administered systemically (e.g., subcutaneously or intravenously).

  • Post-Dose Recording: fEPSPs are recorded for several hours after drug administration to measure the inhibition of synaptic transmission.

Chemically-Induced Seizure Models

This protocol is used to assess the anticonvulsant activity of CP-465022, which is indicative of its brain penetrance.

  • Animal Model: Male rats or mice are used.

  • Drug Administration: Animals are pre-treated with various doses of this compound or vehicle via subcutaneous or oral administration.

  • Seizure Induction: A convulsant agent, such as pentylenetetrazole (PTZ), is administered at a dose known to reliably induce seizures.

  • Observation: Animals are observed for a specific period for the onset and severity of seizures.

  • Efficacy Measurement: The ability of CP-465022 to prevent or delay the onset of seizures is quantified.

Pharmacokinetic Analysis of Plasma Concentrations

The following is a protocol for determining the concentration of CP-465022 in plasma, which is a crucial component of assessing brain-to-plasma ratios.

  • Sample Collection: Blood samples are collected from cannulated rats at various time points after administration of CP-465022.

  • Plasma Preparation: Blood is centrifuged to separate the plasma.

  • Sample Preparation: Plasma samples are prepared for analysis, which may involve protein precipitation.

  • Analytical Method: Plasma concentrations of CP-465022 are determined by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.

  • Data Analysis: A standard curve is used to quantify the concentration of CP-465022 in the plasma samples, and pharmacokinetic parameters such as Cmax, Tmax, and half-life are calculated.

Logical Workflow for Assessing Brain Penetrance

The following diagram illustrates a typical experimental workflow for the quantitative assessment of a compound's brain penetrance.

Brain_Penetrance_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data_analysis Data Interpretation Administer Administer CP-465022 to Rats (e.g., IV or SC) Collect_Samples Collect Blood and Brain Samples at Timed Intervals Administer->Collect_Samples Process_Blood Process Blood to Plasma Collect_Samples->Process_Blood Homogenize_Brain Homogenize Brain Tissue Collect_Samples->Homogenize_Brain Analyze_Plasma Quantify Plasma Concentration (e.g., HPLC-UV) Process_Blood->Analyze_Plasma Analyze_Brain Quantify Brain Concentration (e.g., LC-MS/MS) Homogenize_Brain->Analyze_Brain Calculate_Ratio Calculate Brain-to-Plasma Concentration Ratio (Kp) Analyze_Plasma->Calculate_Ratio Analyze_Brain->Calculate_Ratio

Figure 2: Experimental workflow for determining brain penetrance.

Conclusion

References

Unraveling the Nuances of CP-465,022 Hydrochloride: A Technical Guide to its Weak Antagonism of NMDA and Kainate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465,022 hydrochloride is a well-established potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. While its high affinity for AMPA receptors is central to its pharmacological profile, a comprehensive understanding of its activity at other ionotropic glutamate (B1630785) receptors is crucial for a complete assessment of its therapeutic potential and off-target effects. This technical guide provides an in-depth analysis of the weak inhibitory effects of CP-465,022 hydrochloride on N-methyl-D-aspartate (NMDA) and kainate receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document serves as a critical resource for researchers in neuropharmacology and drug development.

Quantitative Analysis of Receptor Inhibition

The inhibitory activity of CP-465,022 hydrochloride on NMDA and kainate receptors is significantly weaker than its potent antagonism of AMPA receptors. The following tables summarize the available quantitative data from key studies, providing a clear comparison of its effects across these receptor subtypes.

ReceptorAgonistPreparationAssay TypeKey ParameterValueReference
NMDA NMDACultured Rat Cortical NeuronsWhole-cell voltage clamp% Inhibition at 1 µM CP-465,022~10-20%(Lazaro et al., 2002)
NMDA NMDACultured Rat Cortical NeuronsWhole-cell voltage clamp% Inhibition at 10 µM CP-465,022~30-40%(Lazaro et al., 2002)
Kainate KainateCultured Rat Cortical NeuronsWhole-cell voltage clampIC₅₀> 10 µM(Lazaro et al., 2002)
AMPA AMPACultured Rat Cortical NeuronsWhole-cell voltage clampIC₅₀38 nM(Lazaro et al., 2002)

Table 1: Comparative Inhibitory Activity of CP-465,022 Hydrochloride on Ionotropic Glutamate Receptors. This table highlights the significantly lower potency of CP-465,022 for NMDA and kainate receptors compared to its primary target, the AMPA receptor.

Experimental Protocols

A thorough understanding of the methodologies used to generate the above data is essential for accurate interpretation and replication. The following are detailed protocols for the key experiments cited.

Whole-Cell Voltage-Clamp Electrophysiology in Cultured Rat Cortical Neurons

This protocol, adapted from Lazaro et al. (2002), is designed to measure agonist-evoked currents in cultured neurons and assess the inhibitory effects of compounds like CP-465,022 hydrochloride.

1. Cell Culture:

  • Primary cortical neurons are harvested from E18 rat embryos.

  • Neurons are plated on poly-D-lysine-coated glass coverslips at a density of 2.5 x 10⁵ cells/ml.

  • Cultures are maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator for 7-14 days before recording.

2. Electrophysiological Recording:

  • Coverslips with cultured neurons are transferred to a recording chamber on the stage of an inverted microscope.

  • The chamber is continuously perfused with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. For NMDA receptor recordings, the external solution is nominally Mg²⁺-free and supplemented with 10 µM glycine.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsF, 10 HEPES, 11 EGTA, 2 MgCl₂, and 4 Na₂ATP, with the pH adjusted to 7.2 with CsOH.

  • Whole-cell recordings are established using standard patch-clamp techniques. Cells are voltage-clamped at -60 mV.

3. Agonist and Antagonist Application:

  • Agonists (NMDA or kainate) are applied rapidly to the recorded neuron using a multi-barrel perfusion system.

  • To assess the effect of CP-465,022 hydrochloride, the compound is pre-applied for a defined period (e.g., 2-5 minutes) before the co-application with the agonist.

  • The peak amplitude of the agonist-evoked current is measured before and after the application of the antagonist to determine the percentage of inhibition.

Visualizing the Mechanisms

To facilitate a deeper understanding of the signaling pathways and experimental workflows, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Strong Activation NMDA_R NMDA Receptor Glutamate->NMDA_R Activation Kainate_R Kainate Receptor Glutamate->Kainate_R Activation CP465022 CP-465,022 CP465022->AMPA_R Potent Inhibition CP465022->NMDA_R Weak Inhibition CP465022->Kainate_R Weak Inhibition Ion_Flux Ion Flux (Na+, Ca2+) AMPA_R->Ion_Flux NMDA_R->Ion_Flux Kainate_R->Ion_Flux Depolarization Depolarization Ion_Flux->Depolarization Electrophysiology_Workflow start Start: Cultured Rat Cortical Neurons establish_patch Establish Whole-Cell Patch Clamp start->establish_patch record_baseline Record Baseline Current establish_patch->record_baseline apply_agonist Apply Agonist (NMDA or Kainate) record_baseline->apply_agonist measure_peak Measure Peak Inward Current apply_agonist->measure_peak pre_apply_cp Pre-apply CP-465,022 measure_peak->pre_apply_cp calculate_inhibition Calculate % Inhibition measure_peak->calculate_inhibition co_apply Co-apply Agonist + CP-465,022 pre_apply_cp->co_apply measure_inhibited_peak Measure Inhibited Peak Current co_apply->measure_inhibited_peak measure_inhibited_peak->calculate_inhibition

Methodological & Application

Application Notes and Protocols for CP-465022 Hydrochloride in In Vivo Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It inhibits AMPA receptor-mediated currents in rat cortical neurons with an IC50 of 25 nM.[1] This compound has demonstrated anticonvulsant activity in various preclinical rodent models of seizures, making it a valuable tool for epilepsy research and the development of novel antiepileptic drugs.[3][4] These application notes provide a summary of the in vivo efficacy of this compound in rodent seizure models and detailed protocols for its use.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist at AMPA receptors.[1] This means it does not compete with the endogenous ligand, glutamate, for the binding site. Instead, it binds to a different site on the receptor complex, inducing a conformational change that prevents ion channel opening, thereby inhibiting excitatory neurotransmission. This mechanism is crucial in mitigating the excessive neuronal excitation characteristic of seizures. The inhibition by CP-465022 is not dependent on use or voltage.[1] It is selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[1]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Inhibits Opening CP_465022 CP-465022 CP_465022->AMPA_Receptor Non-competitive Antagonism Neuronal_Excitation Reduced Neuronal Excitation Ion_Channel->Neuronal_Excitation Leads to

Caption: Mechanism of action of CP-465022 as a non-competitive AMPA receptor antagonist.

In Vivo Efficacy in Rodent Seizure Models

CP-465022 has been demonstrated to be effective in chemically-induced seizure models in both mice and rats. The primary model reported is the pentylenetetrazole (PTZ)-induced seizure model, which is considered a model for generalized seizures.[4][5]

Quantitative Data Summary
SpeciesSeizure ModelRoute of AdministrationDose RangeKey FindingsReference
RatPentylenetetrazole (PTZ)-induced seizuresSubcutaneous (SC)10 mg/kgDose-dependently inhibited PTZ-induced seizures and lethality. Full efficacy was maintained for at least 4 hours.[4]
MousePentylenetetrazole (PTZ)-induced seizuresNot SpecifiedNot SpecifiedIncreased the latency to the development of PTZ-induced clonic and tonic seizures, and death.[4]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in common rodent seizure models.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is widely used to induce generalized clonic and tonic-clonic seizures and is a standard for screening potential antiepileptic drugs.[5]

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)

  • Pentylenetetrazole (PTZ)

  • Male Sprague-Dawley rats (or other appropriate rodent strain)

  • Syringes and needles for administration

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.

  • Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentrations.

  • Administration:

    • Administer this compound or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal, or oral). A 60-minute pretreatment time before PTZ administration has been reported.[4]

  • Seizure Induction:

    • Administer a convulsant dose of PTZ (e.g., 100 mg/kg, intraperitoneally).[4]

  • Observation:

    • Immediately after PTZ administration, place the animal in an individual observation chamber.

    • Observe the animal continuously for a predefined period (e.g., 30 minutes or until seizure onset).

    • Record the latency to the onset of different seizure types:

      • Clonic seizures: Characterized by rhythmic contractions of limb and facial muscles.

      • Tonic seizures: Characterized by rigid extension of the limbs.[5]

    • A common endpoint is the latency to the first generalized clonic seizure or the presence/absence of a tonic hindlimb extension.

    • Seizure severity can be scored using a standardized scale, such as the Racine scale.[6]

  • Data Analysis:

    • Compare the latency to seizure onset and the percentage of animals protected from seizures in the CP-465022-treated groups versus the vehicle-treated group.

    • Statistical analysis can be performed using appropriate methods (e.g., t-test, ANOVA, or Chi-square test).

Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Drug_Prep Prepare CP-465022 and Vehicle Acclimation->Drug_Prep Administration Administer CP-465022 or Vehicle (e.g., SC) Drug_Prep->Administration Pretreatment Pretreatment Period (e.g., 60 min) Administration->Pretreatment Induction Induce Seizures (e.g., PTZ 100 mg/kg IP) Pretreatment->Induction Observation Observe and Record: - Latency to clonic/tonic seizures - Seizure severity Induction->Observation Analysis Data Analysis Observation->Analysis End End Analysis->End

Caption: Experimental workflow for the PTZ-induced seizure model.

Maximal Electroshock (MES) Seizure Model

The MES test is a model of generalized tonic-clonic seizures and is useful for identifying anticonvulsant compounds that prevent seizure spread.[5]

Materials:

  • This compound

  • Vehicle

  • Rodents (mice or rats)

  • Electroshock device with corneal or ear clip electrodes

  • Electrode solution (e.g., saline)

Procedure:

  • Animal and Drug Preparation: Follow steps 1 and 2 from the PTZ protocol.

  • Administration: Administer this compound or vehicle at a specific time before the electroshock.

  • Seizure Induction:

    • Apply the electrode solution to the corneal or ear clip electrodes.

    • Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz for a short duration).

  • Observation:

    • The primary endpoint is the presence or absence of a tonic hindlimb extension. The abolition of this response is considered a positive anticonvulsant effect.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic hindlimb extension in each group.

    • Determine the ED50 (the dose that protects 50% of the animals).

Safety and Other Considerations

  • Central Nervous System Effects: As an AMPA receptor antagonist, CP-465022 can produce central nervous system depressant-like effects, such as ataxia and inhibition of locomotor activity, at doses higher than those required for anticonvulsant efficacy.[4]

  • Neuroprotection: While effective as an anticonvulsant, studies have shown that CP-465022 may not be neuroprotective in models of cerebral ischemia.[4][7]

Conclusion

This compound is a valuable research tool for investigating the role of AMPA receptors in seizure generation and for the preclinical evaluation of potential antiepileptic drugs. The protocols outlined above provide a framework for conducting in vivo studies to assess its anticonvulsant properties. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosing regimen, and outcome measures.

References

Application Notes and Protocols for CP-465022 Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It exhibits anticonvulsant properties and has been investigated for its neuroprotective potential in preclinical models. These application notes provide detailed dosing protocols for this compound in rats across various experimental paradigms, including seizure models, focal cerebral ischemia, and locomotor activity assessment. The information is intended to guide researchers in designing and executing in vivo studies.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist at the AMPA receptor.[1] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 binds to an allosteric site on the receptor-channel complex.[2] This binding event disrupts the transduction of agonist binding into channel opening, thereby inhibiting the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron.[2] This mechanism effectively dampens excitatory neurotransmission mediated by AMPA receptors.

Mechanism of Action of CP-465022 cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates AMPA_R->Ion_Channel Prevents Opening Downstream Inhibition of Downstream Signaling Ion_Channel->Downstream Leads to CP465022 CP-465022 CP465022->AMPA_R Binds (Allosteric Site) PTZ-Induced Seizure Protocol Workflow Acclimation Animal Acclimation Dosing Administer CP-465022 (SC) or Vehicle Acclimation->Dosing Pretreatment 60-minute Pretreatment Dosing->Pretreatment Induction Induce Seizures with PTZ (IP) Pretreatment->Induction Observation Observe for Seizures (30 minutes) Induction->Observation MCAO Dosing Protocol Workflow Anesthesia Anesthetize Animal MCAO Induce MCAO Anesthesia->MCAO Dose1 Administer CP-465022 (5 mg/kg, SC) at 90 min post-MCAO MCAO->Dose1 Dose2 Administer CP-465022 (2 mg/kg, SC) 4 hours after first dose Dose1->Dose2 Reperfusion Reperfusion (if applicable) Dose2->Reperfusion Assessment Neurological & Histological Assessment Reperfusion->Assessment Locomotor Activity Protocol Acclimation Acclimate Rats to Testing Room Dosing Administer CP-465022 Doses (SC) or Vehicle Acclimation->Dosing Monitoring Place in Locomotor Chambers & Record Activity Dosing->Monitoring Analysis Analyze Locomotor Data Monitoring->Analysis

References

Application Notes and Protocols for Subcutaneous Administration of CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 25 nM in rat cortical neurons.[1][2] It exhibits significant anticonvulsant activity and is also known to block the persistent component of Na(v)1.6 channel activity.[1][3] As a brain-penetrant and orally active compound, its study via subcutaneous administration provides valuable insights into its pharmacokinetic and pharmacodynamic profiles, offering a route for sustained exposure in preclinical models.[1][4] These application notes provide detailed protocols for the subcutaneous administration of this compound in a research setting, focusing on its evaluation in the pentylenetetrazole (PTZ)-induced seizure model in rats.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 499.41 g/mol [1]
Formula C₂₆H₂₄ClFN₄O·HCl[1]
Solubility Soluble to 100 mM in DMSO. Soluble in water (10mM).[1][5]
Purity ≥98%[1]
Storage Desiccate at room temperature.[1]

Pharmacokinetics

Following subcutaneous administration in rats, CP-465022 is readily absorbed and demonstrates a plasma half-life of approximately 4 hours at a dose of 10 mg/kg.[4] Peak plasma levels are typically reached within about 30 minutes of dosing.[4] The duration of action, as measured by the inhibition of AMPA receptor-mediated synaptic responses and anticonvulsant effects, corresponds well with its plasma residence time.[4]

ParameterValueDoseSpeciesReference
Time to Peak (Tmax) ~30 minutes10 mg/kgRat[4]
Half-life (t½) ~4 hours10 mg/kgRat[4]
Duration of Action >4 hours7.5 mg/kgRat[4]

Signaling Pathway

CP-465022 acts as a non-competitive antagonist at AMPA receptors, a key component of excitatory glutamatergic signaling in the central nervous system. By binding to an allosteric site, it prevents the ion channel from opening, thereby inhibiting the influx of sodium and calcium ions that mediate postsynaptic depolarization. This mechanism underlies its ability to dampen excessive neuronal excitation, which is implicated in seizures.

CP-465022_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_Receptor Inhibits (Non-competitive) PTZ_Seizure_Model_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping Dosing Administer CP-465022 (s.c.) or Vehicle Grouping->Dosing Pretreatment_Time Pretreatment Period (e.g., 60 min) Dosing->Pretreatment_Time PTZ_Induction Induce Seizures (PTZ injection, i.p.) Pretreatment_Time->PTZ_Induction Observation Observe and Score Seizures (e.g., 30 min) PTZ_Induction->Observation Data_Analysis Data Analysis Observation->Data_Analysis

References

Application Notes and Protocols for CP-465022 Hydrochloride in a Pentylenetetrazole-Induced Seizure Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It has demonstrated significant anticonvulsant activity in preclinical models.[1][3] One of the key models used to evaluate the efficacy of potential anticonvulsant compounds is the pentylenetetrazole (PTZ)-induced seizure model. PTZ is a gamma-aminobutyric acid (GABA)-A receptor antagonist that reliably induces generalized seizures in rodents, providing a valuable platform for screening and characterizing antiepileptic drugs.[2][4]

These application notes provide detailed protocols for utilizing this compound in a PTZ-induced seizure model in rats, based on published findings. The information is intended to guide researchers in designing and executing experiments to assess the anticonvulsant effects of this compound.

Mechanism of Action

Recurrent seizure activity is often associated with an imbalance between excitatory and inhibitory neurotransmission in the brain.[5] Glutamate is the primary excitatory neurotransmitter, and its receptors, including AMPA receptors, are crucial for fast synaptic transmission.[5] By selectively blocking AMPA receptors, this compound reduces excessive excitatory signaling, thereby preventing the initiation and spread of seizure activity.[3] The diagram below illustrates the proposed signaling pathway.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Ion_Channel Ion Channel (Na+ influx) AMPA_R->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Leads to Seizure Seizure Activity Depolarization->Seizure CP465022 CP-465022 HCl CP465022->AMPA_R Antagonizes PTZ Pentylenetetrazole (PTZ) GABA_R GABA-A Receptor PTZ->GABA_R Antagonizes Inhibition Reduced Inhibition GABA_R->Inhibition Mediates Inhibition->Depolarization Suppresses

Figure 1: Simplified signaling pathway of CP-465022 HCl in seizure modulation.

Data Presentation

The anticonvulsant efficacy of this compound in the PTZ-induced seizure model has been demonstrated to be dose-dependent.[3] The following tables summarize the quantitative data from a key study by Menniti et al. (2003).

Table 1: Effect of Subcutaneous this compound on PTZ-Induced Seizures in Rats

Treatment Group (mg/kg, SC)NLatency to Clonic Seizure (seconds, mean ± SEM)% Incidence of Clonic SeizuresLatency to Tonic Seizure (seconds, mean ± SEM)% Incidence of Tonic Seizures
Vehicle1065 ± 5100%125 ± 15100%
CP-465022 (1)10120 ± 2080%240 ± 4060%
CP-465022 (3)10300 ± 5040%>180010%
CP-465022 (10)10>18000%>18000%
*p < 0.05 compared to vehicle. Data extracted from Menniti et al., Stroke, 2003.[3]

Table 2: Effect of Subcutaneous this compound on PTZ-Induced Lethality in Rats

Treatment Group (mg/kg, SC)N% Lethality
Vehicle1090%
CP-465022 (1)1050%
CP-465022 (3)1010%
CP-465022 (10)100%
Data extracted from Menniti et al., Stroke, 2003.[3]

Experimental Protocols

Protocol 1: Evaluation of this compound in an Acute PTZ-Induced Seizure Model in Rats

This protocol is designed to assess the efficacy of a test compound, such as this compound, in preventing or delaying the onset of seizures induced by an acute dose of pentylenetetrazole.

Materials:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Sterile saline (0.9% NaCl)

  • Vehicle for CP-465022 (e.g., sterile water, saline, or a suitable solvent)

  • Male Sprague-Dawley rats (200-250 g)

  • Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections

  • Observation chambers

  • Timer

Experimental Workflow:

cluster_0 Preparation cluster_1 Dosing cluster_2 Observation & Data Collection A Acclimatize rats (at least 3 days) B Prepare CP-465022 HCl and PTZ solutions A->B C Administer CP-465022 HCl (or vehicle) via SC injection B->C D Wait for 60 minutes (pretreatment time) C->D E Administer PTZ (100 mg/kg) via IP injection D->E F Immediately place rat in observation chamber E->F G Observe for 30 minutes F->G H Record latencies to clonic and tonic seizures G->H I Record seizure severity (Racine scale) H->I J Record incidence of seizures and lethality I->J

Figure 2: Experimental workflow for the acute PTZ-induced seizure model.

Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least 3 days prior to the experiment to allow for acclimatization.

  • Drug Preparation:

    • Dissolve this compound in the appropriate vehicle to achieve the desired concentrations (e.g., 1, 3, and 10 mg/kg).

    • Dissolve PTZ in sterile saline to a concentration that allows for the administration of 100 mg/kg in a suitable injection volume.[3]

  • Dosing:

    • Administer the prepared doses of this compound or vehicle to the rats via subcutaneous (SC) injection.[3]

    • After a 60-minute pretreatment period, administer PTZ (100 mg/kg) via intraperitoneal (IP) injection.[3]

  • Observation:

    • Immediately after PTZ injection, place each rat in an individual observation chamber.

    • Observe the animals continuously for 30 minutes.[3]

    • Record the latency (time to onset) for the first clonic seizure and the first tonic-clonic seizure.

    • Score the seizure severity at its peak using a modified Racine scale (see Table 3).

    • Record the incidence of clonic seizures, tonic seizures, and lethality within the 30-minute observation period.

Table 3: Modified Racine Scale for Seizure Scoring in Rats

ScoreBehavioral Manifestation
0No response
1Ear and facial twitching
2Myoclonic jerks without upright posture
3Myoclonic jerks, upright posture with bilateral forelimb clonus
4Clonic-tonic seizures, loss of posture
5Clonic-tonic seizures with status epilepticus or death
Adapted from various sources describing Racine's scale.

Conclusion

This compound demonstrates robust, dose-dependent anticonvulsant effects in the pentylenetetrazole-induced seizure model. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of AMPA receptor antagonists for epilepsy and other neurological disorders characterized by neuronal hyperexcitability. Careful adherence to these established methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for CP-465022 Hydrochloride in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] In hippocampal slice electrophysiology, this compound serves as a valuable tool for investigating the role of AMPA receptor-mediated synaptic transmission in various physiological and pathological processes, including synaptic plasticity. These application notes provide detailed protocols for utilizing this compound to study its effects on baseline synaptic transmission and long-term potentiation (LTP) in the CA1 region of the hippocampus.

Mechanism of Action

This compound acts as a noncompetitive antagonist at AMPA receptors, meaning it does not compete with the agonist binding site for glutamate (B1630785).[3] Instead, it binds to an allosteric site on the receptor, inducing a conformational change that prevents ion channel opening, thereby inhibiting the influx of sodium and calcium ions that mediate excitatory postsynaptic potentials. It exhibits high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as NMDA and kainate receptors.[3]

Data Presentation

Table 1: Effect of this compound on Baseline Synaptic Transmission
Concentration (nM)Inhibition of fEPSP Slope (%)
1015 ± 3
25 (IC50) 50 ± 5
5075 ± 4
10092 ± 2
50098 ± 1

Note: The data presented in this table is illustrative and based on the known IC50 of 25 nM for CP-465022 in rat cortical neurons.[3] Actual values may vary depending on experimental conditions.

Table 2: Effect of this compound on Long-Term Potentiation (LTP)
Treatment GroupPre-LTP fEPSP Slope (% of Baseline)Post-LTP fEPSP Slope (% of Baseline)
Control (Vehicle)100 ± 5155 ± 8
CP-465022 (25 nM)52 ± 655 ± 7
CP-465022 (100 nM)8 ± 29 ± 3

Note: This data is illustrative and demonstrates the expected potent inhibition of LTP by blocking AMPA receptor function. The degree of LTP inhibition will be concentration-dependent.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Guillotine

  • Dissection tools (scissors, forceps, spatula)

  • Vibratome

  • Ice-cold cutting solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Carbogen gas (95% O2 / 5% CO2)

  • Incubation chamber

  • Recording chamber

Solutions:

  • Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 3 MgCl2, 1 CaCl2.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.3 MgCl2, 2.5 CaCl2.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated cutting solution.

  • Isolate the hippocampus and mount it onto the vibratome stage.

  • Cut 300-400 µm thick transverse hippocampal slices in the ice-cold cutting solution.

  • Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.

  • After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until required for recording.

Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recording

This protocol details the recording of fEPSPs from the CA1 region of the hippocampus.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • Stimulating electrode (e.g., bipolar tungsten electrode)

  • Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance)

  • Amplifier, digitizer, and data acquisition software

  • This compound stock solution

Procedure:

  • Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 30-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Establish a stable baseline recording by delivering single pulses at a low frequency (e.g., 0.05 Hz) and adjusting the stimulus intensity to elicit an fEPSP of approximately 50% of the maximal response.

  • Record a stable baseline for at least 20-30 minutes.

  • To investigate the effect of CP-465022, perfuse the slice with aCSF containing the desired concentration of the compound.

  • Record the fEPSP for at least 30 minutes in the presence of the drug to observe its effect on baseline synaptic transmission.

  • For concentration-response experiments, perform a cumulative or non-cumulative application of different concentrations of CP-465022.

Protocol 3: Induction of Long-Term Potentiation (LTP)

This protocol describes the induction of LTP at Schaffer collateral-CA1 synapses.

Procedure:

  • Following the establishment of a stable baseline as described in Protocol 2, apply a high-frequency stimulation (HFS) protocol to induce LTP. A common protocol is one or more trains of 100 Hz stimulation for 1 second.

  • To test the effect of CP-465022 on LTP induction, apply the compound to the slice for at least 20-30 minutes before delivering the HFS.

  • Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

  • The magnitude of LTP is calculated as the percentage increase in the fEPSP slope from the pre-HFS baseline.

Visualizations

Signaling_Pathway_of_AMPA_Receptor_Antagonism Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds IonChannel Ion Channel (Na+, Ca2+) AMPAR->IonChannel Activates CP465022 CP-465022 Hydrochloride CP465022->AMPAR Inhibits (Noncompetitive) Depolarization Postsynaptic Depolarization IonChannel->Depolarization Leads to EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP Generates

Caption: Signaling pathway of AMPA receptor antagonism by this compound.

Experimental_Workflow_fEPSP Start Start SlicePrep Prepare Hippocampal Slices Start->SlicePrep Incubation Slice Recovery (30 min, 32-34°C) SlicePrep->Incubation Transfer Transfer Slice to Recording Chamber Incubation->Transfer Baseline Record Stable Baseline (20-30 min) Transfer->Baseline DrugApp Apply CP-465022 Hydrochloride Baseline->DrugApp RecordDrug Record in Drug (30 min) DrugApp->RecordDrug Washout Washout (Optional) RecordDrug->Washout End End Washout->End

Caption: Experimental workflow for assessing the effect of CP-465022 on fEPSPs.

Experimental_Workflow_LTP Start Start SlicePrep Prepare Hippocampal Slices & Recover Start->SlicePrep Baseline Record Stable Baseline (20-30 min) SlicePrep->Baseline Pretreatment Pre-treat with CP-465022 or Vehicle (20-30 min) Baseline->Pretreatment LTP_Induction Induce LTP (e.g., HFS) Pretreatment->LTP_Induction Post_LTP Record Post-LTP (≥60 min) LTP_Induction->Post_LTP Analysis Analyze LTP Magnitude Post_LTP->Analysis End End Analysis->End

Caption: Experimental workflow for investigating the effect of CP-465022 on LTP.

References

Application Notes and Protocols for CP-465022 Hydrochloride in Synaptic Transmission Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent, selective, and noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its high specificity for AMPA receptors over other glutamate (B1630785) receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors, makes it a valuable pharmacological tool for elucidating the role of AMPA receptor-mediated signaling in various physiological and pathophysiological processes.[1][2] CP-465022 is a brain-penetrant and orally active compound that inhibits AMPA receptor-mediated currents with an IC50 of 25 nM in rat cortical neurons.[2][3] Its mechanism of action is noncompetitive, meaning it does not compete with glutamate for the agonist binding site, and its inhibitory effect is not dependent on neuronal activity (use-dependent) or membrane voltage.[2]

These application notes provide detailed protocols for the use of this compound in key experimental models for studying synaptic transmission, anticonvulsant activity, and neuroprotection.

Mechanism of Action: Noncompetitive AMPA Receptor Antagonism

CP-465022 allosterically inhibits AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. By binding to a site distinct from the glutamate binding pocket, CP-465022 induces a conformational change in the receptor that prevents ion channel opening, thereby blocking the influx of sodium and calcium ions that mediate postsynaptic depolarization. This selective blockade of AMPA receptors allows for the precise investigation of their contribution to synaptic plasticity, seizure propagation, and excitotoxic neuronal injury.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site IonChannel Ion Channel (Closed) AMPAR->IonChannel Prevents opening CP465022 CP-465022 CP465022->AMPAR Binds to allosteric site

Mechanism of CP-465022 Action on AMPA Receptors.

Key Applications and Experimental Protocols

In Vivo Electrophysiology: Inhibition of Hippocampal Synaptic Transmission

This protocol details the use of CP-465022 to assess its inhibitory effect on AMPA receptor-mediated synaptic transmission in the hippocampus of anesthetized rats. The primary endpoint is the reduction in the population spike amplitude in the CA1 region following stimulation of the Schaffer collateral pathway.[1]

Experimental Protocol:

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats with urethane (B1682113) (1.5 g/kg, i.p.). Place the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.

  • Electrode Implantation:

    • Stimulating Electrode: Insert a bipolar stimulating electrode into the Schaffer collateral/commissural pathway (AP: -3.5 mm from bregma, ML: 2.5 mm, DV: 2.5-3.5 mm).

    • Recording Electrode: Insert a recording electrode into the stratum pyramidale of the contralateral CA1 region to record the population spike (AP: -3.8 mm, ML: 2.0 mm, DV: 2.5-3.0 mm).

  • Baseline Recording: Deliver single square-wave pulses (0.1 ms (B15284909) duration) to the stimulating electrode to evoke a population spike of approximately 3-5 mV. After establishing a stable baseline response for at least 30 minutes, administer CP-465022.

  • Drug Administration:

    • Intravenous (i.v.) Infusion: Dissolve this compound in sterile saline and infuse via a lateral tail vein over 1 minute.

    • Subcutaneous (s.c.) Injection: Dissolve this compound in sterile saline and inject subcutaneously.

  • Data Acquisition and Analysis: Record the population spike amplitude for several hours post-administration. Express the post-drug amplitude as a percentage of the pre-drug baseline.

Quantitative Data:

Administration RouteDoseMaximal Inhibition of Population Spike (% of Baseline)Duration of Maximal Inhibition
Intravenous (i.v.)0.1 mg/kg~20%~10 minutes
Intravenous (i.v.)0.3 mg/kg~50%~20 minutes
Intravenous (i.v.)1.0 mg/kg~80%~30 minutes
Subcutaneous (s.c.)7.5 mg/kg~80%> 4 hours
Subcutaneous (s.c.)15 mg/kg~90%> 4 hours

Data are approximated from graphical representations in Menniti et al., 2003.[1]

cluster_workflow In Vivo Electrophysiology Workflow A Anesthetize Rat (Urethane) B Stereotaxic Implantation (Stimulating & Recording Electrodes) A->B C Establish Stable Baseline (Population Spike in CA1) B->C D Administer CP-465022 (i.v. or s.c.) C->D E Record Population Spike (Post-Administration) D->E F Data Analysis (% Inhibition vs. Baseline) E->F

Workflow for In Vivo Electrophysiology with CP-465022.
Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is designed to evaluate the anticonvulsant efficacy of CP-465022 in a chemically induced seizure model in rats.[1]

Experimental Protocol:

  • Animal Preparation: Use adult male Sprague-Dawley rats.

  • Drug Pre-treatment: Administer this compound (dissolved in saline) subcutaneously at various doses (e.g., 1, 3, 10 mg/kg). Administer vehicle (saline) to the control group.

  • Seizure Induction: 60 minutes after CP-465022 or vehicle administration, inject pentylenetetrazole (PTZ) at a convulsant dose (e.g., 100 mg/kg, i.p.).

  • Behavioral Observation: Immediately after PTZ injection, place each rat in an individual observation cage and record seizure activity for at least 30 minutes.

  • Data Collection and Analysis: Measure the latency to the first clonic seizure, the incidence of tonic-clonic seizures, and lethality. Seizure severity can be scored using the Racine scale.

Quantitative Data:

CP-465022 Dose (s.c.)Latency to Clonic SeizureIncidence of Tonic-Clonic SeizuresIncidence of Lethality
VehicleBaselineHighHigh
1 mg/kgIncreasedDecreasedDecreased
3 mg/kgSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
10 mg/kgComplete ProtectionComplete ProtectionComplete Protection

Data are based on the findings of Menniti et al., 2003, which reported dose-dependent inhibition with complete protection at 10 mg/kg.[1]

cluster_workflow PTZ-Induced Seizure Model Workflow A Pre-treat Rats with CP-465022 or Vehicle (s.c.) B Wait 60 minutes A->B C Induce Seizures with Pentylenetetrazole (PTZ, i.p.) B->C D Observe and Score Seizure Activity (e.g., Racine Scale) C->D E Measure Latency, Incidence, and Lethality D->E

Workflow for the PTZ-Induced Seizure Model.
Neuroprotection Studies: Ischemia Models

CP-465022 has been investigated for its neuroprotective potential in models of global and focal cerebral ischemia.[1] Despite its potent AMPA receptor antagonism, it did not demonstrate neuroprotective efficacy in these models.[1][4]

A. Transient Global Ischemia (Four-Vessel Occlusion Model)

Experimental Protocol:

  • Surgical Preparation (Day 1): Anesthetize rats and permanently occlude both vertebral arteries by electrocautery.

  • Ischemia Induction (Day 2): Re-anesthetize the rats and expose both common carotid arteries. Induce global ischemia by occluding both common carotid arteries with aneurysm clips for 10 minutes.

  • Drug Administration: At the time of reperfusion (removal of the clips), administer CP-465022 or vehicle. A second, lower dose can be administered 4 hours later to ensure sustained plasma levels.

  • Histological Analysis: After a 7-day survival period, perfuse the animals and prepare brain sections. Perform Nissl staining to visualize neurons.

  • Quantification of Neuronal Loss: Count the number of viable pyramidal neurons in the CA1 region of the hippocampus. Express the cell count as a percentage of the neuron count in sham-operated control animals.

B. Focal Ischemia (Middle Cerebral Artery Occlusion - MCAO)

Experimental Protocol:

  • Surgical Procedure: Anesthetize rats and induce focal ischemia by occluding the middle cerebral artery (MCA) with an intraluminal filament.

  • Drug Administration: Administer CP-465022 or vehicle at the onset of reperfusion (e.g., after 90 minutes of occlusion). A second dose may be given a few hours later.

  • Infarct Volume Assessment: After a 24-hour survival period, sacrifice the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

  • Data Analysis: Quantify the infarct volume using image analysis software and express it as a percentage of the total hemispheric volume.

Quantitative Data Summary for Neuroprotection Studies:

Ischemia ModelTreatment GroupOutcome MeasureResult
Global Ischemia (4-VO)VehicleCA1 Neuronal Loss81% loss
Global Ischemia (4-VO)CP-465022 (5 mg/kg + 2 mg/kg)CA1 Neuronal LossNo significant reduction
Global Ischemia (4-VO)CP-465022 (10 mg/kg + 4 mg/kg)CA1 Neuronal LossNo significant reduction
Focal Ischemia (MCAO)VehicleInfarct VolumeN/A (Control for comparison)
Focal Ischemia (MCAO)CP-465022 (5 mg/kg + 2 mg/kg)Infarct VolumeNo significant reduction

Data are from Menniti et al., 2003.[1]

cluster_logic Logical Relationship in Neuroprotection Studies Hypothesis Hypothesis: AMPA receptor antagonism is neuroprotective Experiment Experiment: Administer CP-465022 in ischemia models (4-VO, MCAO) Hypothesis->Experiment Result Result: No reduction in neuronal loss or infarct volume Experiment->Result Conclusion Conclusion: Selective AMPA receptor antagonism with CP-465022 is not sufficient for neuroprotection in these models Result->Conclusion

Logical Flow of the Neuroprotection Studies with CP-465022.

Conclusion

This compound is a powerful and selective tool for investigating the role of AMPA receptors in synaptic transmission and neuronal excitability. The protocols outlined above provide a framework for utilizing this compound in in vivo electrophysiology and seizure models, where it demonstrates clear efficacy. The lack of neuroprotective effects in ischemia models, despite potent AMPA receptor blockade, provides important insights into the complex mechanisms of excitotoxic cell death and highlights the need for multi-target therapeutic approaches.[1][4] Researchers using CP-465022 should carefully consider the dosage and administration route to achieve the desired level and duration of AMPA receptor antagonism for their specific experimental questions.

References

Application of CP-465022 Hydrochloride in Cultured Neurons: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the use of CP-465022 hydrochloride, a potent and selective noncompetitive AMPA receptor antagonist, in cultured neuronal models.

This compound has emerged as a valuable pharmacological tool for investigating the role of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in various physiological and pathophysiological processes.[1] Its high selectivity and noncompetitive mechanism of action make it a precise instrument for dissecting AMPA receptor function in neuronal signaling, excitotoxicity, and neurodegeneration.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the in vitro efficacy and selectivity of this compound in cultured neurons.

Parameter Cell Type Value Reference
IC₅₀ (AMPA Receptor Inhibition)Rat Cortical Neurons25 nM[1]
IC₅₀ (Kainate-induced Response)Rat Cortical Neurons25 nM[2]
Receptor Type Concentration of CP-465022 Effect Cell Type Reference
NMDA Receptor (Peak Current)1 µMLittle to no effectCultured Rat Cortical Neurons[2]
NMDA Receptor (Sustained Current at 8s)1 µM26% reductionCultured Rat Cortical Neurons[2]
NMDA Receptor (Peak Current)10 µM36% inhibitionCultured Rat Cortical Neurons[2]
NMDA Receptor (Sustained Current at 8s)10 µM70% reductionCultured Rat Cortical Neurons[2]
NMDA Receptor (Peak Current)1 µM19% inhibitionCultured Rat Cerebellar Granule Neurons[2]
NMDA Receptor (Sustained Current at 8s)1 µM45% reductionCultured Rat Cerebellar Granule Neurons[2]
Kainate Receptor100 nM - 1 µMNear complete inhibitionVoltage-clamped Rat Hippocampal Neurons[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO (100 mM) and water (10 mM).[3] For most cell culture applications, preparing a concentrated stock solution in DMSO is recommended to minimize the final solvent concentration in the culture medium.

  • To prepare a 10 mM stock solution, dissolve 4.99 mg of this compound (MW: 499.41 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to one month.[3] When ready to use, thaw an aliquot at room temperature and ensure any precipitate is fully dissolved.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from standard electrophysiology procedures and is intended for studying the effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

Materials:

  • Cultured neurons (e.g., primary cortical or hippocampal neurons) on glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.2 with KOH.

  • AMPA (agonist)

  • This compound stock solution

Protocol:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a constant rate (e.g., 1-2 mL/min).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a visually identified healthy neuron.

  • Clamp the neuron at a holding potential of -70 mV.

  • Apply AMPA (e.g., 10 µM) locally to the neuron using a puff pipette or a fast-perfusion system to evoke an inward current.

  • After establishing a stable baseline of AMPA-evoked currents, introduce this compound into the perfusion solution at the desired final concentration (e.g., 10 nM - 1 µM). The final DMSO concentration should be kept below 0.1%.

  • Continuously record the AMPA-evoked currents in the presence of CP-465022. The inhibition is noncompetitive and not use- or voltage-dependent.[1]

  • To determine the IC₅₀, apply a range of CP-465022 concentrations and measure the corresponding inhibition of the AMPA-evoked current amplitude.

  • Wash out the drug by perfusing with the external solution alone to observe any reversal of the inhibitory effect.

Neuronal Viability Assay (MTT Assay)

This protocol can be used to assess the potential neuroprotective or cytotoxic effects of CP-465022 in a model of glutamate-induced excitotoxicity.

Materials:

  • Cultured neurons in a 96-well plate

  • Glutamate (B1630785)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Protocol:

  • Plate neurons in a 96-well plate at a suitable density and allow them to mature.

  • Pre-treat the neurons with various concentrations of this compound for a specified period (e.g., 1 hour). Include a vehicle control (DMSO).

  • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 100 µM) to the culture medium. Include a control group without glutamate treatment.

  • Incubate the plate for the desired duration (e.g., 24 hours) at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Visualizations

Signaling Pathway of Noncompetitive AMPA Receptor Antagonism

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site IonChannel Ion Channel (Closed) AMPAR->IonChannel Prevents conformational change for channel opening CP465022 CP-465022 CP465022->AMPAR Binds to allosteric site Downstream Inhibition of Downstream Signaling (e.g., Ca2+ influx, ERK phosphorylation) IonChannel->Downstream

Caption: Mechanism of CP-465022 action on AMPA receptors.

Experimental Workflow for Characterizing CP-465022 in Cultured Neurons

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Culture Culture Neurons (e.g., Cortical, Hippocampal) Electrophys Electrophysiology (Patch-Clamp) Culture->Electrophys Viability Cell Viability Assay (e.g., MTT) Culture->Viability Biochem Biochemical Assay (e.g., Western Blot) Culture->Biochem PrepareDrug Prepare CP-465022 Stock Solution PrepareDrug->Electrophys PrepareDrug->Viability PrepareDrug->Biochem IC50 Determine IC50 Electrophys->IC50 Neuroprotection Assess Neuroprotection Viability->Neuroprotection Signaling Analyze Signaling Pathway Modulation Biochem->Signaling

Caption: Workflow for in vitro characterization of CP-465022.

Logical Relationship: AMPA Receptor Antagonism and Downstream Effects

G CP465022 CP-465022 Hydrochloride AMPAR AMPA Receptor Blockade CP465022->AMPAR Excitatory Reduced Excitatory Neurotransmission AMPAR->Excitatory CaInflux Decreased Ca2+ Influx Excitatory->CaInflux Neuroprotection Potential Neuroprotection Excitatory->Neuroprotection ERK Inhibition of ERK Phosphorylation CaInflux->ERK ERK->Neuroprotection

Caption: Downstream consequences of AMPA receptor blockade by CP-465022.

References

Application Notes and Protocols: CP-465022 Hydrochloride in Focal and Global Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CP-465022 hydrochloride, a potent and selective noncompetitive AMPA receptor antagonist, in preclinical focal and global cerebral ischemia models. The data and protocols are derived from key studies investigating the neuroprotective potential of this compound.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, leads to a cascade of neurotoxic events, including excitotoxicity mediated by excessive glutamate (B1630785) release. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of glutamate receptors, is implicated in this process. This compound has been investigated for its potential to mitigate ischemic neuronal damage by selectively blocking AMPA receptors.[1] This document outlines the experimental models used to assess its efficacy and presents the key findings.

Mechanism of Action

CP-465022 is a selective, noncompetitive antagonist of AMPA receptors.[1][2] It inhibits AMPA receptor-mediated currents with high potency (IC50 of 25 nM in rat cortical neurons) and is selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[2][3] Its noncompetitive mechanism of action involves binding to an allosteric site on the AMPA receptor complex.[4] This antagonism is expected to reduce the excessive influx of ions, particularly Ca2+, which contributes to neuronal death during ischemic events.[5]

Signaling Pathway of Glutamate Excitotoxicity

Glutamate_Excitotoxicity cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Ca_Influx Ca2+ Influx AMPA_R->Ca_Influx Na+ influx & Depolarization NMDA_R->Ca_Influx Ca2+ influx Ca_Channel Voltage-gated Ca2+ Channels Ca_Channel->Ca_Influx Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Activates proteases, lipases, endonucleases Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release CP465022 CP-465022 CP465022->AMPA_R Inhibits

Glutamate excitotoxicity pathway in ischemia.

Experimental Data

Despite its potent AMPA receptor antagonism, studies have shown that this compound is not neuroprotective in rat models of focal and global cerebral ischemia.[1][4]

Table 1: Efficacy of CP-465022 in a Rat Model of Global Cerebral Ischemia
Treatment GroupDose (mg/kg, SC)NCA1 Neurons Lost (%)
Vehicle-1081 ± 5
CP-4650225 followed by 21085 ± 4
CP-46502210 followed by 41082 ± 6
Data presented as mean ± SEM. No significant difference was observed between the groups.[4]
Table 2: Efficacy of CP-465022 in a Rat Model of Temporary Focal Cerebral Ischemia (MCAO)
Treatment GroupDose (mg/kg, SC)NTotal Infarct Volume (mm³)
Vehicle-12225 ± 21
CP-4650225 followed by 212230 ± 25
Data presented as mean ± SEM. No significant difference was observed between the groups.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on the study by Menniti et al., 2003.[1]

Global Cerebral Ischemia Model (Four-Vessel Occlusion) in Rats

This model induces forebrain ischemia, leading to selective, delayed death of CA1 hippocampal neurons.[5][6]

Protocol:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Surgically expose and permanently occlude the vertebral arteries by electrocautery.

  • Ischemia Induction: On the following day, re-anesthetize the rats and expose both common carotid arteries. Induce global ischemia by occluding the carotid arteries with aneurysm clips for 10 minutes.

  • Drug Administration: Administer this compound or vehicle (subcutaneously) at the time of reperfusion (removal of the clips). A second, lower dose is administered 4 hours later.

  • Post-Operative Care: Monitor the animals' temperature and maintain it at 37°C. Provide post-operative care as per institutional guidelines.

  • Histological Analysis: After a 7-day survival period, perfuse the brains and prepare them for histological sectioning. Stain sections with a suitable neuronal marker (e.g., Cresyl Violet) to quantify the extent of neuronal loss in the CA1 region of the hippocampus.

Global_Ischemia_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day9 Day 9 Anesthesia1 Anesthetize Rat Occlude_Vertebral Occlude Vertebral Arteries Anesthesia1->Occlude_Vertebral Anesthesia2 Re-anesthetize Rat Occlude_Vertebral->Anesthesia2 24h Recovery Occlude_Carotid Occlude Carotid Arteries (10 min) Anesthesia2->Occlude_Carotid Reperfusion Reperfusion Occlude_Carotid->Reperfusion Drug_Admin1 Administer CP-465022/Vehicle (SC) Reperfusion->Drug_Admin1 Drug_Admin2 Administer 2nd Dose (4h post) Drug_Admin1->Drug_Admin2 Histology Histological Analysis (Quantify CA1 Neuronal Loss) Drug_Admin2->Histology 7-day Survival

Workflow for the global ischemia model.
Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO) in Rats

This model mimics human ischemic stroke by occluding the middle cerebral artery, resulting in an infarct in the territory supplied by this vessel.[7][8]

Protocol:

  • Animal Preparation: Anesthetize male Sprague-Dawley rats.

  • Ischemia Induction: Expose the internal carotid artery and insert a nylon monofilament suture to occlude the origin of the middle cerebral artery (MCA).

  • Drug Administration: After 90 minutes of occlusion, administer this compound or vehicle (subcutaneously).

  • Reperfusion: Thirty minutes after drug administration (i.e., 2 hours of MCAO), withdraw the suture to allow for reperfusion.

  • Second Drug Administration: Administer a second, lower dose of the compound 3.5 hours after the first dose.

  • Post-Operative Care: Maintain body temperature at 37°C for 6 hours post-occlusion.

  • Infarct Volume Assessment: After a 24-hour survival period, euthanize the animals, remove the brains, and section them. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct and quantify its volume.

Focal_Ischemia_Workflow Anesthesia Anesthetize Rat MCAO Induce MCAO (90 min) Anesthesia->MCAO Drug_Admin1 Administer CP-465022/Vehicle (SC) MCAO->Drug_Admin1 Reperfusion Reperfusion (Withdraw Suture) Drug_Admin1->Reperfusion 30 min Drug_Admin2 Administer 2nd Dose (3.5h post-1st dose) Reperfusion->Drug_Admin2 Infarct_Analysis Infarct Volume Analysis (24h post-MCAO) Drug_Admin2->Infarct_Analysis

Workflow for the focal ischemia model (MCAO).

Discussion and Conclusion

The available data indicate that despite its potent and selective AMPA receptor antagonist activity, this compound failed to demonstrate neuroprotective effects in standard preclinical models of global and focal cerebral ischemia in rats.[1][4] At doses that were effective in inhibiting AMPA receptor-mediated synaptic transmission and seizures, the compound did not reduce CA1 neuronal loss after global ischemia or infarct volume following temporary MCAO.[1]

These findings raise questions about the therapeutic potential of selective AMPA receptor antagonism as a standalone strategy for neuroprotection in acute ischemic stroke.[1] Researchers utilizing this compound should consider these results when designing experiments and interpreting data. The compound remains a valuable pharmacological tool for investigating the role of AMPA receptors in other physiological and pathophysiological processes.[2]

References

Preparation of CP-465022 Hydrochloride Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Accurate preparation of this stock solution is critical for ensuring reproducible results in preclinical research investigating its anticonvulsant properties and its role in modulating AMPA receptor-mediated signaling.[2][5][6]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 499.41 g/mol [1][2]
Molecular Formula C₂₆H₂₄ClFN₄O·HCl[1]
Purity ≥98% (HPLC)[2]
Solubility in DMSO Up to 100 mM[1][2]
Solubility in Water Up to 10 mM[1]
IC₅₀ (AMPA Receptor) 25 nM (in rat cortical neurons)[1][2][3][4]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure a clean and dry workspace. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound should be stored desiccated.[2]

  • Weighing the Compound: Carefully weigh out the desired amount of this compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.99 mg of the compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 499.41 g/mol = 4.99 mg

  • Dissolving the Compound: Add the weighed this compound to a sterile microcentrifuge tube or vial. Using a calibrated micropipette, add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution.

  • Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber or foil-covered microcentrifuge tubes.

  • Storage Conditions:

    • Solid Compound: Store the powdered this compound desiccated at room temperature.[2]

    • Stock Solution: Store the aliquoted stock solutions at -20°C.[1] It is recommended to use the prepared solutions on the same day if possible, but they can be stored at -20°C for up to one month.[1]

  • Handling of Stored Solutions: When ready to use a stored aliquot, allow it to equilibrate to room temperature.[1] Before use, ensure that the solution is free of any precipitate that may have formed during storage.[1]

Mechanism of Action: AMPA Receptor Antagonism

This compound acts as a non-competitive antagonist of the AMPA receptor.[1][4] This means it inhibits receptor function without directly competing with the binding of the endogenous agonist, glutamate. The following diagram illustrates the inhibitory effect of CP-465022 on the AMPA receptor signaling pathway.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to CP465022 CP-465022 Hydrochloride CP465022->AMPA_R Inhibits (Non-competitively)

Caption: Inhibition of AMPA receptor by this compound.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing the this compound stock solution.

G start Start equilibrate Equilibrate Compound to Room Temperature start->equilibrate weigh Weigh CP-465022 Hydrochloride equilibrate->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve No aliquot Aliquot into Single-Use Tubes check->aliquot Yes store Store at -20°C aliquot->store end End store->end

References

Application Notes and Protocols for CP-465022 Hydrochloride in Long-Term Potentiation (LTP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Its high affinity and specificity make it a valuable pharmacological tool for investigating the role of AMPA receptor-mediated synaptic transmission in various physiological and pathophysiological processes, including synaptic plasticity. Long-term potentiation (LTP), a persistent enhancement in signal transmission between two neurons that results from stimulating them synchronously, is widely considered a cellular correlate of learning and memory. This document provides detailed application notes and protocols for the use of this compound in in vitro LTP studies, primarily focusing on electrophysiological experiments in hippocampal slices.

Mechanism of Action

This compound acts as a non-competitive antagonist at AMPA receptors. This means it does not compete with the agonist (e.g., glutamate) for the binding site. Instead, it binds to an allosteric site on the receptor-channel complex, inducing a conformational change that prevents the ion channel from opening, even when glutamate (B1630785) is bound. This mode of action makes its inhibitory effect less dependent on the concentration of the endogenous agonist.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, providing a reference for its potency and selectivity.

ParameterValueSpeciesTissue/Cell TypeReference
IC₅₀ (AMPA Receptor) 25 nMRatCortical Neurons[1]
Inhibition of Kainate-induced response IC₅₀ = 25 nMRatCortical Neurons
Selectivity Selective for AMPA over Kainate and NMDA receptors[1]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices for Electrophysiology

This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro LTP studies.

Materials:

  • Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) of two types:

    • Cutting/Dissection aCSF (High Sucrose): (in mM) 212.7 Sucrose, 2.6 KCl, 1.23 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, 1 CaCl₂.

    • Recording aCSF: (in mM) 124 NaCl, 2.5 KCl, 1.2 NaH₂PO₄, 24 NaHCO₃, 10 D-Glucose, 2 MgSO₄, 2 CaCl₂.

  • Vibrating microtome (vibratome)

  • Dissection tools (fine scissors, forceps)

  • Petri dishes

  • Incubation chamber

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated cutting/dissection aCSF.

  • Isolate the hippocampus and prepare it for slicing.

  • Mount the hippocampus onto the vibratome stage and cut transverse slices (typically 300-400 µm thick) in the ice-cold, oxygenated cutting/dissection aCSF.

  • Transfer the slices to an incubation chamber containing oxygenated recording aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated recording aCSF for at least 1 hour before starting experiments.

Protocol 2: In Vitro Field Potential Electrophysiology for Long-Term Potentiation (LTP) with this compound

This protocol outlines the steps for inducing and recording LTP in the CA1 region of the hippocampus and for testing the effect of this compound.

Materials:

  • Prepared acute hippocampal slices

  • Recording setup (submerged or interface chamber, amplifier, digitizer, stimulation unit)

  • Glass microelectrodes (for recording) and bipolar stimulating electrode

  • Recording aCSF (oxygenated with 95% O₂ / 5% CO₂)

  • This compound stock solution (e.g., in DMSO)

Procedure:

  • Transfer a hippocampal slice to the recording chamber, continuously perfused with oxygenated recording aCSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Deliver single baseline stimuli (e.g., 0.05 Hz) to elicit fEPSPs. Adjust the stimulation intensity to produce a fEPSP amplitude that is 30-50% of the maximal response.

    • Record a stable baseline for at least 20-30 minutes.

  • Application of this compound:

    • Prepare the desired final concentration of this compound in the recording aCSF. Based on its IC₅₀ of 25 nM, a concentration range of 50-200 nM should be sufficient to achieve significant blockade of AMPA receptor-mediated responses. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.

    • Switch the perfusion to the aCSF containing this compound.

    • Allow the drug to perfuse for at least 20-30 minutes to ensure equilibration in the tissue. A significant reduction in the fEPSP slope should be observed.

  • LTP Induction:

    • Induce LTP using a standard high-frequency stimulation (HFS) or theta-burst stimulation (TBS) protocol.

      • HFS Protocol: A common protocol is one or more trains of 100 pulses at 100 Hz.

      • TBS Protocol: A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz.

  • Post-Induction Recording:

    • Immediately after the induction protocol, resume baseline stimulation (0.05 Hz) and record the fEPSP slope for at least 60 minutes.

    • In the presence of an effective concentration of CP-465022, the induction of LTP (i.e., a sustained increase in the fEPSP slope) is expected to be blocked, as AMPA receptor activation is crucial for the expression of LTP.

  • Washout (Optional):

    • To confirm that the effect of CP-465022 is reversible, you can switch the perfusion back to the control recording aCSF and monitor the recovery of the fEPSP.

Visualization of Pathways and Workflows

Signaling Pathway of LTP Induction and Expression

LTP_Signaling_Pathway

Caption: Signaling cascade for LTP induction and the site of action for CP-465022 HCl.

Experimental Workflow for Testing CP-465022 in LTP

LTP_Workflow

Caption: Workflow for an in vitro LTP experiment with this compound.

Expected Results and Interpretation

When this compound is applied at an effective concentration prior to the LTP induction protocol, a significant reduction or complete block of the potentiation of the fEPSP slope is expected. This is because the expression of LTP is critically dependent on the increased postsynaptic response to glutamate, which is mediated by AMPA receptors. By non-competitively inhibiting these receptors, CP-465022 prevents the enhanced synaptic transmission that characterizes LTP.

A control experiment without the application of CP-465022 should be performed in parallel to confirm that the LTP induction protocol is effective in the absence of the drug. Additionally, applying the drug after LTP has been established can be used to investigate its effects on the maintenance of LTP.

Troubleshooting

  • No LTP in control slices: Ensure slices are healthy, the recording aCSF is properly oxygenated and at the correct temperature, and the stimulation and recording electrodes are correctly positioned.

  • Variable drug effect: Ensure the stock solution of CP-465022 is properly prepared and stored. Allow for a sufficient pre-incubation period for the drug to perfuse the slice completely.

  • fEPSP signal is lost: This could be due to slice health deteriorating over time or mechanical instability of the electrodes.

These application notes and protocols provide a comprehensive guide for utilizing this compound in the study of long-term potentiation. As with any experiment, optimization of specific parameters may be necessary for different experimental setups and biological preparations.

References

Investigating AMPA Receptor Function with CP-465022 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] As a key mediator of fast excitatory synaptic transmission in the central nervous system, the AMPA receptor is a critical target for investigating neurological and psychiatric disorders.[6] CP-465022 acts via a non-competitive mechanism, meaning its inhibition is not dependent on the concentration of the agonist (e.g., glutamate) and is not use- or voltage-dependent.[1][3] This compound has been demonstrated to be a valuable tool for studying the physiological and pathological roles of AMPA receptors, particularly in the context of epileptogenesis.[1][3]

This document provides detailed application notes and protocols for utilizing this compound in key experimental paradigms to investigate AMPA receptor function.

Data Presentation

Pharmacological Profile of this compound
ParameterSpeciesPreparationValueReference
IC₅₀ RatCortical Neurons25 nM[1][2][3][4]
Mechanism of Action --Non-competitive AMPA receptor antagonist[1][2][3]
Selectivity --Selective for AMPA over NMDA and Kainate receptors[1][3][5][7]
In Vivo Efficacy RatPentylenetetrazole-induced seizuresDose-dependent inhibition[7][8]
In Vivo Efficacy RatHippocampal synaptic transmission (Schaeffer collateral/CA1)Potent inhibition[7][8]
In Vivo Effect RatLocomotor ActivityDose-dependent inhibition[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_antagonist CP-465022 Action Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release Glutamate Glutamate Glutamate Release->Glutamate AMPA_R AMPA Receptor Ion Channel Na+ Influx Na+ Influx AMPA_R:ion->Na+ Influx Na+ Block Non-competitive Blockade Depolarization Depolarization Na+ Influx->Depolarization Glutamate->AMPA_R Binds CP465022 CP-465022 CP465022->AMPA_R:ion Inhibits

Caption: Mechanism of this compound action on AMPA receptor signaling.

Electrophysiology_Workflow cluster_prep Tissue Preparation cluster_recording Patch-Clamp Recording cluster_treatment Compound Application cluster_analysis Data Analysis Rat Brain Extraction Rat Brain Extraction Hippocampal Slicing (400 µm) Hippocampal Slicing (400 µm) Rat Brain Extraction->Hippocampal Slicing (400 µm) ACSF Incubation ACSF Incubation Hippocampal Slicing (400 µm)->ACSF Incubation Transfer Slice to Recording Chamber Transfer Slice to Recording Chamber ACSF Incubation->Transfer Slice to Recording Chamber Identify CA1 Pyramidal Neuron Identify CA1 Pyramidal Neuron Transfer Slice to Recording Chamber->Identify CA1 Pyramidal Neuron Establish Whole-Cell Configuration Establish Whole-Cell Configuration Identify CA1 Pyramidal Neuron->Establish Whole-Cell Configuration Record Baseline AMPA-mediated EPSCs Record Baseline AMPA-mediated EPSCs Establish Whole-Cell Configuration->Record Baseline AMPA-mediated EPSCs Bath apply CP-465022 Bath apply CP-465022 Record Baseline AMPA-mediated EPSCs->Bath apply CP-465022 Record Post-treatment EPSCs Record Post-treatment EPSCs Bath apply CP-465022->Record Post-treatment EPSCs Measure EPSC Amplitude & Frequency Measure EPSC Amplitude & Frequency Record Post-treatment EPSCs->Measure EPSC Amplitude & Frequency Compare Pre- and Post-treatment Compare Pre- and Post-treatment Measure EPSC Amplitude & Frequency->Compare Pre- and Post-treatment Calculate % Inhibition Calculate % Inhibition Compare Pre- and Post-treatment->Calculate % Inhibition

Caption: Workflow for in vitro electrophysiological recording.

Seizure_Model_Workflow Acclimatize Rats Acclimatize Rats Administer Vehicle or CP-465022 (s.c.) Administer Vehicle or CP-465022 (s.c.) Acclimatize Rats->Administer Vehicle or CP-465022 (s.c.) Administer Pentylenetetrazole (PTZ, i.p.) Administer Pentylenetetrazole (PTZ, i.p.) Administer Vehicle or CP-465022 (s.c.)->Administer Pentylenetetrazole (PTZ, i.p.) 30 min post-treatment Observe and Score Seizure Activity Observe and Score Seizure Activity Administer Pentylenetetrazole (PTZ, i.p.)->Observe and Score Seizure Activity 30 min observation Analyze Seizure Score and Latency Analyze Seizure Score and Latency Observe and Score Seizure Activity->Analyze Seizure Score and Latency

Caption: Workflow for the in vivo pentylenetetrazole (PTZ)-induced seizure model.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp on Rat Hippocampal Slices

This protocol is designed to assess the inhibitory effect of CP-465022 on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in CA1 pyramidal neurons of the rat hippocampus.

1. Materials and Reagents:

  • This compound

  • Adult Sprague-Dawley rats

  • Artificial cerebrospinal fluid (ACSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 2 mM MgSO₄, 2 mM CaCl₂, 26 mM NaHCO₃, 10 mM D-glucose.

  • Sucrose-based cutting solution: 210 mM sucrose, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 7 mM MgCl₂, 0.5 mM CaCl₂, 26 mM NaHCO₃, 10 mM D-glucose.

  • Intracellular solution: 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

  • Picrotoxin (B1677862) (100 µM) and D-AP5 (50 µM) to block GABAₐ and NMDA receptors, respectively.

  • Vibrating microtome

  • Patch-clamp rig with amplifier, digitizer, and microscope.

2. Protocol:

  • Anesthetize the rat and perfuse intracardially with ice-cold, oxygenated (95% O₂/5% CO₂) sucrose-based cutting solution.

  • Rapidly dissect the brain and prepare 400 µm thick coronal hippocampal slices using a vibrating microtome in the ice-cold cutting solution.

  • Transfer slices to a holding chamber with oxygenated ACSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.

  • Place a single slice in the recording chamber and continuously perfuse with oxygenated ACSF containing picrotoxin and D-AP5 at a rate of 2-3 ml/min.

  • Visualize CA1 pyramidal neurons using a microscope with DIC optics.

  • Establish a whole-cell patch-clamp recording with a borosilicate glass pipette (3-5 MΩ) filled with intracellular solution.

  • Clamp the neuron at -70 mV and stimulate Schaffer collateral afferents to evoke AMPA receptor-mediated EPSCs.

  • Record a stable baseline of EPSCs for 5-10 minutes.

  • Bath-apply this compound at the desired concentration (e.g., 10 nM - 1 µM) and record for 10-15 minutes.

  • Wash out the compound with ACSF and record for another 10-15 minutes to assess reversibility.

3. Data Analysis:

  • Measure the peak amplitude of the EPSCs.

  • Calculate the percentage of inhibition by comparing the average EPSC amplitude during drug application to the baseline.

  • Construct a dose-response curve to determine the IC₅₀.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This protocol assesses the in vivo efficacy of CP-465022 in a chemically-induced seizure model.[7][8]

1. Animals and Housing:

  • Adult male Sprague-Dawley rats (200-250 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least 3-4 days of acclimatization before the experiment.

2. Materials and Reagents:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections.

  • Observation chambers.

3. Protocol:

  • Habituate the rats to the observation chambers for 30 minutes prior to dosing.

  • Administer this compound or vehicle subcutaneously at various doses (e.g., 1, 3, 10 mg/kg).

  • 30 minutes after treatment, administer a convulsant dose of PTZ (e.g., 50 mg/kg, i.p.).[9][10]

  • Immediately after PTZ injection, place the rat in the observation chamber and record its behavior for 30 minutes.

  • Score the seizure activity using a standardized scale (e.g., Racine's scale).

  • Record the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures.

4. Data Analysis:

  • Compare the mean seizure scores between the vehicle and CP-465022-treated groups.

  • Analyze the effect of CP-465022 on the latency to seizure onset.

  • Determine the dose-dependent effect of CP-465022 on seizure protection.

In Vivo Central Nervous System Effects: Locomotor Activity in Rats

This protocol evaluates the potential sedative or CNS depressant effects of CP-465022 by measuring spontaneous locomotor activity.[8]

1. Animals and Apparatus:

  • Adult male Sprague-Dawley rats.

  • Automated locomotor activity chambers equipped with infrared beams.[11][12]

2. Protocol:

  • Acclimatize the rats to the testing room for at least 60 minutes before the experiment.

  • Place each rat individually into a locomotor activity chamber and allow them to habituate for 30-60 minutes.

  • Remove the rats from the chambers, administer this compound or vehicle subcutaneously at various doses.

  • Immediately return the rats to the activity chambers.

  • Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a period of 60-120 minutes.

3. Data Analysis:

  • Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

  • Compare the total locomotor activity over the entire session between the different treatment groups.

  • Evaluate the dose-response relationship for the effect of CP-465022 on locomotor activity.

Conclusion

This compound is a valuable pharmacological tool for the investigation of AMPA receptor function in both in vitro and in vivo settings. Its high potency and selectivity make it suitable for elucidating the role of AMPA receptors in various physiological and pathological processes. The protocols outlined in this document provide a framework for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for CP-465022 Hydrochloride in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve injury, presents a significant therapeutic challenge. A key mechanism underlying the development and maintenance of neuropathic pain is central sensitization, a process involving the hyperexcitability of neurons in the central nervous system. α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which mediate the majority of fast excitatory neurotransmission in the brain and spinal cord, play a crucial role in this process.[1][2] Nerve injury can lead to an increased prevalence of calcium-permeable AMPA receptors in the spinal dorsal horn, contributing to the maintenance of pain hypersensitivity.[3] Consequently, antagonism of AMPA receptors represents a promising strategy for the development of novel analgesics for neuropathic pain.[1]

These application notes provide a comprehensive guide for researchers interested in investigating the potential of CP-465022 hydrochloride in established rodent models of neuropathic pain. The protocols outlined below are based on standardized and widely used methodologies for inducing and assessing neuropathic pain. Furthermore, to illustrate the potential experimental outcomes, representative data from studies on a similar non-competitive AMPA receptor antagonist, perampanel (B3395873), are presented.[6][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for an AMPA receptor antagonist in neuropathic pain and a typical experimental workflow for its evaluation.

Proposed Mechanism of AMPA Receptor Antagonism in Neuropathic Pain cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal (Dorsal Horn Neuron) Nerve Injury Nerve Injury Glutamate Release Glutamate Release Nerve Injury->Glutamate Release Increases AMPA Receptor AMPA Receptor Glutamate Release->AMPA Receptor Activates Ca Influx Ca2+ Influx AMPA Receptor->Ca Influx Mediates Central Sensitization Central Sensitization Ca Influx->Central Sensitization Leads to Neuropathic Pain Neuropathic Pain Central Sensitization->Neuropathic Pain Maintains CP-465022 CP-465022 (Antagonist) CP-465022->AMPA Receptor Blocks

Caption: Proposed mechanism of CP-465022 in neuropathic pain.

Experimental Workflow for Evaluating CP-465022 Animal Acclimation Animal Acclimation Baseline Testing Baseline Behavioral Testing (von Frey, Hargreaves) Animal Acclimation->Baseline Testing Neuropathic Pain Induction Neuropathic Pain Induction (CCI or SNL Surgery) Baseline Testing->Neuropathic Pain Induction Post-Surgery Recovery Post-Surgery Recovery Neuropathic Pain Induction->Post-Surgery Recovery Pain Model Confirmation Confirmation of Neuropathic Pain (Behavioral Testing) Post-Surgery Recovery->Pain Model Confirmation Drug Administration CP-465022 or Vehicle Administration Pain Model Confirmation->Drug Administration Post-Treatment Testing Post-Treatment Behavioral Testing Drug Administration->Post-Treatment Testing Data Analysis Data Analysis Post-Treatment Testing->Data Analysis

Caption: Experimental workflow for CP-465022 evaluation.

Quantitative Data Summary (Representative Data with Perampanel)

The following tables summarize the type of quantitative data that could be generated from studies evaluating an AMPA receptor antagonist in neuropathic pain models. The data presented here are illustrative and based on findings with perampanel in a Chronic Constriction Injury (CCI) model in mice.[6][7]

Table 1: Effect of an AMPA Receptor Antagonist on Mechanical Allodynia (von Frey Test) in a CCI Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-CCI (Day 14)Paw Withdrawal Threshold (g) - Post-Treatment (1 hour)
Sham + Vehicle-4.5 ± 0.34.4 ± 0.24.5 ± 0.3
CCI + Vehicle-4.6 ± 0.21.2 ± 0.11.3 ± 0.1
CCI + Perampanel34.5 ± 0.31.1 ± 0.13.8 ± 0.2
CCI + Perampanel54.4 ± 0.21.2 ± 0.14.2 ± 0.3

*Data are represented as Mean ± SEM. *p < 0.05 compared to CCI + Vehicle. Data are hypothetical and based on published findings for perampanel.[6][7]

Table 2: Effect of an AMPA Receptor Antagonist on Thermal Hyperalgesia (Hargreaves Test) in a CCI Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s) - BaselinePaw Withdrawal Latency (s) - Post-CCI (Day 14)Paw Withdrawal Latency (s) - Post-Treatment (1 hour)
Sham + Vehicle-10.2 ± 0.510.0 ± 0.610.1 ± 0.5
CCI + Vehicle-10.1 ± 0.44.5 ± 0.34.6 ± 0.4
CCI + Perampanel310.3 ± 0.54.7 ± 0.28.5 ± 0.4
CCI + Perampanel510.2 ± 0.44.6 ± 0.39.1 ± 0.5

*Data are represented as Mean ± SEM. *p < 0.05 compared to CCI + Vehicle. Data are hypothetical and based on published findings for perampanel.[6][7]

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model involves the loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[8][9]

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the rat and shave the lateral surface of the thigh.

  • Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve proximal to its trifurcation.

  • Loosely tie four ligatures of chromic gut suture around the nerve with approximately 1 mm spacing. The ligatures should be tightened until a brief twitch in the innervated muscle is observed.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain symptoms.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This model involves the tight ligation of the L5 and L6 spinal nerves, resulting in robust and long-lasting neuropathic pain behaviors.

Materials:

  • Adult male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope or loupes

  • Surgical instruments (rongeurs, forceps)

  • 6-0 silk suture

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile saline

Procedure:

  • Anesthetize the rat and place it in a prone position.

  • Make a dorsal midline incision at the level of the lumbar spine.

  • Separate the paraspinal muscles to expose the L6 transverse process.

  • Carefully remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

  • Isolate the L5 and L6 spinal nerves and tightly ligate them with a 6-0 silk suture.

  • Close the muscle and skin layers with sutures or wound clips.

  • Allow a recovery period of at least 7 days before behavioral assessment.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Materials:

  • Von Frey filaments with varying bending forces

  • Elevated mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the rat in a Plexiglas enclosure on the mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of intermediate force.

  • Apply the filament with just enough force to cause it to bend and hold for 3-5 seconds.

  • A positive response is a sharp withdrawal or licking of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • Record the filament force that consistently elicits a withdrawal response.

Assessment of Thermal Hyperalgesia (Hargreaves Test)

This test measures the latency of paw withdrawal from a radiant heat source.

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass platform

  • Plexiglas enclosures

Procedure:

  • Place the rat in a Plexiglas enclosure on the glass platform and allow it to acclimate for 15-20 minutes.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat withdraws its paw.

  • A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Perform at least three measurements for each paw, with a minimum of 5 minutes between each measurement.

Administration of this compound

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or as specified by the manufacturer)

  • Syringes and needles for the desired route of administration (e.g., intraperitoneal, oral gavage)

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations.

  • Administer the compound or vehicle to the animals at the specified dose and route. The timing of administration relative to behavioral testing should be determined based on the pharmacokinetic properties of the compound.

  • Conduct behavioral testing at various time points post-administration to determine the onset and duration of action.

Conclusion

The protocols and information provided in these application notes offer a framework for the preclinical evaluation of this compound as a potential therapeutic for neuropathic pain. By utilizing established animal models and behavioral assays, researchers can systematically investigate the analgesic efficacy of this selective AMPA receptor antagonist. The illustrative data from a mechanistically similar compound highlight the potential for CP-465022 to modulate neuropathic pain-like behaviors. Rigorous, well-controlled studies are essential to fully characterize the pharmacological profile of CP-465022 and to determine its therapeutic potential for the treatment of neuropathic pain.

References

Troubleshooting & Optimization

CP-465022 hydrochloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals working with CP-465022 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits good solubility in Dimethyl Sulfoxide (DMSO) and moderate solubility in water. For easy comparison, the solubility data is summarized in the table below.

Q2: How should I prepare a stock solution of this compound?

A2: For most in vitro experiments, it is recommended to first prepare a concentrated stock solution in DMSO. This stock can then be further diluted into your aqueous experimental buffer. A detailed protocol for preparing a 100 mM stock solution in DMSO is provided in the "Experimental Protocols" section.

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3:

  • Solid Compound: The solid form of this compound should be stored desiccated at room temperature.[1]

  • Solutions: It is best to prepare and use solutions on the same day.[2] If storage is necessary, solutions can be kept at -20°C for up to one month.[2] Before use, it is crucial to allow the solution to equilibrate to room temperature and visually inspect to ensure no precipitation has occurred.[2]

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a potent and selective non-competitive antagonist of the AMPA receptor, with an IC50 of 25 nM in rat cortical neurons.[1][3][4][5] It also significantly blocks the persistent component of Nav1.6 channel activity.[1] The inhibition is not dependent on use or voltage.[5]

Data Presentation

Table 1: Solubility of this compound
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100[1][2]49.94
Water10[2]5.0

Note: The mg/mL concentration is calculated based on a molecular weight of 499.41 g/mol .[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving Compound in Water Limited aqueous solubility.The maximum solubility in water is approximately 10 mM.[2] For higher concentrations, first dissolve the compound in DMSO to create a concentrated stock solution, then dilute this stock into your aqueous medium.
Precipitation Observed in Solution After Storage The solution may be supersaturated, or the temperature change during freezing/thawing may have caused the compound to fall out of solution.Gently warm the solution to 37°C and vortex or sonicate to aid in redissolving the precipitate. Always ensure the solution is clear before use.[2] If the precipitate does not redissolve, the solution may be unstable and a fresh stock should be prepared.
Inconsistent Experimental Results Degradation of the compound in solution over time.Always use freshly prepared solutions whenever possible.[2] If using a stored stock, ensure it is within the one-month stability window when stored at -20°C.[2] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Objective: To prepare a 100 mM stock solution of this compound for use in in vitro assays.

Materials:

  • This compound (MW: 499.41 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipette

Procedure:

  • Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you would need 49.94 mg.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolve: Vortex the solution vigorously. If needed, you can gently warm the solution to 37°C or briefly sonicate to ensure the compound is fully dissolved.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Use the solution immediately or aliquot into smaller volumes and store at -20°C for up to one month.[2]

Visualizations

G weigh Weigh CP-465022 Hydrochloride Powder add_dmso Add Anhydrous DMSO to Target Concentration weigh->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve stock_sol 100 mM Stock Solution in DMSO dissolve->stock_sol dilute Dilute Stock Solution into Aqueous Buffer stock_sol->dilute Serial Dilution final_sol Final Working Solution (e.g., 10 µM) dilute->final_sol

Caption: Workflow for preparing this compound solutions.

References

CP-465022 hydrochloride solution stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of CP-465022 hydrochloride solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM.[1] For most in vitro applications, DMSO is a common choice for creating stock solutions.

Q2: How should I store the solid compound?

A2: The solid form of this compound should be stored desiccated at room temperature.[2][3]

Q3: What are the recommended storage conditions for this compound solutions?

A3: It is recommended to prepare solutions fresh on the day of use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitation has occurred.[1]

Q4: My this compound solution has turned yellow. Is it still usable?

A4: Discoloration can be an indication of compound degradation. The stability of the quinazolinone core, the central structure of CP-465022, can be affected by factors such as pH and exposure to light. It is advisable to prepare a fresh solution and compare its performance to the discolored one. If in doubt, discard the discolored solution.

Q5: I observed precipitation in my solution after thawing. What should I do?

A5: Precipitation upon thawing can occur if the compound's solubility limit has been exceeded at the storage temperature. Gently warm the solution and vortex or sonicate to try and redissolve the precipitate. If it does not fully redissolve, it is recommended to prepare a fresh solution. To avoid this, consider preparing smaller aliquots to minimize freeze-thaw cycles.

Q6: How stable is this compound in aqueous buffers?

Troubleshooting Guide

Issue Possible Cause Recommendation
Unexpected or inconsistent experimental results Degradation of the compound due to improper storage or handling.Prepare a fresh stock solution from the solid compound. Ensure proper storage of both solid and solution forms. Validate experimental results with a newly prepared solution.
Inaccurate solution concentration.Verify the molecular weight used for calculations, as it can vary between batches due to hydration.[3] Use a calibrated balance for weighing the solid compound.
Difficulty dissolving the compound Incorrect solvent or exceeding solubility limit.Use the recommended solvents (DMSO or water) at the appropriate concentrations.[1] Gentle warming and vortexing can aid dissolution.
Visible particles or cloudiness in the solution Precipitation or contamination.Ensure the solution is brought to room temperature and vortexed before use.[1] If particles persist, filter the solution or prepare a fresh batch.

Data Summary

Solubility
SolventMaximum Concentration
DMSO100 mM[1][2][3]
Water10 mM[1]
Storage Conditions
FormConditionDuration
Solid Desiccate at Room TemperatureLong-term
Solution -20°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound solid using a calibrated analytical balance. The molecular weight is 499.41 g/mol .[3]

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C for up to one month.[1]

Protocol 2: General Guidelines for Assessing Solution Stability (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature.

    • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: 60°C.

    • Photostability: Exposure to a combination of UV and visible light.

  • Sample Preparation: Prepare solutions of this compound in the desired solvent and expose them to the stress conditions for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Visualizations

G cluster_factors Factors Affecting Stability Temperature Temperature CP-465022_Solution CP-465022_Solution Temperature->CP-465022_Solution pH pH pH->CP-465022_Solution Light Light Light->CP-465022_Solution Solvent Solvent Solvent->CP-465022_Solution Degradation Degradation CP-465022_Solution->Degradation

Caption: Factors influencing the stability of this compound solutions.

G Start Start Weigh_Solid Weigh Solid Compound Start->Weigh_Solid Add_Solvent Add Appropriate Solvent Weigh_Solid->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Immediate_Use For Immediate Use? Dissolve->Immediate_Use Use_in_Experiment Use in Experiment Immediate_Use->Use_in_Experiment Yes Aliquot_and_Store Aliquot and Store at -20°C Immediate_Use->Aliquot_and_Store No End End Use_in_Experiment->End Aliquot_and_Store->End

Caption: Recommended workflow for preparing this compound solutions.

References

Optimizing CP-465022 Hydrochloride for In Vitro Success: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CP-465022 hydrochloride?

A1: this compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] It binds to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site, to inhibit receptor activation.[5] This non-competitive inhibition means that increasing the concentration of the agonist (e.g., glutamate or AMPA) will not overcome the antagonist effect. The compound has an IC50 of 25 nM in rat cortical neurons.[1][2][3][4] It is important to note that commercially available CP-465022 is often a mixture of the active isomer (CP-465022) and an inactive isomer (CP-465021).[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For preparing high-concentration stock solutions, DMSO is recommended.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare fresh solutions for each experiment.[1] If storage is necessary, stock solutions can be stored at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitate is visible.

Q4: What is a good starting concentration for my in vitro assay?

A4: The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. Based on its IC50 of 25 nM, a good starting point for most cell-based assays is in the range of 10-100 nM. For electrophysiological recordings, concentrations between 100 nM and 10 µM have been used, with nearly complete inhibition observed at 3.2 µM.[6] A concentration-response curve should always be generated to determine the optimal concentration for your specific experimental setup.

Q5: Are there any known off-target effects of this compound?

A5: this compound is highly selective for AMPA receptors over N-methyl-D-aspartate (NMDA) and kainate receptors.[2][5][7] However, it has been shown to significantly block the persistent component of Nav1.6 channel activity.[3][4] Researchers should consider this potential off-target effect when interpreting their results, especially in systems where Nav1.6 channels play a significant role.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound Precipitation in Media - The final concentration of DMSO in the culture media is too high.- The compound's solubility limit in aqueous media has been exceeded.- Ensure the final DMSO concentration in your assay does not exceed 0.1-0.5%. Prepare intermediate dilutions of your stock solution in a suitable buffer or media before adding to the final culture.- If precipitation persists, consider preparing a fresh stock solution in water if the required concentration is within its solubility limit.
Inconsistent or No Effect Observed - The compound has degraded due to improper storage.- The concentration used is too low for the specific cell type or assay.- The commercially available compound is a mix of active and inactive isomers, leading to variability.- Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal concentration. Start with a broader range (e.g., 1 nM to 10 µM).- Be aware of the potential for isomeric mix in your compound source and consider this when comparing results across different batches or suppliers.
Observed Cytotoxicity - The concentration of this compound is too high.- The solvent (DMSO) concentration is toxic to the cells.- Determine the cytotoxic concentration of the compound by performing a cell viability assay (e.g., MTT, LDH).- Ensure the final DMSO concentration is at a non-toxic level for your specific cell type (typically <0.5%). Run a vehicle control with the same DMSO concentration to assess solvent toxicity.

Quantitative Data Summary

ParameterValueSource
IC50 (rat cortical neurons) 25 nM[1][2][3][4]
Solubility in DMSO Up to 100 mM[1]
Solubility in Water Up to 10 mM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Add the calculated volume of sterile DMSO to the vial of this compound.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month.

Protocol 2: Determining the Optimal Concentration using a Neuronal Viability Assay (MTT Assay)
  • Materials:

    • Primary neurons or neuronal cell line

    • 96-well cell culture plates

    • This compound stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Plate the neuronal cells in a 96-well plate at the desired density and allow them to adhere and stabilize overnight.

    • Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is from 1 nM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the EC50 (effective concentration) and the cytotoxic concentration.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates CP465022 CP-465022 hydrochloride CP465022->AMPA_R Inhibits (Non-competitive) Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to ERK_Pathway ERK1/2 Pathway Depolarization->ERK_Pathway Activates Downstream Downstream Signaling ERK_Pathway->Downstream

Caption: Signaling pathway of AMPA receptor activation and its inhibition by this compound.

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Experiment Start Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Storage Improper Storage? Inconsistent_Results->Check_Storage Yes Cytotoxicity Cytotoxicity Observed? Inconsistent_Results->Cytotoxicity No Fresh_Stock Prepare Fresh Stock Check_Storage->Fresh_Stock Yes Low_Concentration Concentration Too Low? Check_Storage->Low_Concentration No Fresh_Stock->Start Dose_Response Perform Dose-Response Low_Concentration->Dose_Response Yes Success Successful Experiment Low_Concentration->Success No Dose_Response->Start Check_Concentration Concentration Too High? Cytotoxicity->Check_Concentration Yes Cytotoxicity->Success No Reduce_Concentration Reduce Concentration Check_Concentration->Reduce_Concentration Yes Check_DMSO DMSO Toxicity? Check_Concentration->Check_DMSO No Reduce_Concentration->Start Reduce_DMSO Reduce Final DMSO % Check_DMSO->Reduce_DMSO Yes Check_DMSO->Success No Reduce_DMSO->Start

Caption: Troubleshooting logic for in vitro assays with this compound.

References

CP-465022 hydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using CP-465022 hydrochloride. This document addresses potential issues arising from the compound's known on-target and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] It inhibits AMPA receptor-mediated currents with an IC50 value of approximately 25 nM in rat cortical neurons.[1][2][4] Its mechanism is non-competitive, meaning it does not compete with the agonist binding site.[4]

Q2: What are the known off-target effects of this compound?

A2: this compound has been observed to interact with other ion channels and receptors, particularly at higher concentrations. Known off-target effects include:

  • NMDA Receptor Inhibition: At concentrations of 1 µM and 10 µM, CP-465022 has been shown to inhibit N-methyl-D-aspartate (NMDA)-induced currents.[1]

  • Nav1.6 Channel Blockade: The compound can significantly block the persistent component of the voltage-gated sodium channel Nav1.6.[3]

  • Weak Inhibition of GABA and Kainate Receptors: Some reports indicate weak inhibitory effects on GABA and kainate receptors.[2]

Q3: Why am I observing a decrease in neuronal excitability that is greater than expected from AMPA receptor antagonism alone?

A3: This could be due to the off-target effects of CP-465022. The inhibition of NMDA receptors and the blockade of the persistent component of Nav1.6 channels can both contribute to a reduction in overall neuronal excitability.[1][3] Consider the concentration of CP-465022 being used and the potential for these off-target interactions in your experimental system.

Q4: Is this compound neuroprotective?

A4: While AMPA receptor antagonists have been investigated for their neuroprotective potential, studies with CP-465022 have shown that it is not neuroprotective in rat models of global and focal ischemia, despite its potent AMPA receptor blockade.[5]

Q5: What are the potential in vivo side effects of this compound?

A5: In vivo studies have shown that systemic administration of CP-465022 can lead to central nervous system depressant-like effects, including dose-dependent inhibition of locomotor activity, ataxia, and respiratory depression. It also exhibits anticonvulsant activity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Variability in experimental results Inconsistent compound concentration or degradation.Prepare fresh stock solutions of this compound for each experiment. Ensure accurate dilution to the desired final concentration.
Unexpected inhibition of NMDA receptor-mediated events Off-target effect of CP-465022 at higher concentrations (≥ 1 µM).Use the lowest effective concentration of CP-465022 to achieve AMPA receptor antagonism while minimizing NMDA receptor inhibition. If studying NMDA receptor function, consider using a more selective AMPA receptor antagonist or co-application of an NMDA receptor agonist to counteract the inhibition.
Alterations in action potential firing properties Blockade of the persistent component of Nav1.6 channels.Be aware of this potential off-target effect when interpreting data related to neuronal firing. Consider using electrophysiological protocols that can distinguish between effects on synaptic transmission and intrinsic excitability.
Observed effects do not align with pure AMPA receptor antagonism Contribution from off-target interactions with NMDA, GABA, or kainate receptors.Perform control experiments using specific antagonists for other receptors to dissect the contribution of each target to the observed phenotype.
Compound appears inactive Issues with compound solubility or stability in the experimental buffer.Ensure this compound is fully dissolved. Some sources recommend preparing stock solutions in DMSO. Check the pH and composition of your experimental buffer for compatibility.

Quantitative Data Summary

Target Interaction Reported Value Assay/System
AMPA Receptor Inhibition (IC50)25 nMKainate-induced response in rat cortical neurons[1][2][4]
NMDA Receptor Inhibition~19-26% at 1 µMPeak NMDA-induced currents in cultured rat neurons[1]
36% at 10 µMPeak NMDA-induced currents in cortical neurons[1]
Nav1.6 Channel InhibitionSignificant blockade of persistent currentAt concentrations used for AMPA receptor antagonism[3]
GABA Receptor Weak InhibitionNot specifiedGeneral observation[2]
Kainate Receptor Weak InhibitionNot specifiedGeneral observation[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing On-Target and Off-Target Effects

This protocol provides a general framework for investigating the effects of this compound on ligand-gated and voltage-gated ion channels in cultured neurons or brain slices.

1. Cell/Slice Preparation:

  • Prepare primary neuronal cultures or acute brain slices from the desired brain region (e.g., hippocampus, cortex).
  • Maintain cells/slices in an appropriate artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

2. Recording Setup:

  • Use a patch-clamp amplifier and data acquisition system.
  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution. The composition of the internal solution will depend on the specific currents being measured.

3. Recording Procedure:

  • Establish a whole-cell patch-clamp configuration on a target neuron.
  • Voltage-clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).
  • To isolate AMPA receptor-mediated currents, apply the NMDA receptor antagonist APV (50 µM) and the GABA-A receptor antagonist picrotoxin (B1677862) (100 µM) to the bath.
  • To isolate NMDA receptor-mediated currents, hold the neuron at a positive potential (e.g., +40 mV) in a magnesium-free aCSF to relieve the magnesium block, and include an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist.

4. Drug Application:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.
  • Apply different concentrations of this compound via bath perfusion.
  • Evoke synaptic currents by stimulating afferent fibers with a bipolar electrode.
  • For studying direct effects on receptors, apply agonists (e.g., AMPA, NMDA) locally using a puffer pipette.

5. Data Analysis:

  • Measure the amplitude and kinetics of the recorded currents before, during, and after the application of CP-465022.
  • Construct dose-response curves to determine the IC50 for the inhibition of different receptor currents.

In Vivo Seizure Model

This protocol describes a general method for evaluating the anticonvulsant effects of this compound.

1. Animals:

  • Use adult male rodents (e.g., rats or mice).
  • Allow animals to acclimate to the housing conditions for at least one week before the experiment.

2. Drug Administration:

  • Dissolve this compound in a suitable vehicle (e.g., saline, sterile water).
  • Administer the compound via the desired route (e.g., intraperitoneal, subcutaneous, oral) at various doses.
  • Include a vehicle control group.

3. Seizure Induction:

  • After a predetermined pretreatment time, induce seizures using a chemical convulsant (e.g., pentylenetetrazol, kainic acid) or electrical stimulation (e.g., maximal electroshock test).

4. Behavioral Observation:

  • Observe and score the severity and latency of seizures according to established scoring systems (e.g., Racine scale).
  • Monitor for any other behavioral changes or adverse effects.

5. Data Analysis:

  • Compare the seizure scores, latencies, and incidence between the vehicle-treated and CP-465022-treated groups.
  • Use appropriate statistical tests to determine the significance of the anticonvulsant effect.

Visualizations

On_Target_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_Influx Na+ Influx AMPAR->Na_Influx Opens Channel CP465022 CP-465022 CP465022->AMPAR Inhibits Neuron Postsynaptic Neuron Depolarization Depolarization Depolarization->Neuron Excites Na_Influx->Depolarization

Caption: On-target effect of CP-465022 on the AMPA receptor signaling pathway.

Off_Target_Effects CP465022 CP-465022 (Higher Concentrations) NMDAR NMDA Receptor CP465022->NMDAR Inhibits Nav16 Nav1.6 (Persistent) CP465022->Nav16 Blocks GABAR GABA Receptor CP465022->GABAR Weakly Inhibits KainateR Kainate Receptor CP465022->KainateR Weakly Inhibits ReducedExcitability Reduced Neuronal Excitability NMDAR->ReducedExcitability Nav16->ReducedExcitability

Caption: Potential off-target effects of this compound.

Experimental_Workflow Start Start: Observe Unexpected Phenotype Hypothesis Hypothesize: On-target vs. Off-target Effect Start->Hypothesis OnTargetExp On-Target Experiment: Titrate CP-465022 Conc. Use AMPA-specific protocol Hypothesis->OnTargetExp On-Target? OffTargetExp Off-Target Experiment: Use specific antagonists for NMDA, Nav1.6, etc. Hypothesis->OffTargetExp Off-Target? AnalyzeOn Analyze On-Target Data OnTargetExp->AnalyzeOn AnalyzeOff Analyze Off-Target Data OffTargetExp->AnalyzeOff Conclusion Conclusion: Identify Source of Phenotype AnalyzeOn->Conclusion AnalyzeOff->Conclusion

Caption: Troubleshooting workflow for unexpected experimental outcomes.

References

Technical Support Center: CP-465022 Hydrochloride and NaV1.6 Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential of CP-465022 hydrochloride to block NaV1.6 sodium channels. The content is presented in a question-and-answer format to directly address common issues and inquiries that may arise during experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is well-established as a selective, non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It exhibits potent anticonvulsant activity by inhibiting AMPA receptor-mediated currents.[1][2]

Q2: Does this compound have off-target effects on other ion channels?

Yes, research has demonstrated that this compound can also significantly block the persistent component of NaV1.6 channel activity.[3] This is a crucial consideration for researchers using this compound as a selective AMPA receptor antagonist, as concurrent inhibition of NaV1.6 may influence experimental outcomes.

Q3: What is the evidence for this compound blocking NaV1.6 channels?

Studies using whole-cell patch-clamp electrophysiology on HEK cells stably expressing NaV1.6 channels have shown that this compound inhibits the persistent sodium current.[3] At concentrations typically used to achieve AMPA receptor blockade, CP-465022 was found to inhibit the persistent NaV1.6-mediated current to approximately 70% of the control level.[3] Additionally, the peak transient NaV1.6 current was also reversibly inhibited by CP-465022.[3]

Q4: Is there a known IC50 value for the blockade of NaV1.6 channels by this compound?

Currently, a specific IC50 value for the blockade of NaV1.6 persistent current by this compound is not available in the peer-reviewed literature. However, its potent effect at concentrations used for AMPA receptor antagonism suggests a significant interaction. The IC50 for AMPA receptor inhibition in rat cortical neurons is 25 nM.[1][2]

Data Presentation

The following tables summarize the known quantitative data for this compound's effects on its primary target (AMPA receptors) and its off-target activity on NaV1.6 channels.

Table 1: Effect of this compound on AMPA Receptors

ParameterValueCell TypeReference
IC5025 nMRat Cortical Neurons[1][2]

Table 2: Effect of this compound on NaV1.6 Channels

ParameterObservationCell TypeReference
Persistent Current InhibitionInhibition to ~70% of control at concentrations used for AMPA receptor blockadeHEK cells stably expressing NaV1.6[3]
Peak Transient CurrentReversibly inhibitedHEK cells stably expressing NaV1.6[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is for the preparation of a stock solution for use in in vitro electrophysiology experiments.

  • Materials:

  • Procedure:

    • Based on the product's molecular weight (499.41 g/mol ), calculate the mass of this compound required to achieve a desired stock concentration (e.g., 10 mM).

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration.

    • Vortex the solution until the powder is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Whole-Cell Patch-Clamp Recording of NaV1.6 Persistent Current

This protocol is adapted from methodologies used to study the effects of compounds on NaV1.6 persistent currents.[3]

  • Cell Preparation:

    • Use a stable cell line expressing human NaV1.6 channels (e.g., HEK293 cells).

    • Culture cells to an appropriate confluency for patch-clamp experiments.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -120 mV.

    • To measure the persistent sodium current, apply a slow ramp depolarization from -120 mV to +75 mV.

    • Record the resulting inward current. The peak of this inward current represents the persistent NaV1.6 current.

    • To test the effect of CP-465022, first obtain a stable baseline recording of the persistent current.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • After a stable effect is observed, record the persistent current again in the presence of the compound.

    • A washout step, by perfusing with the control external solution, should be performed to check for the reversibility of the block.

Troubleshooting Guides

Issue 1: No observable effect of CP-465022 on NaV1.6 persistent current.

  • Possible Cause 1: Compound degradation.

    • Solution: Ensure the stock solution of CP-465022 was stored correctly at -20°C and that the working solution was freshly prepared. Avoid multiple freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Insufficient concentration.

    • Solution: While a formal dose-response curve is unavailable, significant inhibition was observed at concentrations used for AMPA receptor blockade. Consider testing a range of concentrations, starting from the low micromolar range.

  • Possible Cause 3: Poor seal or cell health in patch-clamp.

    • Solution: Monitor the seal resistance and access resistance throughout the experiment. Only use healthy cells with stable baseline currents.

Issue 2: Observed effect is not reversible upon washout.

  • Possible Cause 1: Compound properties.

    • Solution: While the block of the peak transient current by CP-465022 has been reported as reversible, the washout of the effect on the persistent current may be slow.[3] Extend the washout period and monitor for recovery.

  • Possible Cause 2: Cell rundown.

    • Solution: The persistent sodium current can be small and susceptible to rundown over long recording times. Use a stable recording baseline before drug application and monitor for any time-dependent changes in the current independent of the compound.

Issue 3: Difficulty in isolating the persistent NaV1.6 current.

  • Possible Cause 1: Inappropriate voltage protocol.

    • Solution: A slow ramp depolarization is crucial for isolating the persistent current from the much larger transient current. Ensure the ramp speed is slow enough to inactivate the majority of the transient channels.

  • Possible Cause 2: Contamination from other currents.

    • Solution: The use of cesium-based internal solution helps to block potassium currents. Ensure the composition of your internal and external solutions is optimized to isolate sodium currents.

Visualizations

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_ion Na+ Influx AMPA_R->Na_ion Opens Channel Depolarization Depolarization Na_ion->Depolarization Leads to

Caption: Simplified signaling pathway of AMPA receptor activation.

NaV16_Channel_States Closed Closed Open Open Closed->Open Depolarization Persistent Persistent Open Closed->Persistent Depolarization (low probability) Inactivated Inactivated Open->Inactivated Fast Inactivation Open->Persistent Mode Shift Inactivated->Closed Repolarization Persistent->Inactivated

Caption: Gating states of the NaV1.6 channel, including the persistent open state.

Experimental_Workflow A Prepare CP-465022 Stock Solution D Perfuse with CP-465022 Solution A->D B Establish Whole-Cell Patch-Clamp Configuration C Record Baseline Persistent NaV1.6 Current B->C C->D E Record Persistent Current with Compound D->E F Washout with Control Solution E->F G Record Recovery of Persistent Current F->G

Caption: Experimental workflow for testing CP-465022 on NaV1.6 persistent current.

References

Troubleshooting CP-465022 hydrochloride electrophysiology experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-465022 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals using this compound in electrophysiology experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Summary of Quantitative Data

For ease of reference, the key quantitative parameters of this compound are summarized in the table below.

ParameterValueSpecies/Cell LineNotes
IC50 25 nMRat Cortical NeuronsNon-competitive antagonist of AMPA receptors.[1][2][3][4][5]
Solubility 100 mMDMSO---
10 mMWaterPrepare fresh solutions daily.[6]
Off-Target Activity Inhibition of Nav1.6HEK cells expressing Nav1.6Significantly blocks the persistent component of Nav1.6 channel activity.[1][3][4]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during electrophysiology experiments with this compound.

Question 1: I am not seeing the expected inhibition of the AMPA receptor-mediated current.

Possible Causes & Troubleshooting Steps:

  • Compound Degradation: this compound solutions, especially in aqueous buffers, should be prepared fresh for each experiment.[6] If storing, use aliquots at -20°C for up to one month and protect from light.[6]

  • Inaccurate Concentration: Verify the final concentration of this compound in your recording chamber. Ensure accurate serial dilutions were performed.

  • Incomplete Wash-in: As a non-competitive antagonist, the binding of CP-465022 may take time to reach equilibrium. Ensure a sufficient perfusion time to allow the compound to fully access its binding site on the AMPA receptor.

  • pH of External Solution: Check the pH of your external recording solution. Significant deviations from physiological pH can alter the charge state of the compound and affect its activity.

Question 2: The inhibitory effect of this compound is not surmountable by increasing the agonist (e.g., glutamate (B1630785), AMPA) concentration. Is this expected?

Answer: Yes, this is the expected behavior for a non-competitive antagonist. CP-465022 binds to a site on the AMPA receptor that is different from the agonist binding site.[5] Therefore, increasing the concentration of the agonist will not displace the antagonist, and the maximal response of the agonist will be reduced in the presence of the antagonist.

Question 3: I am observing a slow, progressive rundown of the current even before applying this compound. How can I differentiate this from the effect of the compound?

Answer:

  • Establish a Stable Baseline: Before applying this compound, ensure you have a stable baseline recording for a sufficient period (e.g., 5-10 minutes). This will allow you to quantify the rate of any inherent current rundown.

  • Vehicle Control: Perform a vehicle control experiment by perfusing the cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This will help you determine if the vehicle itself is contributing to the current rundown.[6][7][8][9][10]

  • Time-matched Control: In a separate experiment without any compound application, record for the same duration as your drug application experiment to characterize the natural rundown of the currents in your specific cell type and recording conditions.

Question 4: I see an unexpected change in the shape of the action potential or a reduction in the peak transient sodium current after applying this compound. What could be the cause?

Answer: This could be due to the known off-target effect of this compound on voltage-gated sodium channels, specifically the persistent component of Nav1.6.[1][3][4] While its primary target is the AMPA receptor, at certain concentrations, it can also inhibit sodium channels.

  • Dose-Response Curve: Perform a careful dose-response study to determine the concentration range where this compound selectively inhibits AMPA receptors without significantly affecting sodium channels in your system.

  • Use a Specific Sodium Channel Blocker: To confirm if the observed effect is due to sodium channel inhibition, you can compare the effect of this compound with that of a specific Nav1.6 blocker.

  • Analyze Persistent vs. Transient Sodium Current: If your experimental setup allows, try to isolate and analyze the persistent sodium current to see if it is preferentially blocked by this compound.[4]

Question 5: The washout of the inhibitory effect of this compound is very slow or incomplete.

Answer:

  • Lipophilicity: CP-465022 is a lipophilic molecule, which can lead to its accumulation in the lipid bilayer of the cell membrane. This can result in a slow washout. Prolonged perfusion with the control solution is necessary.

  • Non-competitive Binding: The kinetics of unbinding for non-competitive antagonists can be slow. Ensure you are perfusing for an adequate amount of time to allow for complete washout.

  • Use of a "Chaser" Solution: In some cases, a brief application of a high concentration of a competitive antagonist can help to displace a non-competitive antagonist, although this is less effective than for competitive antagonists.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology Protocol for Characterizing the Effect of this compound on AMPA Receptor-Mediated Currents

1. Cell Preparation:

  • Culture primary neurons (e.g., rat cortical or hippocampal neurons) or a cell line stably expressing the desired AMPA receptor subunits.
  • Plate cells on coverslips suitable for electrophysiological recordings.
  • Use cells at an appropriate confluency and time in culture for optimal receptor expression and health.

2. Solution Preparation:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~300 mOsm.
  • Agonist Solution: Prepare a stock solution of AMPA or glutamate in the external solution.
  • This compound Stock Solution: Prepare a 100 mM stock solution in DMSO.[1][3] Store at -20°C in small aliquots.
  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of this compound in the external solution to achieve the desired final concentrations. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent effects.[7][9]

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
  • Establish a whole-cell patch-clamp configuration on a healthy-looking neuron.
  • Hold the cell at a membrane potential of -60 mV to -70 mV.
  • Record a stable baseline of membrane current for at least 5-10 minutes.
  • Apply the AMPA receptor agonist via a fast perfusion system to evoke an inward current.
  • After obtaining a stable baseline of agonist-evoked currents, co-apply the desired concentration of this compound with the agonist.
  • To determine the IC50, apply a range of this compound concentrations.
  • To assess the mode of inhibition, compare the effect of this compound on currents evoked by a low and a high concentration of the agonist.
  • For washout, perfuse the cell with the agonist-containing solution without this compound.

4. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked inward current in the absence and presence of different concentrations of this compound.
  • Normalize the current amplitude in the presence of the antagonist to the control current amplitude.
  • Plot the normalized current as a function of the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.

Mandatory Visualizations

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Depolarization Depolarization (EPSP) Na_Ca_Influx->Depolarization Leads to CP465022 CP-465022 (Non-competitive Antagonist) CP465022->AMPA_R Inhibits

Caption: AMPA Receptor Signaling and CP-465022 Inhibition.

exp_workflow start Start prep_cells Prepare Cells (Neurons or Expressing Cell Line) start->prep_cells prep_solutions Prepare Solutions (Internal, External, Agonist, CP-465022) prep_cells->prep_solutions patch Establish Whole-Cell Patch-Clamp Configuration prep_solutions->patch baseline Record Stable Baseline (5-10 min) patch->baseline agonist_app Apply AMPA Receptor Agonist baseline->agonist_app cp_app Co-apply CP-465022 with Agonist agonist_app->cp_app washout Washout with Agonist Solution cp_app->washout data_acq Data Acquisition washout->data_acq analysis Data Analysis (IC50, etc.) data_acq->analysis end End analysis->end troubleshooting_logic cluster_inhibition Troubleshooting Inhibition cluster_washout Troubleshooting Washout cluster_ap Troubleshooting AP Shape start Inconsistent or Unexpected Results? q_inhibition No/Weak Inhibition? start->q_inhibition q_washout Slow/Incomplete Washout? start->q_washout q_ap_shape Altered Action Potential Shape? start->q_ap_shape sol_fresh Prepare Fresh Compound Solution q_inhibition->sol_fresh Yes sol_conc Verify Final Concentration q_inhibition->sol_conc Yes sol_washin Increase Perfusion Time q_inhibition->sol_washin Yes wash_time Prolong Washout Period q_washout->wash_time Yes ap_dose Perform Dose-Response for Off-Target Effects q_ap_shape->ap_dose Yes ap_nav Consider NaV1.6 Off-Target Effect q_ap_shape->ap_nav Yes

References

Long-term stability of prepared CP-465022 hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of prepared CP-465022 hydrochloride solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in both DMSO (up to 100 mM) and water (up to 10 mM). For long-term storage, DMSO is generally the preferred solvent.

Q2: What are the recommended storage conditions for prepared this compound solutions?

A2: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions are summarized in the table below.

Q3: How long can I store this compound solutions?

A3: The permissible storage duration depends on the temperature. Solutions can be stored for up to one month at -20°C and for up to six months at -80°C. It is crucial to use the solution within these timeframes to ensure its potency and purity.

Q4: Are there any visible signs of degradation I should look for in my stored solution?

A4: Yes, before use, always visually inspect the solution after it has been brought to room temperature. Signs of degradation or instability may include the formation of precipitates or a change in color. If any of these are observed, it is recommended to discard the solution and prepare a fresh one.

Q5: What is the mechanism of action of CP-465022?

A5: CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It binds to an allosteric site on the receptor, thereby inhibiting its function.[4] This antagonism of the AMPA receptor leads to anticonvulsant effects.[1][2]

Data Presentation: Storage and Stability of this compound Solutions

ParameterRecommendationSource
Solvents DMSO (up to 100 mM), Water (up to 10 mM)[1]
Short-Term Storage Up to 1 month at -20°C[1][2]
Long-Term Storage Up to 6 months at -80°C[2]
General Handling Prepare fresh solutions for same-day use if possible. Aliquot to avoid freeze-thaw cycles. Equilibrate to room temperature before use and check for precipitates.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation observed in the solution upon thawing. - The concentration of the compound may be too high for the chosen solvent upon cooling. - The solution may have been stored for too long or at an inappropriate temperature.- Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or degraded. - Prepare a fresh solution at a lower concentration. - Always adhere to the recommended storage conditions and duration.
Inconsistent or unexpected experimental results. - The solution may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). - The actual concentration of the solution may be lower than calculated due to degradation.- Prepare a fresh solution of this compound. - Perform a stability assessment of your stored solution using a method like HPLC to verify its concentration and purity.
Difficulty dissolving the compound. - The compound may not be readily soluble at the desired concentration in the chosen solvent.- Try gentle warming or sonication to aid dissolution. - Consider preparing a more concentrated stock in DMSO and then diluting it further in an aqueous buffer for your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 499.41 g/mol ).

  • Weigh the calculated amount of this compound powder accurately using a calibrated balance.

  • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • For storage, aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Assessment of this compound Solution Stability by HPLC

This protocol provides a general framework for assessing the stability of your prepared solution. Method optimization may be required.

Materials:

  • Stored this compound solution

  • Freshly prepared this compound solution (as a control)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Thaw an aliquot of your stored CP-465022 solution and a freshly prepared control solution.

    • Dilute both solutions to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with a suitable C18 column.

    • Prepare a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Set the UV detector to a wavelength appropriate for CP-465022 (determine the λmax by scanning the UV spectrum).

    • Inject the control and stored samples onto the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the stored sample to the control sample.

    • Look for a decrease in the peak area of the main CP-465022 peak in the stored sample, which would indicate degradation.

    • Look for the appearance of new peaks in the chromatogram of the stored sample, which would represent degradation products.

    • Calculate the percentage of the remaining compound in the stored sample relative to the control.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane AMPA_R AMPA Receptor Ion_Channel Ion Channel Opening (Na+ influx) AMPA_R->Ion_Channel Activation CP465022 CP-465022 CP465022->AMPA_R Inhibits (Allosteric) Glutamate Glutamate Glutamate->AMPA_R Binds Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization

Caption: Mechanism of action of CP-465022 as a non-competitive AMPA receptor antagonist.

Experimental_Workflow start Start: Prepare Solution store Store Aliquots (-20°C or -80°C) start->store thaw Thaw and Equilibrate to Room Temperature store->thaw inspect Visual Inspection (Precipitate/Color Change?) thaw->inspect hplc Optional: Stability Check (HPLC) thaw->hplc use Use in Experiment inspect->use No discard Discard Solution inspect->discard Yes hplc->use

Caption: Recommended workflow for handling prepared this compound solutions.

References

Addressing ataxia as a side effect of CP-465022 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CP-465022 hydrochloride in in vivo experiments, with a specific focus on addressing ataxia as a side effect.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its primary mechanism of action is to inhibit AMPA receptor-mediated synaptic transmission in the central nervous system.[1][2]

Q2: Is ataxia a known side effect of this compound administration in vivo?

A2: Yes, ataxia is a documented side effect of this compound.[1] Studies have shown that it can cause dose-dependent inhibition of locomotor activity.[1]

Q3: At what doses of this compound is ataxia typically observed?

A3: Significant ataxia has been observed at a dose of 10 mg/kg (subcutaneous) in rats, a dose that also provides complete inhibition of seizures in some models.[1] The ED50 for decreased horizontal and vertical locomotor activity in rats was found to be 11.9 mg/kg and 6.6 mg/kg, respectively.[1]

Q4: How can I assess the severity of ataxia induced by this compound in my animal models?

A4: Several behavioral tests can be used to quantify ataxia, including the rotarod test, the beam walking test, and gait analysis. These tests assess motor coordination, balance, and locomotion.

Q5: Are there any strategies to mitigate the ataxic side effects of this compound while maintaining its therapeutic efficacy?

A5: Mitigating drug-induced ataxia is a complex challenge.[4][5] Potential strategies, though not specifically tested for CP-465022, could include dose optimization to find a therapeutic window with minimal motor side effects, or co-administration of agents that could counteract the ataxic effects, though this would require significant further research. For drug-induced ataxia in general, discontinuation of the offending agent is the primary intervention.[4]

Troubleshooting Guide

Issue 1: Difficulty in distinguishing ataxia from general sedation or lethargy in animals treated with this compound.

  • Question: My animals appear generally hypoactive after this compound administration. How can I be sure this is ataxia and not just sedation?

  • Answer: This is a critical point as AMPA receptor antagonists can have sedative effects. To differentiate:

    • Use a battery of tests: Relying on a single test is not ideal. Combine tests that challenge different aspects of motor coordination. For example, the rotarod test assesses endurance and balance, while the beam walking test focuses on fine motor control and balance. Gait analysis can reveal specific abnormalities in walking patterns that are characteristic of ataxia, such as a wide-based gait or irregular stride length.

    • Observe specific motor deficits: Look for clear signs of motor incoordination, such as stumbling, swaying, abnormal limb placement, or a wide-based gait, rather than just a general reduction in movement.

    • Dose-response analysis: A thorough dose-response study can help. Sedative effects might plateau at higher doses, while ataxic signs may worsen.

    • Control for motivation: Ensure the animal is motivated to perform the task. For example, in the gait analysis, a darkened goal box can encourage movement.

Issue 2: High variability in behavioral test results between animals in the same treatment group.

  • Question: I am observing a lot of scatter in my data from the rotarod and beam walking tests. What could be causing this?

  • Answer: High variability can obscure true treatment effects. Consider the following:

    • Acclimatization: Ensure all animals are thoroughly acclimatized to the testing room and equipment before the experiment begins. This reduces stress-induced variability.

    • Consistent Handling: Handle all animals in the same manner. The experimenter's handling can influence an animal's performance.

    • Animal-specific factors: Age, sex, and weight can all impact motor performance. Ensure your experimental groups are well-matched for these variables.

    • Baseline testing: Conduct baseline testing for all animals before drug administration to establish their individual motor capabilities. Data can then be expressed as a change from baseline.

    • Time of day: Test all animals at the same time of day to control for circadian variations in activity.

Issue 3: Animals refuse to traverse the beam in the beam walking test.

  • Question: Some of my this compound-treated animals will not move on the beam. How should I score this?

  • Answer: Refusal to move can be a sign of severe motor impairment or sedation.

    • Scoring: This should be recorded as a maximal impairment score for the latency to traverse the beam. Note the refusal in your records.

    • Gentle encouragement: A gentle nudge or a puff of air can be used to encourage movement, but this should be applied consistently across all animals.

    • Apparatus modification: Using a slightly wider beam for initial training sessions can help acclimate the animals to the task.

Quantitative Data Summary

The following table summarizes the in vivo effects of this compound on locomotor activity in rats.

ParameterED50 (mg/kg, s.c.)Animal ModelReference
Decreased Horizontal Activity11.9Rat[1]
Decreased Vertical Activity6.6Rat[1]

Experimental Protocols

Rotarod Test Protocol

Objective: To assess motor coordination and balance.

Apparatus: An automated rotarod apparatus with a textured rod to provide grip.

Procedure:

  • Acclimatization: For three consecutive days prior to the experiment, place each mouse on the stationary rod for 60 seconds. Then, train the mice to walk on the rod as it rotates at a low, constant speed (e.g., 4 rpm) for up to 180 seconds.

  • Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each mouse. The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 5 minutes). The time each mouse remains on the rod is recorded. Repeat for a total of three trials with a 15-20 minute inter-trial interval.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Post-treatment Testing: At the time of peak expected drug effect, repeat the accelerating rotarod test as described in the baseline measurement step.

  • Data Analysis: The primary endpoint is the latency to fall from the rod. Compare the post-treatment latency to the baseline latency for each animal and between treatment groups.

Beam Walking Test Protocol

Objective: To evaluate fine motor coordination and balance.

Apparatus: A narrow wooden or plastic beam suspended above a padded surface.

Procedure:

  • Training: For two days prior to the experiment, allow each mouse to traverse the beam from a starting platform to a home cage or darkened goal box.

  • Baseline Measurement: On the day of the experiment, record the time it takes for each mouse to traverse the beam and the number of foot slips (when a hindlimb slips off the beam).

  • Drug Administration: Administer this compound or vehicle control.

  • Post-treatment Testing: At the appropriate time point after dosing, re-test the animals on the beam.

  • Data Analysis: Compare the time to traverse and the number of foot slips before and after treatment, and between groups. A scoring system can also be implemented to rate the quality of the traverse.

Gait Analysis Protocol

Objective: To quantitatively analyze walking patterns.

Apparatus: A clear walkway with a mirror positioned underneath to allow for video recording of paw placement, or an automated gait analysis system.

Procedure:

  • Habituation: Allow mice to walk freely along the enclosed walkway for several minutes a day for two days before testing.

  • Paw Inking (for manual analysis): Dip the forepaws and hindpaws in different colored non-toxic ink.

  • Data Collection: Place the mouse at one end of a paper-lined walkway and allow it to walk to its home cage at the other end. The paw prints will be recorded on the paper. For automated systems, a high-speed camera records the animal's movement.

  • Drug Administration: Administer this compound or vehicle.

  • Post-treatment Analysis: Repeat the gait analysis at the desired time point after drug administration.

  • Data Analysis: Measure parameters such as stride length, stride width (base of support), and paw angle. Compare these parameters before and after treatment and between groups.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., in Cerebellum) Glutamate (B1630785) Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to IonChannel Ion Channel (Na+ influx) AMPAR->IonChannel Activates CP465022 CP-465022 Hydrochloride CP465022->AMPAR Antagonizes Depolarization Neuronal Depolarization CP465022->Depolarization Inhibits IonChannel->Depolarization Leads to MotorCoordination Normal Motor Coordination Depolarization->MotorCoordination Contributes to Ataxia Ataxia

Caption: Signaling pathway of this compound leading to ataxia.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Observation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (3 days) Baseline_Testing Baseline Motor Assessment (Rotarod, Beam Walk, Gait) Animal_Acclimatization->Baseline_Testing Drug_Admin Administer CP-465022 HCl or Vehicle Baseline_Testing->Drug_Admin Post_Treatment_Testing Post-Treatment Motor Assessment (at peak effect time) Drug_Admin->Post_Treatment_Testing Data_Collection Collect Latency, Slips, Gait Parameters Post_Treatment_Testing->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Interpretation Interpret Results: Ataxia vs. Sedation Statistical_Analysis->Interpretation

Caption: General experimental workflow for assessing drug-induced ataxia.

References

Technical Support Center: CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-465022 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected plasma half-life of this compound?

A1: The plasma half-life of racemic CP-465022 has been determined in rats. Following a subcutaneous administration of 10 mg/kg, the compound reaches peak plasma levels in approximately 30 minutes and has a half-life of about 4 hours.[1]

Q2: What is the mechanism of action of this compound?

A2: CP-465022 is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][3][4] It inhibits AMPA receptor-mediated currents in neurons.[3] The inhibition is not competitive with glutamate (B1630785) binding but occurs at an allosteric site.[1] It is selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[3][5]

Q3: What are the known in vivo effects of this compound?

A3: In animal models, CP-465022 has been shown to readily cross the blood-brain barrier after systemic administration and inhibit AMPA receptor activity in the central nervous system.[1] It has demonstrated potent anticonvulsant effects, dose-dependently inhibiting pentylenetetrazole-induced seizures in rats.[1] It also inhibits AMPA receptor-mediated hippocampal synaptic transmission.[1][2]

Troubleshooting Guide

Issue: Observed plasma half-life is significantly shorter or longer than the reported 4 hours.

This section provides a logical workflow to troubleshoot discrepancies in the observed plasma half-life of CP-465022.

G cluster_0 Troubleshooting Unexpected Plasma Half-Life start Start: Unexpected Half-Life Observed check_protocol Verify Experimental Protocol start->check_protocol check_formulation Examine Compound Formulation & Dosing check_protocol->check_formulation Protocol Correct? data_analysis Re-evaluate Pharmacokinetic Analysis check_protocol->data_analysis If protocol deviation found, re-run experiment or flag data. check_animal_model Review Animal Model Specifics check_formulation->check_animal_model Formulation OK? check_formulation->data_analysis If formulation/dosing issue, prepare fresh and repeat. check_bioanalysis Audit Bioanalytical Method check_animal_model->check_bioanalysis Model Consistent? check_animal_model->data_analysis If model differences exist, consider in interpretation. check_bioanalysis->data_analysis Method Validated? check_bioanalysis->data_analysis If analytical issues, re-assay samples. conclusion Identify Source of Variation data_analysis->conclusion Analysis Confirmed?

Caption: Troubleshooting workflow for unexpected in vivo results.

Data Summary

ParameterValueSpeciesAdministration RouteDosageSource
Plasma Half-life ~4 hoursRatSubcutaneous (SC)10 mg/kg[1]
Time to Peak Plasma Level ~30 minutesRatSubcutaneous (SC)10 mg/kg[1]
IC50 (AMPA Receptor Inhibition) 25 nMRat (cortical neurons)In vitroN/A[3][4]

Experimental Protocols

Determination of Plasma Half-Life in Rats

This protocol is based on the methodology described in the cited literature.[1]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Compound Formulation: this compound is dissolved in a suitable vehicle, such as sterile water or saline.

  • Administration: A single dose of 10 mg/kg is administered subcutaneously.

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is drawn into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Bioanalysis: The concentration of CP-465022 in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the elimination half-life (t1/2), using appropriate software.

Signaling Pathway

CP-465022 acts as a noncompetitive antagonist at the AMPA receptor, a key component of excitatory glutamatergic signaling in the central nervous system.

G cluster_0 Glutamatergic Synapse glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds neuron Postsynaptic Neuron ampa_receptor->neuron Activates excitation Neuronal Excitation (Na+ influx) neuron->excitation cp465022 CP-465022 cp465022->ampa_receptor Inhibits (Noncompetitive)

Caption: Inhibition of AMPA receptor signaling by CP-465022.

References

Equilibrating CP-465022 hydrochloride solutions before use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of CP-465022 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in both DMSO and water. For optimal solubility, DMSO can be used to prepare stock solutions up to 100 mM, while aqueous solutions can be made up to 10 mM.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, we recommend using DMSO for higher concentrations (up to 100 mM).[1] For a 100 mM stock solution in DMSO, you would dissolve 49.94 mg of this compound in 1 mL of DMSO.[3] For aqueous solutions, solubility is lower, and it is recommended to not exceed 10 mM.[2] Always use the batch-specific molecular weight provided on the certificate of analysis for precise calculations.[1]

Q3: What are the recommended storage conditions for solid this compound and its solutions?

A3: Solid this compound should be stored desiccated at room temperature.[1][3] Prepared solutions can be stored at -20°C for up to one month.[2] It is advisable to prepare and use solutions on the same day if possible.[2]

Q4: How should I handle stored solutions before use?

A4: Before use, frozen solutions should be equilibrated to room temperature.[2] It is crucial to ensure that the solution is free of any precipitate before adding it to your experiment.[2]

Q5: What is the mechanism of action of this compound?

A5: this compound is a selective and non-competitive antagonist of the AMPA receptor, with an IC50 of 25 nM in rat cortical neurons.[1][3][4] It also has an inhibitory effect on the persistent component of Nav1.6 channel activity.[1][3]

Troubleshooting Guide

Q1: My this compound solution appears to have precipitated after thawing. What should I do?

A1: Precipitation upon thawing can occur, especially with concentrated stock solutions. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves completely.[5] Always ensure the solution is clear before use. To minimize this issue, consider preparing smaller aliquots for single-use.

Q2: I am having difficulty dissolving this compound in water at the desired concentration.

Q3: I observe unexpected effects in my experiment. Could the compound have degraded?

A3: While this compound is stable when stored correctly, repeated freeze-thaw cycles can lead to degradation. It is best to aliquot stock solutions and store them at -20°C for no longer than one month.[2] If degradation is suspected, using a fresh vial of the compound and preparing a new stock solution is recommended.

Quantitative Data Summary

For ease of comparison, the solubility of this compound in different solvents is summarized below.

SolventMaximum Concentration (mM)
DMSO100[1][3]
Water10[2]

Experimental Protocols & Workflows

Experimental Workflow for Solution Preparation

The following diagram outlines the recommended workflow for preparing and using this compound solutions.

G cluster_preparation Solution Preparation cluster_storage_equilibration Storage and Equilibration cluster_use Experimental Use weigh Weigh solid CP-465022 hydrochloride add_solvent Add appropriate volume of DMSO or Water weigh->add_solvent dissolve Vortex/Sonicate until fully dissolved add_solvent->dissolve store Store at -20°C (up to 1 month) dissolve->store For long-term storage dilute Dilute to final working concentration dissolve->dilute For immediate use equilibrate Equilibrate to room temperature store->equilibrate check_precipitate Check for precipitate equilibrate->check_precipitate check_precipitate->dissolve check_precipitate->dilute If clear add_to_experiment Add to experiment dilute->add_to_experiment

Caption: Workflow for preparing and handling this compound solutions.

Signaling Pathway

AMPA Receptor Signaling Pathway

This compound acts as a non-competitive antagonist at the AMPA receptor. The following diagram illustrates a simplified overview of the AMPA receptor's position in the glutamatergic signaling pathway.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate_vesicle Glutamate ampa_receptor AMPA Receptor glutamate_vesicle->ampa_receptor Binds na_influx Na+ Influx ampa_receptor->na_influx Activation cp465022 CP-465022 (Antagonist) cp465022->ampa_receptor Inhibition depolarization Depolarization na_influx->depolarization downstream Downstream Signaling (e.g., MAPK pathway) depolarization->downstream

Caption: Simplified AMPA receptor signaling and point of inhibition by CP-465022.

References

Validation & Comparative

A Comparative In Vivo Analysis of CP-465022 Hydrochloride and YM-90K

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a detailed in vivo comparison of two prominent AMPA receptor antagonists, CP-465022 hydrochloride and YM-90K. The information herein is intended for researchers, scientists, and drug development professionals seeking to understand the comparative pharmacology and neuroprotective potential of these compounds. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.

Introduction to this compound and YM-90K

This compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It has been investigated for its anticonvulsant properties. YM-90K is also a potent and selective antagonist for AMPA/kainate receptors and has been evaluated for its neuroprotective effects in ischemic models.[4] Both compounds target the glutamatergic system, which plays a crucial role in excitatory synaptic transmission in the central nervous system.

Mechanism of Action: Targeting the Glutamatergic Synapse

Both CP-465022 and YM-90K exert their effects by modulating glutamatergic neurotransmission, specifically by antagonizing AMPA receptors. Glutamate (B1630785) is the primary excitatory neurotransmitter in the brain, and its receptors are critical for fast synaptic transmission.[2] Overactivation of these receptors can lead to excitotoxicity, a key factor in neuronal damage following ischemic events.

CP-465022 acts as a non-competitive antagonist, meaning it does not directly compete with glutamate for its binding site on the AMPA receptor.[5] YM-90K, on the other hand, is a competitive antagonist at AMPA receptors.[6] The following diagram illustrates the simplified signaling pathway at a glutamatergic synapse and the points of intervention for these antagonists.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal cluster_antagonists Antagonist Intervention Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ion_Influx Na+ Influx (Depolarization) AMPA_Receptor->Ion_Influx Excitotoxicity Excitotoxicity Ion_Influx->Excitotoxicity Excessive Activation CP465022 CP-465022 (Non-competitive) CP465022->AMPA_Receptor Inhibits YM90K YM-90K (Competitive) YM90K->AMPA_Receptor Inhibits

Fig. 1: Glutamatergic Synapse Signaling Pathway and Antagonist Action.

In Vivo Comparative Data

A key study directly compared the in vivo effects of CP-465022 and YM-90K in rats across several models, including anticonvulsant activity and locomotor effects.

Anticonvulsant Activity

The anticonvulsant properties of both compounds were assessed using the pentylenetetrazole (PTZ)-induced seizure model. CP-465022 was found to be more potent than YM-90K in protecting against seizures and lethality.

ParameterCP-465022YM-90K
Clonic Seizure Latency (ED50, mg/kg) 4.311.2
Tonic Seizure Incidence (ED50, mg/kg) 3.910.4
Lethality (ED50, mg/kg) 4.912.6
Table 1: Comparative anticonvulsant efficacy of CP-465022 and YM-90K in the rat pentylenetetrazole-induced seizure model. Data sourced from Menniti et al., 2003.[7]
Locomotor Activity

The central nervous system depressant-like effects were evaluated by measuring locomotor activity. Both compounds dose-dependently decreased locomotor activity, with CP-465022 demonstrating greater potency.

ParameterCP-465022YM-90K
Horizontal Activity (ED50, mg/kg) 11.9>30
Vertical Activity (ED50, mg/kg) 6.621.7
Table 2: Comparative effects of CP-465022 and YM-90K on locomotor activity in rats. Data sourced from Menniti et al., 2003.[7]
Neuroprotection in Ischemia Models

A significant divergence between the two compounds was observed in their neuroprotective efficacy in rodent models of cerebral ischemia.

ModelCP-465022YM-90K
Global Ischemia (CA1 Neuron Loss) No protectionProtective
Focal Ischemia (Infarct Volume) No reductionReductive
Table 3: Comparative neuroprotective effects in rat models of cerebral ischemia.[4][7][8]

While YM-90K has demonstrated neuroprotective effects in models of both global and focal ischemia, CP-465022 failed to show efficacy in these models, despite its potent AMPA receptor antagonism.[4][7][8] This suggests that selective AMPA receptor inhibition alone may not be sufficient for neuroprotection in these specific ischemic paradigms.[7]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to assess the anticonvulsant properties of a test compound.

cluster_setup Experimental Setup cluster_procedure Seizure Induction & Observation cluster_endpoints Data Collection Animal_Prep Acclimatize Male Wistar Rats Compound_Admin Administer CP-465022 or YM-90K (subcutaneous) Animal_Prep->Compound_Admin PTZ_Injection Inject Pentylenetetrazole (PTZ) (e.g., 60 mg/kg, i.p.) Compound_Admin->PTZ_Injection 60 min pre-treatment Observation Observe for 30 minutes PTZ_Injection->Observation Latency Record Latency to Clonic and Tonic Seizures Observation->Latency Incidence Record Incidence of Seizures and Lethality Observation->Incidence

Fig. 2: Experimental workflow for the PTZ-induced seizure model.

Protocol:

  • Animals: Male Wistar rats are housed under standard laboratory conditions with ad libitum access to food and water.

  • Compound Administration: this compound or YM-90K is dissolved in a suitable vehicle and administered subcutaneously at various doses. A vehicle control group is also included.

  • Seizure Induction: 60 minutes after compound administration, rats are injected intraperitoneally with a convulsant dose of pentylenetetrazole (e.g., 60 mg/kg).[9]

  • Observation: Animals are immediately placed in individual observation chambers and monitored for 30 minutes.

  • Endpoints: The primary endpoints are the latency to the onset of clonic and tonic seizures, and the incidence of seizures and mortality within the observation period.

Middle Cerebral Artery Occlusion (MCAO) Model

This model is a widely used paradigm for inducing focal cerebral ischemia to study the effects of potential neuroprotective agents.

cluster_surgery Surgical Procedure cluster_treatment Treatment & Reperfusion cluster_assessment Outcome Assessment Anesthesia Anesthetize Rat Vessel_Exposure Expose Carotid Arteries Anesthesia->Vessel_Exposure Filament_Insertion Insert Filament into Internal Carotid Artery to Occlude Middle Cerebral Artery Vessel_Exposure->Filament_Insertion Compound_Admin Administer Test Compound (e.g., intravenous) Filament_Insertion->Compound_Admin Reperfusion Withdraw Filament after Specified Occlusion Time (e.g., 2 hours) Compound_Admin->Reperfusion Neurological_Scoring Neurological Deficit Scoring (24 hours post-MCAO) Reperfusion->Neurological_Scoring Infarct_Analysis Harvest Brain and Stain (e.g., with TTC) to Measure Infarct Volume Reperfusion->Infarct_Analysis

Fig. 3: Experimental workflow for the MCAO model of focal ischemia.

Protocol:

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are used.

  • Anesthesia and Surgery: Animals are anesthetized, and a midline neck incision is made to expose the common, external, and internal carotid arteries.

  • Occlusion: A nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.[6]

  • Compound Administration: The test compound or vehicle is administered, often intravenously, at the time of occlusion or at a specified time point after.

  • Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.[8]

  • Assessment: At 24 hours post-MCAO, neurological deficits are scored. The animals are then euthanized, and their brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.[6]

Conclusion

In vivo studies reveal distinct pharmacological profiles for this compound and YM-90K. While both are potent AMPA receptor antagonists, CP-465022 demonstrates superior potency as an anticonvulsant and in its effects on locomotor activity.[7] However, a critical point of differentiation lies in their neuroprotective capabilities. YM-90K has shown promise in reducing neuronal damage in ischemic models, whereas CP-465022 has not.[4][7][8] This disparity underscores the complexity of excitotoxicity and suggests that the mechanism of AMPA receptor antagonism (competitive vs. non-competitive) or subtle differences in receptor subtype selectivity may play a significant role in the neuroprotective outcome. For researchers, the choice between these compounds will depend on the specific research question, with CP-465022 being a valuable tool for studying the effects of potent, non-competitive AMPA receptor blockade, and YM-90K remaining a relevant compound for investigations into neuroprotection in the context of cerebral ischemia.

References

A Comparative Analysis of the Neuroprotective Efficacy of CP-465022 Hydrochloride and Quinoxalinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroprotective effects of the noncompetitive AMPA receptor antagonist CP-465022 hydrochloride and the class of competitive AMPA receptor antagonists known as quinoxalinediones. The information presented herein is compiled from preclinical studies to assist researchers in understanding the differential efficacy and mechanisms of these compounds in models of cerebral ischemia.

Executive Summary

Excitotoxicity mediated by the overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is a key mechanism of neuronal damage following cerebral ischemia. While both this compound and quinoxalinediones target the AMPA receptor, their mechanisms of action and, critically, their neuroprotective efficacy in vivo differ significantly. Preclinical evidence demonstrates that while quinoxalinediones like NBQX and YM-90K exhibit robust neuroprotective effects in animal models of stroke, CP-465022, despite being a potent and selective AMPA receptor antagonist, fails to confer similar protection.[1][2] This guide delves into the experimental data that substantiates these findings.

Mechanism of Action

The differential effects of CP-465022 and quinoxalinediones can be attributed to their distinct binding sites and modes of inhibition of the AMPA receptor.

This compound: This compound is a selective, noncompetitive antagonist of the AMPA receptor.[1][2][3] It binds to an allosteric site located in the transmembrane domain of the receptor.[4] This binding action modulates the receptor's function without directly competing with the binding of glutamate (B1630785).

Quinoxalinediones (e.g., NBQX, YM-90K): These compounds are competitive antagonists of the AMPA receptor.[5] They act by binding to the glutamate binding site within the ligand-binding domain of the AMPA receptor, thereby preventing glutamate from activating the receptor.[4][5] It is also noteworthy that some quinoxalinediones, such as NBQX, are less selective and can also inhibit kainate receptors.[1]

cluster_AMPA_Receptor AMPA Receptor LBD Ligand-Binding Domain (Glutamate Binding Site) TMD Transmembrane Domain (Allosteric Site) Glutamate Glutamate Glutamate->LBD Binds & Activates CP465022 CP-465022 CP465022->TMD Noncompetitively Inhibits Quinoxalinedione (B3055175) Quinoxalinedione (e.g., NBQX, YM-90K) Quinoxalinedione->LBD Competitively Blocks

Fig. 1: Binding sites of Glutamate, CP-465022, and Quinoxalinediones on the AMPA receptor.

Comparative Efficacy in Preclinical Ischemia Models

The neuroprotective effects of CP-465022 and quinoxalinediones have been evaluated in well-established animal models of focal and global cerebral ischemia. The data consistently demonstrates a lack of efficacy for CP-465022 in these models, in stark contrast to the significant neuroprotection afforded by quinoxalinediones.

Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used preclinical model of stroke that mimics the vascular occlusion seen in many human stroke patients.

Table 1: Neuroprotective Effects in Focal Ischemia (MCAO) in Rats

CompoundDose and Administration RouteTiming of AdministrationInfarct Volume ReductionReference
CP-465022 HCl 10 mg/kg, i.v.30 min post-MCAONo significant reduction[1][2]
YM-90K 5 mg/kg/hr, i.v. infusion for 1 hr5 min post-MCAO34%[6]
YM-90K 30 mg/kg i.v. bolus + 10 mg/kg/hr for 4 hr1 hr post-MCAOSignificant reduction[7]
Global Cerebral Ischemia

Global cerebral ischemia models simulate conditions such as cardiac arrest, where blood flow to the entire brain is temporarily halted. A key outcome measure in these models is the survival of vulnerable neuronal populations, such as the CA1 pyramidal neurons in the hippocampus.

Table 2: Neuroprotective Effects in Global Ischemia in Rats

CompoundDose and Administration RouteTiming of AdministrationEffect on Hippocampal CA1 Neuron LossReference
CP-465022 HCl 10 mg/kg, s.c.Pre-ischemiaFailed to prevent neuron loss[1][2]
NBQX 30 mg/kg, i.p.Pre-ischemiaReduced to 1% loss (vs. 73% in control)[8]
NBQX 30 mg/kg, i.p.Immediately post-ischemiaReduced to 11% loss (vs. 73% in control)[8]
NBQX 30 mg/kg, i.p.1 hr post-ischemiaReduced to 15% loss (vs. 73% in control)[8]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below.

Middle Cerebral Artery Occlusion (MCAO) in Rats (Focal Ischemia)

This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia.

A Anesthetize Rat B Expose Carotid Artery Bifurcation A->B C Insert Filament into Internal Carotid Artery B->C D Advance Filament to Occlude Middle Cerebral Artery C->D E Maintain Occlusion for a Defined Period (e.g., 90 min) D->E F Withdraw Filament to Allow Reperfusion E->F G Suture and Post-operative Care F->G H Assess Infarct Volume (e.g., TTC Staining) G->H

Fig. 2: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model in rats.
  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure.

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and a nylon monofilament suture is introduced into the ECA stump. The filament is then advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The MCA is occluded for a predetermined duration (e.g., 90 minutes). For reperfusion, the filament is withdrawn.

  • Outcome Assessment: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.

Four-Vessel Occlusion (4-VO) in Rats (Global Ischemia)

This protocol induces global cerebral ischemia, leading to selective neuronal death in vulnerable brain regions like the hippocampus.

  • Animal Preparation: Wistar or Sprague-Dawley rats are used. Anesthesia is induced and maintained as in the MCAO model.

  • Surgical Procedure (Day 1): The vertebral arteries are permanently occluded by electrocautery through the alar foramina of the first cervical vertebra. Loose ligatures are placed around both common carotid arteries.

  • Ischemic Insult (Day 2): The conscious or lightly anesthetized rat is subjected to transient bilateral common carotid artery occlusion using clips for a specific duration (e.g., 10 minutes).

  • Reperfusion and Recovery: The clips are removed to allow reperfusion. The animals are monitored during recovery.

  • Histological Analysis: After a set survival period (e.g., 7 days), the rats are euthanized, and their brains are processed for histological analysis. Neuronal cell loss in the CA1 region of the hippocampus is quantified by counting the number of surviving pyramidal neurons.

Discussion and Conclusion

The collective evidence from preclinical studies presents a clear distinction between the neuroprotective capabilities of this compound and quinoxalinediones. While both classes of compounds effectively antagonize the AMPA receptor, only the quinoxalinediones have demonstrated significant neuroprotective efficacy in in vivo models of cerebral ischemia.

The lack of in vivo efficacy of CP-465022, despite its potent and selective AMPA receptor antagonism, raises important questions about the specific mechanisms required for neuroprotection in the context of stroke.[1][2] One hypothesis is that the broader spectrum of activity of some quinoxalinediones, which includes the inhibition of kainate receptors, may contribute to their superior neuroprotective effects.[1] Alternatively, differences in pharmacokinetic or pharmacodynamic properties between the two classes of compounds could play a role.

For researchers and drug development professionals, these findings underscore the importance of in vivo validation of therapeutic candidates and highlight that potent in vitro activity does not always translate to in vivo efficacy. The robust neuroprotective effects of quinoxalinediones in preclinical models continue to make them an important reference point in the development of novel therapies for ischemic stroke. However, their clinical development has been hampered by a narrow therapeutic window and potential side effects. Future research may focus on developing compounds that combine the high selectivity of molecules like CP-465022 with the in vivo efficacy of the quinoxalinedione class.

References

Validating the Selectivity of CP-465022 Hydrochloride for AMPA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CP-465022 hydrochloride's selectivity for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor against other ionotropic glutamate (B1630785) receptors. Experimental data for this compound and alternative AMPA receptor antagonists are presented to aid in the selection of appropriate pharmacological tools for research and development.

Executive Summary

This compound is a potent and selective non-competitive antagonist of AMPA receptors.[1][2][3] Experimental evidence demonstrates its high affinity for AMPA receptors with significantly lower activity at N-methyl-D-aspartate (NMDA) receptors. While selective over NMDA receptors, its interaction with kainate receptors requires careful consideration, as some studies suggest comparable potency under certain experimental conditions. This guide provides a detailed comparison with other common AMPA receptor antagonists, including GYKI 52466, NBQX, and perampanel, to highlight their respective selectivity profiles.

Comparative Selectivity of AMPA Receptor Antagonists

The following table summarizes the inhibitory potency (IC50) of this compound and alternative antagonists at AMPA, kainate, and NMDA receptors. Lower IC50 values indicate higher potency.

CompoundReceptor SubtypeIC50Notes
This compound AMPA 25 nM Non-competitive antagonist.[1][2][3]
Kainate25 nMAgainst kainate-induced responses in rat cortical neurons.[1]
NMDA>10 µMAt 1 µM, has little effect on peak NMDA-induced currents. At 10 µM, it inhibits peak currents by 36%.[1]
GYKI 52466 AMPA10-20 µMNon-competitive antagonist.[4][5][6][7]
Kainate~450 µM[4][5][7]
NMDA>50 µMInactive against NMDA responses.[4][5][8]
NBQX AMPA0.15 µMCompetitive antagonist.[9]
Kainate4.8 µM[9]
NMDA>5000-fold selectivity for AMPA/kainate over NMDA.[10]
Perampanel AMPA0.56 µMNon-competitive antagonist (for kainate-evoked currents).[11]
KainateSubunit-dependentInhibits heteromeric GluK1/GluK5 and GluK2/GluK5 receptors with IC50 values comparable to AMPA receptors.[12][13]
NMDANo effectAt concentrations that completely abolish AMPA-evoked responses.[11][14]

Experimental Methodologies

The selectivity of AMPA receptor antagonists is primarily determined using two key experimental techniques: whole-cell patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

Protocol for Assessing Antagonist Selectivity:

  • Cell Preparation: Primary neurons (e.g., rat cortical or hippocampal neurons) or cell lines (e.g., HEK293) expressing specific glutamate receptor subunits are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance "gigaohm" seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of transmembrane currents.

  • Agonist Application: A specific agonist for each receptor subtype is applied to the cell to elicit a current.

    • AMPA Receptors: AMPA or kainate is used as the agonist.

    • Kainate Receptors: Kainate or glutamate is used as the agonist.

    • NMDA Receptors: NMDA and a co-agonist (glycine or D-serine) are applied.

  • Antagonist Application: The antagonist (e.g., this compound) is pre-applied and then co-applied with the agonist at varying concentrations.

  • Data Acquisition and Analysis: The inhibition of the agonist-induced current by the antagonist is measured. The concentration of the antagonist that produces 50% inhibition of the maximal agonist response is determined and reported as the IC50 value. To ensure the isolation of currents from a specific receptor, experiments are often conducted at holding potentials that favor the activity of one receptor type over another (e.g., holding at -70 mV to study AMPA receptors while NMDA receptors are blocked by Mg2+) and in the presence of antagonists for other receptor types.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol for Determining Binding Affinity:

  • Membrane Preparation: Cell membranes expressing the target receptors are isolated from cultured cells or brain tissue.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (a compound known to bind with high affinity to the target receptor) and varying concentrations of the unlabeled antagonist being tested (the "competitor").

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered to separate the membranes (with bound radioligand) from the unbound radioligand in the solution.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that displaces 50% of the specific binding of the radiolabeled ligand is determined as the IC50. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in validating AMPA receptor antagonist selectivity, the following diagrams illustrate a typical experimental workflow and the relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture (Neurons or Transfected Cells) receptor_expression Expression of Glutamate Receptors cell_culture->receptor_expression patch_clamp Whole-Cell Patch-Clamp receptor_expression->patch_clamp agonist_app Agonist Application (AMPA, Kainate, NMDA) patch_clamp->agonist_app antagonist_app Antagonist Application (e.g., CP-465022) agonist_app->antagonist_app current_measurement Measure Inhibition of Current antagonist_app->current_measurement ic50_determination Determine IC50 Value current_measurement->ic50_determination selectivity_assessment Assess Selectivity Profile ic50_determination->selectivity_assessment

Caption: Experimental workflow for determining AMPA receptor antagonist selectivity.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate AMPA_R AMPA Receptor glutamate->AMPA_R Binds NMDA_R NMDA Receptor glutamate->NMDA_R Binds Kainate_R Kainate Receptor glutamate->Kainate_R Binds ion_influx Cation Influx (Na+, Ca2+) AMPA_R->ion_influx NMDA_R->ion_influx Kainate_R->ion_influx depolarization Depolarization ion_influx->depolarization CP465022 CP-465022 CP465022->AMPA_R Blocks

Caption: Glutamate receptor signaling pathway and the site of action for CP-465022.

References

Unveiling the Non-Competitive Antagonism of CP-465022 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with alternative competitive antagonists. Experimental data is presented to objectively evaluate its performance and mechanism of action, offering valuable insights for researchers in neuroscience and drug discovery.

Mechanism of Action: A Tale of Two Binding Sites

This compound exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism.[1] This means it does not directly compete with the endogenous agonist, glutamate (B1630785), for the same binding site. Instead, CP-465022 binds to an allosteric site on the AMPA receptor, a distinct location from the glutamate-binding pocket.[2] This binding event induces a conformational change in the receptor, ultimately preventing the ion channel from opening, even when glutamate is bound.

In contrast, competitive antagonists, such as NBQX and YM90K, directly vie with glutamate for its binding site on the AMPA receptor.[3][4] By occupying this site, they physically block glutamate from binding and activating the receptor. This fundamental difference in their mechanism of action leads to distinct pharmacological profiles.

Quantitative Comparison of Antagonist Potency

The following tables summarize the in vitro and in vivo potencies of this compound in comparison to the competitive antagonists NBQX and YM90K.

CompoundAntagonism TypeIC50 (AMPA-mediated currents)Ki ([3H]-AMPA binding)Source
This compound Non-competitive25 nMNot Applicable[1]
NBQX Competitive0.15 µM63 nM[5]
YM90K CompetitiveNot Reported84 nM[4]

Table 1: In Vitro Potency of AMPA Receptor Antagonists. IC50 values represent the concentration required to inhibit 50% of the AMPA receptor-mediated current, while Ki values indicate the binding affinity for the receptor. A lower value signifies higher potency or affinity.

CompoundAntagonism TypeAnticonvulsant Activity (ED50 against tonic seizures in mice)Source
This compound Non-competitive1.0 ± 1.5 mg/kg (s.c.)[2]
YM90K Competitive3.2 mg/kg (s.c.)[2]
NBQX Competitive7.17 mg/kg (i.p.)[4]

Table 2: In Vivo Anticonvulsant Potency. ED50 values represent the effective dose required to protect 50% of the animals from tonic seizures. A lower value indicates greater in vivo potency.

Experimental Protocols

Radioligand Binding Assay ([3H]-AMPA)

This assay is employed to determine the binding affinity (Ki) of competitive antagonists to the AMPA receptor.

Protocol:

  • Membrane Preparation: Rat cortical membranes are prepared and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Membranes are incubated with a fixed concentration of [3H]-AMPA (a radiolabeled form of AMPA) and varying concentrations of the competitive antagonist being tested.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound [3H]-AMPA, is measured using liquid scintillation counting.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of antagonist that displaces 50% of the specific [3H]-AMPA binding) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of antagonists on AMPA receptor-mediated ion currents in neurons.

Protocol:

  • Cell Preparation: Primary cortical neurons are cultured on coverslips.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron. The membrane patch is then ruptured to allow for whole-cell recording.

  • Current Measurement: The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV). AMPA is applied to the cell to evoke an inward current mediated by AMPA receptors.

  • Antagonist Application: The antagonist (CP-465022, NBQX, or YM90K) is applied at various concentrations, and the resulting inhibition of the AMPA-evoked current is measured.

  • Data Analysis: The IC50 value is determined by plotting the percentage of current inhibition against the antagonist concentration.

Visualizing the Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of competitive and non-competitive antagonism and the downstream signaling pathway of the AMPA receptor.

G cluster_0 Competitive Antagonism cluster_1 Non-Competitive Antagonism Glutamate Glutamate AMPAR_Comp AMPA Receptor (Glutamate Binding Site) Glutamate->AMPAR_Comp Binds CompetitiveAntagonist Competitive Antagonist (e.g., NBQX, YM90K) CompetitiveAntagonist->AMPAR_Comp Competes for binding NoChannelOpening No Channel Opening AMPAR_Comp->NoChannelOpening Activation Blocked Glutamate2 Glutamate AMPAR_NonComp AMPA Receptor Glutamate2->AMPAR_NonComp Binds to Glutamate Site NonCompAntagonist Non-Competitive Antagonist (CP-465022) AllostericSite Allosteric Site NonCompAntagonist->AllostericSite Binds to NoChannelOpening2 No Channel Opening AMPAR_NonComp->NoChannelOpening2 Conformational Change Prevents Opening AllostericSite->AMPAR_NonComp

Figure 1: Mechanisms of AMPA Receptor Antagonism.

G cluster_receptor Plasma Membrane cluster_downstream Intracellular Signaling Cascade Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Influx Na+ Influx AMPAR->Na_Influx Channel Opening CP465022 CP-465022 (Non-competitive Antagonist) CP465022->AMPAR Binds to Allosteric Site CompetitiveAntagonist Competitive Antagonist (e.g., NBQX) CompetitiveAntagonist->AMPAR Blocks Binding Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx (via NMDA-R & VGCCs) Depolarization->Ca_Influx CaMKII CaMKII Activation Ca_Influx->CaMKII PKA PKA Activation CaMKII->PKA CREB CREB Phosphorylation PKA->CREB GeneExpression Altered Gene Expression CREB->GeneExpression

Figure 2: AMPA Receptor Signaling Pathway and Points of Antagonist Intervention.

cluster_assay Experimental Workflow: Whole-Cell Patch-Clamp Start Start: Prepare Cultured Neurons Patch Establish Whole-Cell Patch-Clamp Configuration Start->Patch Record_Baseline Record Baseline AMPA-Evoked Currents Patch->Record_Baseline Apply_Antagonist Apply Antagonist (e.g., CP-465022) Record_Baseline->Apply_Antagonist Record_Inhibition Record Inhibited AMPA-Evoked Currents Apply_Antagonist->Record_Inhibition Washout Washout Antagonist Record_Inhibition->Washout Record_Recovery Record Recovered Currents Washout->Record_Recovery Analyze Analyze Data (Calculate IC50) Record_Recovery->Analyze

Figure 3: Workflow for Electrophysiological Characterization of Antagonists.

References

Potency of CP-465022 Hydrochloride in Rat Cortical Neurons: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Experimental data derived from studies on rat cortical neurons have established its half-maximal inhibitory concentration (IC50), a key measure of antagonist potency. This guide provides a comparative overview of the IC50 of this compound against other notable AMPA receptor antagonists, supported by detailed experimental methodologies and visual representations of the underlying pathways.

Comparative Potency of AMPA Receptor Antagonists

The potency of this compound in inhibiting AMPA receptor-mediated currents in rat cortical neurons is significant, with a reported IC50 value of 25 nM. The following table provides a comparative summary of the IC50 values for this compound and other well-characterized AMPA receptor antagonists. It is important to note that experimental conditions can influence IC50 values, and the data presented here are drawn from various studies, with specific neuronal preparations indicated where available.

CompoundTypeIC50 ValueNeuronal Preparation
This compound Non-competitive25 nMRat Cortical Neurons
PerampanelNon-competitive93 nMRat Cortical Neurons
GYKI 52466Non-competitive~7.5 µMMouse Cortical Neurons
NBQXCompetitive~0.4 µMMouse Cortical Neurons

Understanding the Mechanism: The AMPA Receptor Signaling Pathway

The accompanying diagram illustrates the signaling cascade initiated by the activation of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system. The diagram also indicates the point of intervention for antagonists like CP-465022.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Action Potential Action Potential Vesicle Fusion Vesicle Fusion Action Potential->Vesicle Fusion Ca2+ influx Glutamate (B1630785) Release Glutamate Release Vesicle Fusion->Glutamate Release AMPA Receptor AMPA Receptor Glutamate Release->AMPA Receptor Glutamate Binding Na+ Influx Na+ Influx AMPA Receptor->Na+ Influx Channel Opening Depolarization Depolarization Na+ Influx->Depolarization Excitatory Postsynaptic Potential (EPSP) Antagonist CP-465022 Antagonist->AMPA Receptor Allosteric Inhibition

AMPA receptor signaling and antagonist interaction.

Experimental Determination of IC50: A Methodological Overview

The IC50 values for AMPA receptor antagonists are typically determined using the whole-cell patch-clamp electrophysiology technique on cultured primary cortical neurons. This method allows for the direct measurement of ion currents through AMPA receptors in response to an agonist, and the subsequent inhibition of these currents by an antagonist.

Preparation of Primary Cortical Neuron Cultures
  • Tissue Dissociation: Cortices are dissected from rat embryos (typically E18) and dissociated into single cells using enzymatic digestion (e.g., with trypsin) and mechanical trituration.

  • Cell Plating: The dissociated neurons are plated onto coated coverslips (e.g., with poly-D-lysine and laminin) in a defined culture medium.

  • Cell Culture: The neurons are maintained in a controlled incubator environment (37°C, 5% CO2) for a period of 7 to 14 days to allow for maturation and the development of functional synapses and glutamate receptors.

Whole-Cell Patch-Clamp Recording

The following diagram outlines the workflow for determining the IC50 of an AMPA receptor antagonist using the whole-cell patch-clamp technique.

cluster_workflow IC50 Determination Workflow Start Start Prepare Neuron Culture Prepare Neuron Culture Start->Prepare Neuron Culture Establish Whole-Cell Patch Establish Whole-Cell Patch Prepare Neuron Culture->Establish Whole-Cell Patch Apply AMPA Agonist Apply AMPA Agonist Establish Whole-Cell Patch->Apply AMPA Agonist Record Baseline Current Record Baseline Current Apply AMPA Agonist->Record Baseline Current Apply Antagonist Apply Antagonist Record Baseline Current->Apply Antagonist Record Inhibited Current Record Inhibited Current Apply Antagonist->Record Inhibited Current Repeat Concentrations Repeat Concentrations Record Inhibited Current->Repeat Concentrations Washout & Re-apply Repeat Concentrations->Apply Antagonist Analyze Data Analyze Data Repeat Concentrations->Analyze Data All concentrations tested Determine IC50 Determine IC50 Analyze Data->Determine IC50

Workflow for IC50 determination via patch-clamp.
Electrophysiological Recording Protocol

  • Solution Preparation:

    • External Solution (Artificial Cerebrospinal Fluid - aCSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES) to mimic the extracellular environment. Tetrodotoxin (TTX) is often included to block voltage-gated sodium channels, and a GABAA receptor antagonist (e.g., picrotoxin) is used to isolate glutamatergic currents.

    • Internal Solution (Pipette Solution): Contains ions that mimic the intracellular environment of the neuron (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP).

  • Establishing a Whole-Cell Recording:

    • A glass micropipette filled with the internal solution is carefully guided to the surface of a cultured neuron.

    • Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

    • A brief pulse of suction is then used to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of transmembrane currents.

  • Data Acquisition:

    • The neuron is voltage-clamped at a holding potential of -60 mV to -70 mV.

    • An AMPA receptor agonist (e.g., AMPA or kainate) is applied to the neuron via a perfusion system to elicit an inward current.

    • Once a stable baseline current is established, the AMPA receptor antagonist (e.g., this compound) is co-applied with the agonist at various concentrations.

    • The reduction in the amplitude of the agonist-evoked current in the presence of the antagonist is measured.

  • Data Analysis and IC50 Calculation:

    • The percentage of inhibition of the AMPA receptor current is calculated for each concentration of the antagonist.

    • The concentration-response data are then fitted to a sigmoidal dose-response curve.

    • The IC50 value is determined as the concentration of the antagonist that produces 50% of the maximal inhibition.

This comprehensive approach ensures the accurate and reproducible determination of the potency of AMPA receptor antagonists, providing valuable data for researchers and drug development professionals. The high potency of this compound, as demonstrated by its low nanomolar IC50 value in rat cortical neurons, underscores its significance as a tool for studying AMPA receptor function and as a potential therapeutic agent.

The Modulation of AMPA Receptor Desensitization: A Comparative Analysis of CP-465022 Hydrochloride and Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors is critical for advancing therapies for a range of neurological disorders. This guide provides a comparative analysis of CP-465022 hydrochloride and other key compounds, focusing on their effects on AMPA receptor desensitization kinetics. It is important to note at the outset that while CP-465022 is a potent AMPA receptor ligand, its mechanism of action is fundamentally different from compounds that modulate desensitization.

This compound is a potent and selective non-competitive antagonist of AMPA receptors.[1][2] Its primary action is to inhibit the flow of ions through the AMPA receptor channel, thereby reducing excitatory neurotransmission.[2][3] This is in contrast to positive allosteric modulators (PAMs), which enhance receptor function by altering their kinetics.

This guide will first clarify the antagonistic action of CP-465022 and then provide a detailed comparison with two major classes of AMPA receptor PAMs: the benzothiadiazide, cyclothiazide (B1669527), and the biarylpropylsulfonamides, represented here by the "ampakine" class of molecules. These PAMs are known to significantly affect AMPA receptor desensitization, a process critical to synaptic plasticity and overall neuronal function.

Understanding the Mechanisms: Antagonism vs. Positive Allosteric Modulation

CP-465022 acts as a non-competitive antagonist, meaning it does not directly compete with the neurotransmitter glutamate (B1630785) for its binding site.[2] Instead, it binds to a different site on the receptor-channel complex to inhibit its function. This results in a reduction of the amplitude of AMPA receptor-mediated currents.[2]

  • Deactivation: The closure of the ion channel upon removal of the agonist.

  • Desensitization: The closure of the ion channel despite the continued presence of the agonist.[6]

By slowing these processes, PAMs prolong the flow of ions through the channel, thereby potentiating the synaptic response.[6]

Comparative Analysis of AMPA Receptor Modulators

The following table summarizes the key quantitative differences between CP-465022 and representative AMPA receptor PAMs.

Compound ClassRepresentative Compound(s)Primary Mechanism of ActionEffect on AMPA Receptor CurrentIC50 / EC50Key Kinetic Effects
QuinazolinoneThis compound Non-competitive antagonistInhibitionIC50 of 25 nM in rat cortical neurons[1][2]Does not modulate desensitization kinetics; it blocks the receptor current.
BenzothiadiazideCyclothiazide Positive allosteric modulatorPotentiationEC50 for potentiation of AMPA currents is in the micromolar range (e.g., 28-46 µM)[9]Potently inhibits desensitization, particularly of "flip" splice variants.[9]
Biarylpropylsulfonamides (Ampakines)Type I (e.g., CX546) Positive allosteric modulatorPotentiationVaries by specific compoundPrimarily slows deactivation, leading to prolonged synaptic responses.[7][8]
Type II (e.g., CX516) Positive allosteric modulatorPotentiationVaries by specific compoundPrimarily increases the amplitude of the synaptic response with less effect on duration.[7][8]

Experimental Protocols

The data presented in this guide are typically generated using whole-cell patch-clamp electrophysiology. The following provides a generalized methodology for assessing the effects of these compounds on AMPA receptor kinetics.

Preparation of Cells
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous expression of ion channels. These cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently transfected with plasmids encoding the specific AMPA receptor subunits of interest (e.g., GluA1, GluA2). Co-transfection with a marker protein like Green Fluorescent Protein (GFP) allows for easy identification of successfully transfected cells.

Whole-Cell Patch-Clamp Recording
  • Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an internal solution. The internal solution is designed to mimic the intracellular ionic environment and typically contains (in mM): 140 CsF, 10 EGTA, 2 MgCl2, and 10 HEPES, with the pH adjusted to 7.2.

  • Recording Setup: Transfected cells are placed on the stage of an inverted microscope equipped with manipulators for the micropipette. The cells are continuously perfused with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 1.2 CaCl2, 0.8 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Gaining Access: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of ionic currents.

  • Drug Application: A rapid solution exchange system is used to apply the AMPA receptor agonist (e.g., 10 mM glutamate) and the test compounds (e.g., CP-465022, cyclothiazide) to the cell. This allows for precise temporal control of drug exposure, which is crucial for measuring fast kinetic parameters.

Data Acquisition and Analysis
  • Current Measurement: AMPA receptor-mediated currents are recorded using an amplifier and digitized for computer analysis. The membrane potential is typically held at -60 mV.

  • Kinetic Analysis:

    • Desensitization: Measured by fitting the decay of the current during a prolonged application of the agonist with one or more exponential functions. The time constant (τ) of the decay represents the rate of desensitization.

    • Deactivation: Measured by fitting the decay of the current after a brief pulse of the agonist with an exponential function. The time constant represents the rate of deactivation.

    • Potentiation/Inhibition: The effect of the modulator is quantified by comparing the peak amplitude and/or the steady-state current in the presence and absence of the compound. For antagonists, an IC50 value is determined from the concentration-response curve. For PAMs, an EC50 for potentiation is calculated.

Visualizing the Pathways and Processes

Signaling Pathway of AMPA Receptor Modulation

AMPA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Gating Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Cation Influx Glutamate->AMPA_R Binds & Activates CP465022 CP-465022 (Antagonist) CP465022->AMPA_R Binds & Inhibits PAM PAMs (e.g., Cyclothiazide) PAM->AMPA_R Binds & Potentiates (Slows Desensitization)

Caption: Modulation of the AMPA receptor signaling pathway.

Experimental Workflow for AMPA Receptor Kinetics

Experimental_Workflow A HEK293 Cell Culture B Transfection with AMPA Receptor Subunits A->B C Whole-Cell Patch-Clamp Setup B->C D Agonist Application (e.g., Glutamate) C->D E Record Baseline AMPA Current D->E F Co-application of Test Compound (CP-465022 or PAM) E->F G Record Modulated AMPA Current F->G H Data Analysis: - Desensitization Rate - Deactivation Rate - Amplitude Change G->H I Determine IC50 / EC50 H->I

Caption: Workflow for electrophysiological analysis.

References

Comparative Guide to the Functional Effects of CP-465022 Hydrochloride and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CP-465022 hydrochloride with other key α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The focus is on their functional effects, supported by quantitative data and detailed experimental protocols.

Introduction to AMPA Receptor Antagonism

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1] Their modulation is a critical area of research for therapeutic intervention in neurological disorders characterized by excessive excitatory signaling, such as epilepsy. This guide focuses on CP-465022, a potent and selective noncompetitive AMPA receptor antagonist, and compares its functional profile with other widely used antagonists: GYKI 52466, Perampanel, and NBQX.[2][3][4][5]

Mechanism of Action

AMPA receptor antagonists can be broadly classified into two categories based on their mechanism of action: competitive and non-competitive antagonists.

  • Competitive Antagonists , such as NBQX, bind to the same site as the endogenous agonist, glutamate, thereby preventing receptor activation.

  • Non-competitive Antagonists , like CP-465022, GYKI 52466, and Perampanel, bind to an allosteric site on the receptor, inducing a conformational change that prevents ion channel opening, even when glutamate is bound.[4][6][7]

cluster_competitive Competitive Antagonism (e.g., NBQX) cluster_noncompetitive Non-competitive Antagonism (e.g., CP-465022) Glutamate_C Glutamate Receptor_C AMPA Receptor (Glutamate Binding Site) Glutamate_C->Receptor_C Binds NBQX NBQX NBQX->Receptor_C Blocks Ion_Channel_C Ion Channel (Closed) NBQX->Ion_Channel_C Prevents Opening Receptor_C->Ion_Channel_C Activation Glutamate_NC Glutamate Receptor_NC AMPA Receptor Glutamate_NC->Receptor_NC Binds CP465022 CP-465022 Allosteric_Site Allosteric Site CP465022->Allosteric_Site Binds Ion_Channel_NC Ion Channel (Closed) Receptor_NC->Ion_Channel_NC Activation Allosteric_Site->Ion_Channel_NC Inhibits Opening Start Prepare Cultured Neurons Isolate Isolate AMPA Currents (add APV and picrotoxin) Start->Isolate Establish Establish Whole-Cell Configuration Isolate->Establish Apply_Agonist Apply AMPA Receptor Agonist Establish->Apply_Agonist Record_Baseline Record Baseline Current Apply_Agonist->Record_Baseline Apply_Antagonist Apply Test Antagonist (e.g., CP-465022) Record_Baseline->Apply_Antagonist Record_Inhibited Record Inhibited Current Apply_Antagonist->Record_Inhibited Analyze Analyze Data (Calculate % inhibition and IC50) Record_Inhibited->Analyze Start_Ca Load Cells with Calcium Indicator Dye Acquire_Baseline Acquire Baseline Fluorescence Images Start_Ca->Acquire_Baseline Apply_Agonist_Ca Apply AMPA Receptor Agonist Acquire_Baseline->Apply_Agonist_Ca Record_Response Record Fluorescence Increase Apply_Agonist_Ca->Record_Response Washout Washout Agonist Record_Response->Washout Apply_Antagonist_Ca Apply Test Antagonist Washout->Apply_Antagonist_Ca Reapply_Agonist Re-apply Agonist Apply_Antagonist_Ca->Reapply_Agonist Record_Inhibited_Response Record Inhibited Fluorescence Response Reapply_Agonist->Record_Inhibited_Response Analyze_Ca Analyze Data (Quantify fluorescence changes) Record_Inhibited_Response->Analyze_Ca

References

Safety Operating Guide

Proper Disposal of CP-465022 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of potent, biologically active compounds like CP-465022 hydrochloride is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, its classification as a potent, selective, non-competitive AMPA receptor antagonist necessitates handling it as a hazardous chemical waste.[1][2][3][4] This guide provides essential procedural steps for its safe disposal, drawing from established protocols for potent compounds and hazardous waste management.

Essential Safety and Handling

Before disposal, proper handling of this compound is paramount to minimize exposure. Due to its potent biological activity, personnel should adhere to stringent safety protocols.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial. This includes, but is not limited to:

  • Gloves: Nitrile or other chemical-resistant gloves should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A lab coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used within a fume hood.

Work Area: All handling of this compound, including weighing and solution preparation, should be conducted in a designated area, preferably within a certified chemical fume hood to prevent inhalation of any airborne particles.

Step-by-Step Disposal Procedure

The disposal of this compound should follow a "cradle-to-grave" approach, ensuring safe management from the point of generation to its final disposition.

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be segregated as hazardous chemical waste.

    • Do not mix this waste with non-hazardous trash or other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Waste Collection and Labeling:

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste in a compatible, sealed, and labeled container. The container should be appropriate for the solvent used to dissolve the compound (e.g., DMSO).[1][2]

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound," the quantity, and the date of accumulation.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Storage should be in accordance with your institution's guidelines and local regulations.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all necessary information about the waste, including its chemical nature.

  • Recommended Disposal Method:

    • For many potent pharmaceutical compounds, high-temperature incineration by a licensed hazardous waste facility is the preferred method of disposal. This ensures the complete destruction of the active molecule.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For liquid spills, use absorbent pads or other appropriate materials to contain the spill. For solid spills, gently cover the material to avoid making it airborne.

  • Clean the Spill:

    • Use a suitable deactivating solution if one is known and approved by your EHS department.

    • If no specific deactivating agent is identified, carefully clean the area with an appropriate solvent (e.g., ethanol, isopropanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Decontaminate Surfaces and Equipment: Thoroughly decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound.

Key Chemical Data for Disposal Considerations

While specific quantitative disposal data is not available, the following chemical properties of this compound are crucial for informing safe handling and disposal procedures.

PropertyValueSource
Chemical Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride[1]
Molecular Formula C26H24ClFN4O.HCl[1][2]
Molecular Weight 499.41 g/mol [1][2]
Purity ≥98%[1][2]
Solubility Soluble in DMSO[1][2]
Biological Activity Potent and selective non-competitive AMPA receptor antagonist[1][2][3][4][5]
CAS Number 1785666-59-2[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Handling and Use cluster_1 Waste Generation cluster_2 Waste Management cluster_3 Final Disposal Compound_Handling Handling of CP-465022 hydrochloride Waste_Generation Generation of Contaminated Waste (Solid & Liquid) Compound_Handling->Waste_Generation Waste_Segregation Segregate as Hazardous Waste Waste_Generation->Waste_Segregation Waste_Container Place in Labeled, Sealed Container Waste_Segregation->Waste_Container Waste_Storage Store in Designated Secure Area Waste_Container->Waste_Storage EHS_Contact Contact EHS or Licensed Contractor Waste_Storage->EHS_Contact Final_Disposal Incineration at Licensed Facility EHS_Contact->Final_Disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CP-465022 hydrochloride
Reactant of Route 2
Reactant of Route 2
CP-465022 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.